(R)-2-(benzyloxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426463 | |
| Record name | O-Benzyl-D-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100836-85-9 | |
| Record name | O-Benzyl-D-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-phenylmethoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Chiral Building Block
An In-Depth Technical Guide to (R)-2-(benzyloxy)propanoic acid: Properties, Synthesis, and Applications
This compound, also known as O-Benzyl-D-lactic acid, is an enantiopure carboxylic acid that serves as a cornerstone in modern asymmetric synthesis. Its structure, which combines a chiral propanoic acid core with a stable benzyl protecting group, makes it a highly valuable and versatile synthon for chemists in pharmaceutical research and natural product synthesis.[1][2] The defined (R)-stereochemistry at the C2 position is instrumental for introducing chirality with high fidelity, enabling the construction of complex, stereospecific molecular architectures. This guide provides a comprehensive overview of its chemical properties, proven synthetic methodologies, and key applications, offering a technical resource for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Identity
Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of this compound are well-defined, allowing for reliable identification and quality control.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. These values are critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 180.20 g/mol | [1][3][4][6] |
| CAS Number | 100836-85-9 | [1][3][7] |
| Appearance | Off-white to yellow solid below 43°C, liquid above | [2] |
| Melting Point | 52-55 °C | [1][2][3] |
| Boiling Point | 328.2 °C (Predicted) | [2][8] |
| Optical Activity | [α]20/D +77±3°, c = 1 in methanol | [3] |
| pKa | 3.57 ± 0.10 (Predicted) | [2] |
| Solubility | Insoluble in water | [2] |
| Storage | Sealed in a dry container at room temperature | [2][5] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid like this one will show a highly deshielded proton for the carboxylic acid OH, typically appearing as a broad singlet in the 10-12 ppm region.[9] Protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range.[9] The benzylic protons (CH₂) and the aromatic protons of the phenyl ring will also have characteristic shifts.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[9]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching absorption is observed from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[9][10] Additionally, a strong C=O carbonyl stretching absorption appears around 1700-1725 cm⁻¹.[9][10]
-
Mass Spectrometry : In GC-MS analysis, common prominent peaks include m/z values of 91 (tropylium ion from the benzyl group) and 107.[4] The molecular ion peak (M+) at m/z 180 may be weak or absent.[4]
Synthesis: A Scalable and Safe Protocol
The synthesis of this compound is well-established, with modern protocols optimized for safety and scalability, crucial for industrial and drug development settings. A prevalent and efficient method begins with the readily available chiral precursor, R-methyl lactate.
Causality in Reagent Selection
A key advancement in this synthesis is the use of sodium tert-amylate as the base.[11] This choice is deliberate and superior to traditional bases like sodium hydride for several reasons:
-
Enhanced Safety : Sodium tert-amylate reacts without generating flammable and explosive hydrogen gas, a significant hazard in large-scale production.[11]
-
Improved Process Control : The reaction can be managed at controlled temperatures, ensuring consistent yield and purity.
The overall synthetic strategy involves two main stages: benzylation of the hydroxyl group of R-methyl lactate, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Stage 1: Synthesis of (R)-methyl 2-(benzyloxy)propanoate
-
Reaction Setup : In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve R-methyl lactate in a solvent such as tetrahydrofuran (THF).
-
Base Addition : Cool the solution to below 5°C using an ice bath.
-
Deprotonation : Slowly add sodium tert-amylate to the cooled solution. Maintain the temperature below 5°C during the addition.[11]
-
Alkylation : Add benzyl bromide dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Completion : After the addition is complete, allow the mixture to warm to 20-30°C and stir until the reaction is complete (monitored by TLC or GC).
-
Workup : Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the intermediate ester.
Stage 2: Hydrolysis to this compound
-
Setup : Dissolve the intermediate ester, (R)-methyl 2-(benzyloxy)propanoate, in a mixture of methanol and water.[2]
-
Hydrolysis : Add potassium hydroxide (KOH) to the solution.[2]
-
Reaction : Stir the mixture at room temperature for approximately 30 minutes to 2 hours, or until the hydrolysis is complete.[2][11]
-
Isolation : Concentrate the reaction mixture to remove methanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidification : Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 5.[2]
-
Extraction : Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound.[2]
Applications in Drug Development and Asymmetric Synthesis
The utility of this compound stems from its dual functionality and defined stereochemistry. It is a prized chiral synthon that allows for diverse chemical manipulations.
-
Chiral Precursor : It serves as a key starting material for synthesizing more complex chiral molecules, ensuring the desired stereochemical outcome in the final product. This is critical in drug development, where enantiomers can have vastly different pharmacological activities.
-
Pharmaceutical Intermediates : The compound is used as an intermediate in the synthesis of various pharmaceutically active compounds.[1][2] For example, derivatives have been identified as GPR34 antagonists, which are targets for pain and inflammation.[12]
-
Protecting Group Strategy : The benzyl group serves as a robust protecting group for the hydroxyl functionality of lactic acid. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis when the hydroxyl group needs to be unmasked for further reactions.
Safety and Handling: A Researcher's Responsibility
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [3][4][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4][7] |
Safe Handling and Emergency Protocols
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][13]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or face shields, and a lab coat.[3][7][13] For operations that may generate dust, a dust mask (e.g., N95) is recommended.[3]
-
Handling : Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[7]
-
First Aid :
-
Skin Contact : Wash with plenty of soap and water.[7]
-
Eye Contact : Rinse cautiously with water for at least 10 minutes, holding the eyelids apart.[7] Remove contact lenses if present and easy to do.[7]
-
Inhalation : Move the person to fresh air. If breathing is irregular or stopped, seek immediate medical assistance.[7]
-
Ingestion : Rinse mouth with water (only if the person is conscious).[7]
-
-
Storage : Store in a tightly sealed container in a cool, dry place.[5] It is classified as a combustible solid.[3]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the precise construction of chiral molecules. Its well-defined physical and spectroscopic properties, coupled with safe and scalable synthetic routes, make it an indispensable building block in the pharmaceutical and chemical research industries. A thorough understanding of its reactivity, handling requirements, and synthetic protocols, as detailed in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and complex chemical entities.
References
- Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid. Chemos GmbH&Co.KG. [Link]
- This compound. LookChem. [Link]
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987. PubChem - NIH. [Link]
- Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. PrepChem. [Link]
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 3. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 6. (R)-(+)-2-Benzyloxy-propionsäure ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. This compound ee | 100836-85-9 | AEA83685 [biosynth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. aksci.com [aksci.com]
A Comprehensive Technical Guide to (R)-2-(benzyloxy)propanoic Acid for Advanced Synthesis
Introduction: The Strategic Value of (R)-2-(benzyloxy)propanoic Acid in Chiral Synthesis
This compound, identified by its CAS Number 100836-85-9 , is a cornerstone chiral building block in modern organic and medicinal chemistry.[1][2] Also known as O-Benzyl-D-lactic acid, this enantiopure compound offers a unique trifecta of functionality: a stereodefined propanoic acid backbone, a carboxylic acid handle for diverse coupling reactions, and a benzyl-protected hydroxyl group.[1] This strategic combination makes it an invaluable synthon for constructing complex, stereochemically defined molecules, particularly active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 100836-85-9 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Off-white to yellow solid (<43°C), liquid (>43°C) | |
| Melting Point | 52-55 °C | [3] |
| Boiling Point | 328.2 ± 17.0 °C (Predicted) | |
| Solubility | Insoluble in water | |
| pKa | 3.57 ± 0.10 (Predicted) | |
| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [3] |
Strategic Synthesis: Mechanism and Practical Protocols
The synthesis of this compound is a well-established, two-step process commencing from the readily available and inexpensive chiral pool starting material, (R)-methyl lactate. The overall strategy involves the protection of the secondary alcohol as a benzyl ether, followed by the hydrolysis of the methyl ester to unveil the desired carboxylic acid.
Step 1: Benzyl Ether Formation via Williamson Ether Synthesis
The first step is a classic Williamson ether synthesis, an Sₙ2 reaction where the alkoxide generated from (R)-methyl lactate acts as a nucleophile, attacking an electrophilic benzyl halide (typically benzyl bromide or chloride).[3][4][5][6]
The mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.[3][5][6] A strong base is required to deprotonate the hydroxyl group of (R)-methyl lactate, forming a potent alkoxide nucleophile. This alkoxide then performs a backside attack on the benzylic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step.[3][5] The use of a primary halide like benzyl bromide is crucial as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[5][6]
Caption: Williamson Ether Synthesis of the Ester Intermediate.
While sodium hydride (NaH) is a common choice of base, its use generates flammable hydrogen gas, posing significant safety risks on a large scale. A superior, field-proven approach utilizes sodium tert-amylate, which circumvents the issue of hydrogen evolution, making the process more amenable to industrial production.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, inert atmosphere (N₂ or Ar) reactor, dissolve (R)-methyl lactate (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Cool the solution to below 5°C using an ice bath. To this, slowly add a solution of sodium tert-amylate (1.1 eq.) in THF, maintaining the internal temperature below 5°C.
-
Benzyl Halide Addition: Once the base addition is complete, add benzyl bromide (1.05 eq.) dropwise to the reaction mixture, again ensuring the temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzyloxy)propanoate.
Step 2: Saponification to this compound
The final step is the base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.
This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[8] This intermediate then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the desired this compound.[8]
Caption: Base-Catalyzed Hydrolysis (Saponification).
-
Reaction Setup: Dissolve the crude (R)-methyl 2-(benzyloxy)propanoate in a mixture of methanol and water.
-
Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq.) and heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the ester is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated HCl.[7] The product will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound, which can be further purified by recrystallization or chromatography if necessary.
Analytical Characterization for Quality Control
Ensuring the chemical and stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), the benzylic methylene protons (a singlet or AB quartet around 4.5-4.7 ppm), the methine proton on the chiral center (a quartet), and the methyl protons (a doublet). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon (around 175-180 ppm), the aromatic carbons, the benzylic methylene carbon, the methine carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[9][10]
-
A strong C=O stretching absorption should be present around 1700-1725 cm⁻¹.[9][10]
-
C-O stretching bands and aromatic C-H and C=C stretching bands will also be present.[10]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing chemical purity. A standard reversed-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid like TFA or formic acid) is typically employed.
-
Chiral HPLC for Enantiomeric Purity: The determination of enantiomeric excess (e.e.) is of utmost importance. This is achieved using a chiral stationary phase (CSP) column. While the exact conditions need to be optimized, typical chiral separations for propanoic acid derivatives involve:
-
Chiral Column: Polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, or Chiralpak AD-H, AS-H) are often effective.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid), is commonly used.[11]
-
Detection: UV detection is typically used, monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of complex chiral molecules.[1] Its defined stereocenter is carried through the synthetic route, ensuring the final product has the desired biological activity. It is particularly valuable in the synthesis of α,β-unsaturated carbonyl compounds and other pharmaceutically active intermediates.[1] While specific examples of commercial APIs derived from this exact starting material are proprietary, its structural motif is found in numerous developmental and marketed drugs, particularly those where a stereodefined propanoic acid moiety is key to the pharmacophore.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure personnel safety.
-
Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation and may cause an allergic skin reaction.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] If handling the powdered solid, a dust mask or respirator may be necessary.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chiral intermediate whose utility in advanced organic synthesis cannot be overstated. Its well-defined stereochemistry and versatile functional groups make it a preferred choice for the construction of complex molecular architectures in drug discovery and development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to leverage its full potential in creating the next generation of chiral therapeutics.
References
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987. (n.d.). PubChem.
- Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube.
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- HYDROLYSIS. (n.d.).
- Safety Data Sheet: Lactic acid. (n.d.). Chemos GmbH & Co.KG.
- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). PubMed.
- Base Catalyzed Ester Hydrolysis (Saponification). (2015, February 24). YouTube.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI.
- Examples of drugs containing chiral carboxylic acids and derivatives. (n.d.). ResearchGate.
- Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. (n.d.). PubMed.
- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0295953). (n.d.). NP-MRD.
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. (n.d.). Google Patents.
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). doc brown's advanced organic chemistry revision notes.
- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram. (n.d.). doc brown's advanced organic chemistry revision notes.
- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
- Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. (n.d.). Pearson.
- Question: What is the configuration of the product in the base-catalyzed hydrolysis of (R)-1-ChlorO-1-deuteriobutane ( CH3CH2CH2CHDCl) ? (A) (S). (2023, December 9). Chegg.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 12. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
(R)-2-(Benzyloxy)propanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis and Application
Executive Summary
(R)-2-(Benzyloxy)propanoic acid is a chiral building block of significant value in modern organic and medicinal chemistry. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, a protected secondary alcohol, and a defined stereocenter. This combination makes it an invaluable synthon for the asymmetric synthesis of complex molecules, including pharmaceutically active compounds. This guide provides an in-depth exploration of its physicochemical properties, advanced synthesis protocols with an emphasis on process safety, robust analytical characterization methodologies, and its applications in the field of drug development. The molecular weight of this compound is 180.20 g/mol .[1][2][3]
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis and process development. This compound is a stable, crystalline solid under standard conditions.
| Property | Value | Source(s) |
| Molecular Weight | 180.20 g/mol | [1][2][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][4][6][7] |
| CAS Number | 100836-85-9 | [2][4][6][8] |
| IUPAC Name | (2R)-2-(phenylmethoxy)propanoic acid | [2][3] |
| Synonyms | O-Benzyl-D-lactic acid, (R)-(+)-2-Benzyloxypropionic acid | [3][8][9] |
| Appearance | Off-white to yellow solid | [9] |
| Melting Point | 52-55 °C | [8][9][10] |
| Boiling Point | 328.2 °C (Predicted) | [7][9][10] |
| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [8] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [9][10] |
Advanced Synthesis Methodology: A Focus on Safety and Scalability
The synthesis of this compound is typically achieved via a two-step process starting from an inexpensive chiral precursor, R-methyl lactate. The choice of base in the first step—a Williamson ether synthesis—is critical for both reaction efficiency and operational safety, particularly during scale-up.
Principle and Rationale
The synthetic strategy involves the protection of the hydroxyl group of R-methyl lactate with a benzyl group, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid. Historically, bases like sodium hydride (NaH) were used for the deprotonation of the alcohol. However, NaH is highly reactive and produces flammable hydrogen gas, posing significant safety risks in large-scale production.[3][11]
The contemporary, field-proven approach utilizes sodium tert-amylate. This strong, non-pyrophoric base effectively deprotonates the alcohol without generating explosive gases, drastically improving the safety profile of the reaction.[3][11] This choice reflects a modern understanding of process chemistry where inherent safety is a primary design consideration.
Experimental Protocol
Step 1: Synthesis of (R)-2-(benzyloxy)methyl propionate (Intermediate)
-
To a clean, dry, nitrogen-purged reactor, add R-methyl lactate and a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to below 5°C using an appropriate cooling bath.
-
Slowly add a solution of sodium tert-amylate to the reaction mixture, maintaining the internal temperature below 5°C. The use of this base is critical for preventing hazardous gas evolution.[11]
-
After the addition is complete, add benzyl bromide dropwise, ensuring the temperature remains controlled.
-
Once the addition of benzyl bromide is complete, allow the mixture to warm to 20-30°C and stir until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
Step 2: Hydrolysis to this compound
-
Upon completion of the first step, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add an aqueous solution of a suitable base (e.g., sodium hydroxide) to the crude intermediate.
-
Heat the mixture to reflux for 1-2 hours to facilitate the saponification of the methyl ester.[11]
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl bromide and other non-polar impurities.
-
Carefully acidify the aqueous layer with aqueous hydrochloric acid to a pH of approximately 5. The product will precipitate or form an oil.[9]
-
Extract the desired acid into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in a vacuum to yield the crude product.
Synthesis Workflow Visualization
Caption: High-level workflow for the safe and scalable synthesis of this compound.
Robust Purification and Analytical Characterization
The successful synthesis of a compound is only validated by its rigorous purification and comprehensive characterization. This self-validating system ensures that the material meets the required specifications for subsequent use in sensitive applications like drug development.
Purification Protocol
The crude product obtained from the synthesis is typically purified by recrystallization or column chromatography. For many applications, a simple recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is sufficient to achieve high purity (>97%).
Analytical Characterization
To confirm the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Results |
| HPLC (Chiral) | Quantify purity and enantiomeric excess (ee). | Purity ≥97.0%.[8] Enantiomeric excess >99%. |
| ¹H NMR | Confirm molecular structure and proton environment. | Resonances corresponding to the methyl, methine, benzyl, and carboxylic acid protons. |
| ¹³C NMR | Confirm carbon backbone of the molecule. | Resonances corresponding to all 10 unique carbon atoms in the structure. |
| Mass Spectrometry | Verify molecular weight. | [M-H]⁻ or [M+H]⁺ ion corresponding to the exact mass (180.0786 g/mol ).[1][2] |
| FTIR | Identify key functional groups. | Characteristic stretches for C=O (carboxylic acid), C-O (ether), and O-H (acid). |
Analytical Workflow Visualization
Caption: A typical analytical workflow for the validation of synthesized this compound.
Applications in Drug Development and Chiral Synthesis
The primary value of this compound lies in its function as a chiral synthon.[3] The defined (R)-configuration at the C2 position allows for the precise, stereocontrolled construction of more complex chiral molecules. This is of paramount importance in drug development, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.
The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction.
A pertinent example of the utility of this structural motif is found in the discovery of G protein-coupled receptor 34 (GPR34) antagonists. While the specific example identified is an (S)-enantiomer derivative, it highlights the importance of the benzyloxyphenyl propanoic acid scaffold in modulating biological targets.[12] (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid was found to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation, a key signaling event downstream of GPR34 activation.[12] This demonstrates that the core structure of this compound is a privileged scaffold for generating molecules with specific and potent biological activities.
Role as a Chiral Building Block
Caption: Logical relationship of this compound as a foundational chiral building block.
Safety, Handling, and Storage
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][8]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][6][9]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling tool for researchers in asymmetric synthesis and drug discovery. Its well-defined physicochemical properties, coupled with modern, safety-conscious synthesis protocols, make it a reliable and valuable component in the construction of complex molecular architectures. The rigorous analytical validation required to confirm its structure and purity underscores the precision necessary in its application, ultimately contributing to the development of novel and stereochemically pure therapeutic agents.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 245987, 2-(Benzyloxy)propanoic acid." PubChem, [Link].
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7000104, (2R)-2-phenylmethoxypropanoic acid." PubChem, [Link].
- Lead Sciences. "this compound." Lead Sciences, [Link].
- LookChem. "this compound." LookChem, [Link].
- Google Patents. "CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Molbase. "Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid." Molbase, [Link].
- ResearchGate. "Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
Sources
- 1. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-phenylmethoxypropanoic acid | C10H12O3 | CID 7000104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 5. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound ee | 100836-85-9 | AEA83685 [biosynth.com]
- 8. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]
- 9. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization and Melting Point Determination of (R)-2-(benzyloxy)propanoic acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of (R)-2-(benzyloxy)propanoic acid, with a primary focus on its melting point. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical principles and practical methodologies for accurate melting point determination. It explores the critical factors influencing this key physical constant, including purity, intermolecular forces, and polymorphism. A detailed, self-validating protocol for melting point analysis in accordance with pharmacopeial standards is provided, alongside troubleshooting guidance to ensure data integrity. This guide serves as an essential resource for the quality control and characterization of this important chiral building block in pharmaceutical synthesis.
Introduction to this compound
This compound, also known as O-Benzyl-D-lactic acid, is a vital chiral synthon in advanced organic synthesis.[1] Its enantiomerically pure structure, featuring a carboxylic acid functional group and a benzyl-protected chiral alcohol, makes it a valuable precursor for the asymmetric synthesis of complex molecules, including pharmaceutically active intermediates.[1] Given its role in the development of therapeutic agents, the precise characterization of its physical and chemical properties is paramount to ensuring batch-to-batch consistency, purity, and ultimately, the quality of the final drug product.
The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's identity and purity.[2][3][4] For a compound like this compound, an accurate and reproducible melting point is a critical quality attribute (CQA) monitored throughout the development and manufacturing lifecycle.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-(phenylmethoxy)propanoic acid | [1] |
| Synonyms | O-Benzyl-D-lactic acid, (R)-(+)-2-Benzyloxypropionic acid | [1][5][6] |
| CAS Number | 100836-85-9 | [1][5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][5][7] |
| Molecular Weight | 180.20 g/mol | [1][5][6] |
| Melting Point | 52-55 °C | [5][6][8][9] |
| Appearance | Off-white to yellow solid (<43°C) | [5] |
| Solubility | Insoluble in water | [5][8] |
| Optical Activity | [α]20/D +77±3°, c = 1% in methanol | [6] |
The Scientific Significance of the Melting Point
The transition from a solid to a liquid phase occurs at a temperature where the vibrational energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice.[10] For a pure crystalline compound, this transition is sharp, occurring over a narrow temperature range of 0.5-1.0°C. This makes the melting point a dual-purpose analytical tool:
-
Identification: The characteristic melting point of a pure substance can be used for its identification by comparison to literature values.[3][4]
-
Purity Assessment: The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[3][11][12][13] This phenomenon, known as melting point depression, is a cornerstone of purity evaluation in organic chemistry.[12]
In the context of drug development, a sharp melting point within the specified range for this compound provides a reliable, cost-effective first assessment of its purity, complementing chromatographic techniques like HPLC.[2][3]
Factors Influencing Melting Point Determination
The observed melting point is not merely an intrinsic property but is influenced by a confluence of structural and experimental factors. Understanding these variables is crucial for accurate and reproducible measurements.
Intermolecular Forces
The energy required to disrupt the crystal lattice is directly proportional to the strength of the intermolecular forces.[14][15][16] this compound can engage in several types of interactions:
-
Hydrogen Bonding: The carboxylic acid moiety allows for strong hydrogen bonding, often leading to the formation of dimers in the solid state. This significantly increases the energy required to melt the solid compared to non-hydrogen-bonded analogues.[11][12][17]
-
Dipole-Dipole Interactions: The polar carbonyl and ether groups contribute to dipole-dipole attractions.[11][12]
-
Van der Waals Forces: These forces, present in all molecules, increase with molecular size and surface area.[11][18]
Molecular Structure and Packing
The efficiency with which molecules pack into a crystal lattice affects the overall stability of the solid. Symmetrical molecules tend to pack more tightly, resulting in higher melting points.[14][15] While this compound is a chiral molecule and thus inherently asymmetric, its overall shape influences how closely molecules can approach each other, affecting the strength of intermolecular forces.
Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form.[19] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.[20][21] While one polymorph is typically the most thermodynamically stable at a given temperature and pressure, metastable forms can also exist. It is crucial in pharmaceutical development to identify and control the polymorphic form of an active ingredient or key intermediate, as an unexpected transition to a different form can alter bioavailability and efficacy. For chiral molecules, the formation of different polymorphic structures is a known phenomenon.[21][22]
Presence of Impurities
Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces and making the solid easier to melt.[3][12] This results in a lower onset of melting and a broader temperature range over which the substance melts completely. A wide melting range is a strong indicator of an impure sample.[12]
The logical relationship between these factors and the final observed melting point is illustrated in the diagram below.
Caption: Factors influencing the observed melting point.
Standard Protocol for Melting Point Determination
This protocol is based on the capillary method, as described in the United States Pharmacopeia (USP) General Chapter <741>, and is tailored for the analysis of this compound.[23][24][25]
Apparatus and Materials
-
Melting Point Apparatus (e.g., Mel-Temp, DigiMelt, or equivalent)
-
Capillary tubes (0.8-1.2 mm internal diameter, one end sealed)[24]
-
This compound sample (finely powdered and completely dry)[4]
-
Mortar and pestle (if sample is not a fine powder)
-
Certified Melting Point Reference Standards (for calibration)
Apparatus Calibration (Self-Validation)
The accuracy of the apparatus must be verified at regular intervals using certified reference standards.[23]
-
Select at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., standards melting at ~40°C and ~60°C).
-
Determine the melting point of each standard using the procedure in section 5.4.
-
The observed melting point of each standard must fall within the acceptance range specified on its certificate.[23] If not, the apparatus requires recalibration according to the manufacturer's instructions.
Sample Preparation
Proper sample preparation is critical for accurate results.
-
Ensure the this compound sample is completely dry. If necessary, dry in a vacuum desiccator over a suitable desiccant.[4][23]
-
The sample must be a fine, homogeneous powder.[4] If the sample consists of coarse crystals, gently grind it to a fine powder using a clean mortar and pestle.
-
Load the capillary tube by tapping the open end into the powdered sample.
-
Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[10][26]
-
The final packed column of sample should be 2.5–3.5 mm high.[23]
Measurement Procedure
-
Initial Rapid Determination (for unknown samples): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to establish a rough range.[10] Allow the apparatus to cool before proceeding.
-
Accurate Determination:
-
Set the starting temperature of the apparatus to at least 10°C below the expected melting point (i.e., set to ~42°C for the target compound).[27]
-
Insert the loaded capillary tube into the heating block.
-
Set the heating ramp rate to 1°C per minute.[23][26] A slow heating rate is essential for ensuring thermal equilibrium between the sample, heating block, and thermometer.[26]
-
Observe the sample through the magnifying lens.
-
Record the temperature at the onset of melting (T₁) : This is the temperature at which the first droplet of liquid is visible, or when the column of solid is observed to collapse against the side of the tube.[23][24]
-
Record the temperature at the completion of melting (T₂) : This is the temperature at which the last solid particle liquefies, and the sample is completely a transparent liquid.[23][24]
-
-
Reporting: Report the result as a melting range (T₁ – T₂). For a pure sample of this compound, this range should be narrow (≤ 2°C) and fall within the 52-55°C specification.
The workflow for this protocol is depicted below.
Caption: Melting point determination workflow.
Troubleshooting and Interpretation
| Observation | Potential Cause(s) | Recommended Action |
| Melting range is wide (>2°C) and depressed (below 52°C) | Sample contains impurities (e.g., residual solvent, starting materials from synthesis).[5][28] | Repurify the sample (e.g., recrystallization, chromatography) and repeat the measurement. |
| Sample shrinks or changes color before melting | The compound may be decomposing. | Note the decomposition temperature. This may be a characteristic property. |
| Difficulty seeing the melting process | Sample is not packed tightly; too much or too little sample was used. | Repack a new capillary tube ensuring a dense column of 2.5-3.5 mm.[23] |
| Inconsistent results between runs | Heating rate is too fast; apparatus is not allowed to cool sufficiently between measurements. | Strictly adhere to a 1°C/min ramp rate.[23] Ensure the apparatus cools to at least 10°C below the expected melting point before starting a new run.[26] |
| Melting point is sharp but outside the expected range | Systematic error in the temperature reading (apparatus out of calibration); sample may be a different polymorph. | Recalibrate the apparatus with certified standards.[23] Consider further solid-state characterization (e.g., DSC, XRD) to investigate polymorphism.[29] |
Conclusion
The melting point of this compound is a critical parameter for confirming its identity and assessing its purity. A sharp melting range of 52-55°C is indicative of a high-purity material suitable for use in demanding applications such as pharmaceutical synthesis. By adhering to a rigorously calibrated and controlled experimental protocol, researchers and quality control professionals can generate reliable and accurate melting point data. Understanding the influence of factors like intermolecular forces, crystal packing, and potential polymorphism is essential for the correct interpretation of results and for ensuring the consistent quality of this key chiral intermediate.
References
- What Affects Melting Point Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]
- What Factors Affect Melting Point?. Sciencing. [Link]
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
- 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
- General Chapters: <741> MELTING RANGE OR TEMPER
- USP 741 Melting Point or Range. Scribd. [Link]
- Melting Point Determination.
- This compound. LookChem. [Link]
- USP 741 Melting Point. sops-online.com. [Link]
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
- Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. [Link]
- Melting Point in Pharmacy. Scribd. [Link]
- 2-(Benzyloxy)propanoic acid | C10H12O3. PubChem - NIH. [Link]
- Chiral Polymorphism: A Scanning Tunneling Microscopy Study.
- Melting point determin
- Oral Lectures – MS 24: Polymorphism and chirality in molecular crystals. IUCr Journals. [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Functional Chirality: From Small Molecules to Supramolecular Assemblies. MDPI. [Link]
- Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols. PubMed. [Link]
- Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. molbase.com. [Link]
- 6.
- DETERMIN
- Zinc acryl
- Crystal polymorphism. Wikipedia. [Link]
- Melting point determin
- Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. docbrown.info. [Link]
- Experiment 1 - Melting Points. csus.edu. [Link]
- experiment (1) determination of melting points. uobabylon.edu.iq. [Link]
- This compound. Lead Sciences. [Link]
- Zinc acrylate | 14643-87-9. BuyersGuideChem. [Link]
- The IUPAC Compendium of Chemical Terminology. goldbook.iupac.org. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 6. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. youtube.com [youtube.com]
- 12. sciencing.com [sciencing.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. scribd.com [scribd.com]
- 17. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 18. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 19. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. thinksrs.com [thinksrs.com]
- 24. uspbpep.com [uspbpep.com]
- 25. scribd.com [scribd.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. drugfuture.com [drugfuture.com]
- 28. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 29. pharmaved.com [pharmaved.com]
1H NMR spectrum of (R)-2-(benzyloxy)propanoic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-2-(Benzyloxy)propanoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a valuable chiral building block in synthetic chemistry. As a senior application scientist, this document moves beyond a simple spectral prediction, offering a detailed examination of the underlying principles governing the chemical shifts, multiplicity, and integration of each resonance. We will explore the causal factors behind the spectral features, including the impact of the chiral center on the benzylic protons, leading to diastereotopicity. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for spectral interpretation, including a detailed experimental protocol for data acquisition and a thorough analysis of the expected spectral data.
Introduction: The Role of NMR in Chiral Compound Characterization
This compound is a chiral carboxylic acid frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereochemical integrity is often crucial for the biological activity of the final target molecule. Therefore, unambiguous structural confirmation and purity assessment are paramount.
¹H NMR spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. It provides precise information about the electronic environment of hydrogen atoms, their connectivity, and their relative abundance. For a chiral molecule like this compound, ¹H NMR is not only essential for confirming the molecular backbone but also offers subtle yet critical insights into its three-dimensional nature. This guide will dissect the expected ¹H NMR spectrum, providing the foundational knowledge required for its accurate interpretation.
Theoretical ¹H NMR Spectral Analysis
The key to interpreting the spectrum of this compound lies in breaking down its structure into individual spin systems and understanding how the electronic and stereochemical environment influences each proton.
Molecular Structure and Unique Proton Environments
The molecule contains five distinct sets of non-equivalent protons, as illustrated below. The presence of a stereocenter at the C2 position has significant consequences for the neighboring benzylic methylene protons.
Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (a-e).
-
Ha (Methyl, -CH₃): Three equivalent protons of the methyl group.
-
Hb (Methine, -CH): A single proton at the chiral center (C2).
-
Hc, Hc' (Benzylic Methylene, -OCH₂Ph): Two protons on the carbon adjacent to the ether oxygen and the phenyl ring. Crucially, due to the adjacent chiral center, these protons are diastereotopic and thus chemically non-equivalent.
-
Hd (Aromatic, -C₆H₅): Five protons of the phenyl ring.
-
He (Carboxylic Acid, -COOH): The single, acidic proton.
Predicted Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance downfield (to higher ppm values).
-
He (-COOH): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its signal is expected to be a broad singlet in the range of δ 10.0–13.0 ppm.[1][2][3] The exact position is highly dependent on solvent and concentration.[2]
-
Hd (-C₆H₅): Protons on an aromatic ring typically resonate between δ 7.0–8.0 ppm. For a monosubstituted ring like this, the signals often overlap, resulting in a complex multiplet around δ 7.35 ppm.[4][5]
-
Hc, Hc' (-OCH₂Ph): These benzylic protons are adjacent to both an electron-withdrawing phenyl group and an electronegative ether oxygen. This dual influence places their resonance significantly downfield, expected around δ 4.5–4.8 ppm.[6][7]
-
Hb (-CH): The methine proton is alpha to both the ether oxygen and the carbonyl group of the carboxylic acid. This strong deshielding effect will shift its signal downfield to an expected range of δ 4.1–4.4 ppm.
-
Ha (-CH₃): The methyl protons are the most shielded in the molecule. Being adjacent to the C2 methine, they are expected to resonate upfield, around δ 1.5 ppm.[8][9]
Spin-Spin Coupling (J-Coupling) and Multiplicity
Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split. The multiplicity is predicted by the n+1 rule.
-
He (-COOH): Typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other acid molecules.[2][8] This exchange decouples it from other protons.
-
Hd (-C₆H₅): The aromatic protons will couple with each other, but due to similar chemical shifts, they will likely appear as an unresolved multiplet.
-
Hc, Hc' (-OCH₂Ph): As diastereotopic protons, they are non-equivalent and will couple to each other. This is a geminal coupling (²J). Furthermore, they are not expected to couple with other protons. The result is an "AB quartet," which appears as a pair of doublets. The coupling constant (²JHH) is typically in the range of 12–15 Hz.
-
Hb (-CH): This proton is adjacent to the three equivalent protons of the methyl group (Ha). According to the n+1 rule (3+1=4), its signal will be split into a quartet . The vicinal coupling constant (³JHH) is expected to be approximately 7 Hz.[10]
-
Ha (-CH₃): These three protons are adjacent to the single methine proton (Hb). According to the n+1 rule (1+1=2), their signal will be split into a doublet with the same coupling constant (³JHH ≈ 7 Hz) as the methine quartet.
Data Acquisition Protocol
Trustworthy data begins with a robust and reproducible experimental protocol. The following steps outline the standard procedure for acquiring a high-quality ¹H NMR spectrum for this compound.
Materials and Reagents
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes (precision grade)
-
Pasteur pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6–0.7 mL of CDCl₃ (with TMS) to the vial.
-
Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Check: Ensure the solution height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm). Cap the NMR tube securely.
NMR Instrument Parameters (Illustrative for a 400 MHz Spectrometer)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton (e.g., 'zg30')
-
Number of Scans (NS): 16 (can be increased for dilute samples)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm (from -2 to 18 ppm to ensure the carboxylic acid proton and TMS are captured)
Spectral Interpretation and Data Summary
This section synthesizes the theoretical predictions into a practical guide for interpreting the resulting spectrum.
Assignment of Resonances
The logical assignment process starts from the most distinct regions of the spectrum:
-
Downfield Region (>10 ppm): Identify the broad singlet characteristic of the carboxylic acid proton (He ). To confirm, perform a D₂O shake experiment; this signal should disappear.[1]
-
Aromatic Region (7-8 ppm): Locate the multiplet corresponding to the five phenyl protons (Hd ).
-
Methylene/Methine Region (4-5 ppm): Look for the AB quartet (pair of doublets) for the diastereotopic benzylic protons (Hc, Hc' ) and the quartet for the methine proton (Hb ). The integration of the AB quartet will be 2H, while the methine quartet will be 1H.
-
Upfield Region (<2 ppm): The doublet integrating to 3H belongs to the methyl group (Ha ). The coupling constant of this doublet must match that of the methine quartet.
Summary of Predicted Spectral Data
The expected ¹H NMR data for this compound is summarized in the table below.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| He (-COOH) | 10.0 – 13.0 | Broad Singlet | 1H | N/A |
| Hd (-C₆H₅) | ~7.35 | Multiplet | 5H | N/A |
| Hc, Hc' (-OCH₂Ph) | ~4.7 & ~4.6 | AB Quartet | 2H | ²J ≈ 12-15 |
| Hb (-CH) | ~4.2 | Quartet | 1H | ³J ≈ 7 |
| Ha (-CH₃) | ~1.5 | Doublet | 3H | ³J ≈ 7 |
Workflow for NMR Analysis
The entire process from sample preparation to final analysis can be visualized as a systematic workflow.
Figure 2: Standard workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is rich with information that confirms its covalent structure and provides insight into its stereochemistry. The key diagnostic features are the downfield broad singlet for the carboxylic acid proton, the characteristic quartet-doublet pattern for the propanoic acid fragment, and, most notably, the AB quartet for the diastereotopic benzylic methylene protons. This latter feature is a direct spectroscopic consequence of the molecule's chirality. This guide provides the necessary framework for scientists to confidently acquire, interpret, and utilize ¹H NMR data for the routine characterization of this important chiral molecule.
References
- Spin-Spin Splitting in the Ethyl Group. Chemistry LibreTexts. [Link]
- Common 1H NMR Splitting Patterns.
- Vicinal Coupling Constants and Structure. University of California, Davis. [Link]
- 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
- 2-hydroxypropanoic acid 1H NMR Spectrum.
- 2-hydroxypropanoic acid (NP0000172). NP-MRD. [Link]
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
- Lactic Acid | C3H6O3.
- Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles.
- 1H NMR Chemical Shift.
- Benzyl ethyl ether | C9H12O.
- Ch 13 - Coupling. University of Calgary. [Link]
- ¹H NMR Spectrum of Propanoic Acid. Nagwa. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. nagwa.com [nagwa.com]
- 4. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 5. Benzyl methyl ether(538-86-3) 1H NMR [m.chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propionic acid(79-09-4) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR of (R)-2-(benzyloxy)propanoic acid
Introduction: The Stereochemical Nuances of (R)-2-(benzyloxy)propanoic acid
This compound is a chiral carboxylic acid of significant interest in synthetic organic chemistry, often employed as a building block or chiral auxiliary. Its structure incorporates a stereogenic center at the C2 position, a benzyloxy ether linkage, and a carboxylic acid moiety. The precise stereochemical configuration is paramount to its function in asymmetric synthesis and its biological activity in drug development. Consequently, robust analytical methodologies are required to confirm its identity, purity, and stereochemical integrity. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive insight into the carbon framework of the molecule. This guide offers a comprehensive exploration of the ¹³C NMR spectroscopy of this compound, from fundamental principles to practical experimental considerations and detailed spectral interpretation.
Core Principles: Why ¹³C NMR is a Definitive Tool
¹³C NMR spectroscopy probes the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (approximately 1.1%), provides a distinct signal for each chemically non-equivalent carbon atom in a molecule.[1] The power of this technique lies in the concept of the chemical shift (δ), which is the resonance frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). This shift is highly sensitive to the local electronic environment of the carbon atom. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" the adjacent carbon nucleus and causing its signal to appear at a higher chemical shift (downfield).[2] Conversely, electron-donating groups will "shield" the nucleus, shifting the signal to a lower chemical shift (upfield).
For this compound, the presence of a chiral center renders all ten carbon atoms chemically and magnetically distinct. This is a crucial point; in an achiral environment, the presence of the stereocenter breaks any potential plane of symmetry that might otherwise make some of the phenyl carbons equivalent.[3] Therefore, a proton-decoupled ¹³C NMR spectrum is expected to exhibit ten unique signals, providing a definitive fingerprint of the molecule.
Molecular Structure and Carbon Numbering
To facilitate spectral assignment, the carbon atoms of this compound are systematically numbered as follows:
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum necessitates a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for moderately polar organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference.[2]
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the NMR tube. TMS is the primary reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument) should be performed. This decouples the protons from the carbons, resulting in a spectrum of singlets and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]
-
Spectral Width (SW): A spectral width of approximately 220 ppm (from -10 to 210 ppm) is sufficient to encompass all expected carbon resonances in organic molecules.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds ensures good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Carboxylic acid carbons and other quaternary carbons can have long relaxation times, and a sufficient delay is crucial for their reliable detection.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Typically, 1024 to 4096 scans will provide an excellent signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio at a slight cost to resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline for accurate peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the CDCl₃ triplet can be referenced to its central peak at 77.16 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
While an experimental spectrum from a public database is unavailable, a highly reliable predicted spectrum can be generated using established algorithms. The following table summarizes the predicted chemical shifts for each carbon in this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (COOH) | ~178-182 | The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is characteristic of this functional group.[4] |
| C2 (CH) | ~75-79 | This methine carbon is directly attached to two oxygen atoms (from the ether and carboxylic acid groups), resulting in a significant downfield shift. |
| C3 (CH₃) | ~18-22 | The methyl carbon is a typical sp³-hybridized carbon, appearing in the aliphatic region of the spectrum. |
| C4 (CH₂) | ~70-74 | The benzylic methylene carbon is attached to an oxygen atom, causing it to be deshielded and appear in this region. |
| C5 (C) | ~136-139 | This is the quaternary carbon of the phenyl group to which the benzyloxy methylene group is attached. It is deshielded compared to the protonated aromatic carbons. |
| C6, C10 (CH) | ~128-130 | These are the ortho carbons of the phenyl group. They are in a similar electronic environment. |
| C7, C9 (CH) | ~128-129 | These are the meta carbons of the phenyl group, typically found in this region of the aromatic carbons. |
| C8 (CH) | ~127-128 | The para carbon of the phenyl group. Its chemical shift is often slightly upfield compared to the ortho and meta carbons. |
Expert Insights on Spectral Features:
-
Carboxylic Acid (C1): The signal for the carboxylic acid carbon is often broader and of lower intensity than other carbons due to its long relaxation time (T1) as a quaternary carbon. The 2-second relaxation delay in the proposed protocol helps to mitigate this effect.
-
Chiral Center (C2): The chemical shift of the chiral carbon is a key indicator of the alpha-alkoxy acid structure. Its position, significantly downfield, confirms the presence of the oxygen atom at the C2 position.
-
Benzyl Group (C4-C10): The benzyloxy group introduces a set of characteristic signals. The benzylic carbon (C4) is easily identified around 70-74 ppm. The aromatic carbons (C5-C10) will appear in the 127-139 ppm range. Due to the chiral nature of the molecule and restricted bond rotation, the ortho (C6, C10) and meta (C7, C9) carbons are chemically non-equivalent and should, in a high-resolution spectrum, appear as four distinct signals.
Conclusion: A Definitive Analytical Signature
The ¹³C NMR spectrum of this compound serves as a robust and definitive analytical signature for its structural elucidation and purity assessment. The presence of ten distinct signals, with chemical shifts in the predicted regions, confirms the molecular structure and the absence of symmetry. The characteristic downfield shifts of the carboxylic acid carbon (C1), the chiral methine (C2), and the benzylic methylene (C4) are key identifiers for this molecule. By adhering to the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality ¹³C NMR data, ensuring the integrity of this vital chiral building block in their scientific endeavors.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6][7]
- NMRDB.org: An Online Tool for NMR Prediction and Spectral Processing. [Link][8]
- Master Organic Chemistry: 13-C NMR - How Many Signals. [Link][3]
- Oregon State University: 13C NMR Chemical Shifts. [Link][2]
- University of Wisconsin-Madison Libraries: Spectral Database for Organic Compounds, SDBS. [Link][5]
- NC State University Libraries: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][4]
- PubChem: 2-(Benzyloxy)propanoic acid. [Link][10]
- Organic Chemistry Data: 13C NMR Chemical Shifts. [Link][1][12]
- Doc Brown's Chemistry: Introductory note on the 13C NMR spectrum of propanoic acid. [Link][13]
Sources
Chiral synthesis of (R)-2-(benzyloxy)propanoic acid
An In-Depth Technical Guide to the Chiral Synthesis of (R)-2-(benzyloxy)propanoic Acid
Abstract
This compound, also known as O-Benzyl-D-lactic acid, is a highly valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure, which combines a carboxylic acid, a protected hydroxyl group, and a defined stereocenter, makes it an ideal synthon for asymmetric synthesis.[1] This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this enantiopure compound, with a primary focus on the most practical and scalable route starting from the chiral pool. We will delve into the mechanistic rationale behind experimental choices, present a detailed, field-proven protocol, and offer insights into process optimization and safety considerations.
Introduction: The Strategic Importance of a Chiral Synthon
In modern drug development, controlling stereochemistry is not merely an academic exercise; it is a regulatory and therapeutic necessity. The biological activity of a molecule is often dictated by its three-dimensional arrangement, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even harmful. Enantioselective synthesis, the ability to produce a specific stereoisomer, is therefore a cornerstone of medicinal chemistry.[2]
This compound serves as a critical precursor in the synthesis of numerous pharmaceutically active intermediates.[1] The benzyl group provides robust protection for the hydroxyl function, allowing for selective manipulation of the carboxylic acid moiety. This protecting group can be readily removed under standard hydrogenolysis conditions, revealing the free hydroxyl group at a later synthetic stage. The primary challenge in its synthesis lies in establishing the (R)-stereocenter with high fidelity. This guide will explore and compare the most effective strategies to achieve this.
A Comparative Analysis of Synthetic Strategies
Several distinct approaches can be employed to synthesize this compound. The choice of strategy often depends on factors like scale, cost of starting materials, and available equipment.
Strategy A: Chiral Pool Synthesis via Williamson Etherification
This is the most common, cost-effective, and industrially viable route. Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure starting materials.[2] In this case, the readily available (R)-lactic acid (D-lactic acid) or its esters serve as the chiral precursor.
The core transformation is the Williamson ether synthesis , a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide to form an ether.[3][4] The mechanism requires a backside attack, which proceeds with inversion of stereochemistry at the electrophilic carbon.[5] However, in this application, the chiral center is on the nucleophile (the alkoxide), and its stereochemistry is retained throughout the reaction.[4][5]
Key Experimental Choices & Rationale:
-
Starting Material : While (R)-lactic acid could be used directly, its free carboxylic acid group would interfere with the basic conditions required for the etherification. Therefore, an ester, typically (R)-methyl lactate or (R)-ethyl lactate , is the preferred starting material. The ester group effectively protects the carboxylic acid, which can be easily deprotected in a final hydrolysis step.[1]
-
Base Selection : The reaction requires a strong base to deprotonate the secondary alcohol, forming the alkoxide nucleophile.
-
Sodium Hydride (NaH) : A powerful and common choice, it irreversibly deprotonates the alcohol. However, it produces highly flammable hydrogen gas (H₂), posing significant safety risks, especially on a large scale.[5]
-
Sodium tert-Amylate : This base has emerged as a superior alternative for industrial applications. It is highly effective and, crucially, does not generate flammable gases, greatly enhancing the safety profile of the process.[1][6]
-
-
Benzylating Agent : Benzyl bromide or benzyl chloride are the standard electrophiles. Benzyl bromide is generally more reactive, leading to faster reaction times.[6]
Strategy B: Asymmetric Synthesis with Chiral Auxiliaries
For targets where a suitable chiral precursor is unavailable, a new stereocenter can be created from a prochiral starting material using a chiral auxiliary. For instance, an achiral propionyl group could be attached to an Evans' oxazolidinone auxiliary.[7] The bulky auxiliary then directs the approach of an electrophile (e.g., a benzyloxymethylating agent) to one face of the enolate, creating the desired stereochemistry.[8][9] While a powerful and versatile method in asymmetric synthesis, this route is more complex, requires more synthetic steps (attachment and removal of the auxiliary), and is less atom-economical for this specific target compared to the chiral pool approach.
Strategy C: Modern Biocatalytic Approaches
Enzymatic catalysis offers a green and highly selective alternative. Engineered enzymes, such as modified d-lactate dehydrogenases, can perform asymmetric reductions of α-keto acids (like 2-oxopropanoic acid derivatives) to furnish chiral α-hydroxy acids with exceptional enantiomeric purity (>99.9% e.e.).[10] While highly specific, this approach requires specialized expertise in biocatalysis and fermentation, and the substrate scope may be limited.
Given its practicality, scalability, and economic advantages, the remainder of this guide will focus on a detailed protocol for Strategy A .
In-Depth Experimental Protocol: A Scalable and Validated Workflow
The following two-step protocol is based on established and scalable procedures, emphasizing safety and reproducibility.[6]
Workflow Overview
Caption: Overall workflow for the two-step synthesis.
Step 1: Synthesis of Methyl (R)-2-(benzyloxy)propanoate
This step involves the Williamson ether synthesis to protect the hydroxyl group of (R)-methyl lactate.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Protocol:
-
Reactor Setup : To a dry, inert-atmosphere (Nitrogen or Argon) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (R)-methyl lactate (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 7-8 mL per gram of lactate).[6]
-
Expertise & Experience: Using an anhydrous solvent is critical. Water will quench the strong base and prevent the formation of the required alkoxide.
-
-
Base Addition : Stir the solution to ensure homogeneity. Begin adding sodium tert-amylate (1.0-1.2 eq) portion-wise or as a solution in THF.
-
Trustworthiness: A slight excess of the base (e.g., 1.1 eq) ensures full deprotonation of the alcohol, driving the reaction to completion. Monitor the internal temperature; a mild exotherm may be observed.
-
-
Cooling : Cool the resulting slurry to a temperature between 0°C and 5°C using an ice-salt or glycol bath.[6]
-
Causality: This cooling step is crucial to control the rate of the subsequent S
N2 reaction, which is exothermic. Maintaining a low temperature during the addition of the benzyl halide minimizes the formation of potential side products.
-
-
Alkylation : Slowly add benzyl bromide (1.0-1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.[6]
-
Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25°C) and stir for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or HPLC.[6]
-
Workup and Isolation :
-
Cool the mixture again to ~10°C and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl (R)-2-(benzyloxy)propanoate as an oil.[6] This intermediate can be purified by vacuum distillation if necessary.
-
Step 2: Hydrolysis to this compound
This final step is a standard saponification (base-mediated ester hydrolysis) to liberate the target carboxylic acid.
Protocol:
-
Saponification : To a flask containing the methyl (R)-2-(benzyloxy)propanoate intermediate (1.0 eq), add water (approx. 4 times the weight of the ester) and sodium hydroxide (2.0 eq).[6]
-
Causality: A stoichiometric excess of NaOH is used to ensure the complete and irreversible hydrolysis of the ester to its carboxylate salt.
-
-
Heating : Heat the biphasic mixture to reflux (or ~90-100°C) and stir vigorously for 1-2 hours. The reaction can be monitored by TLC until the starting ester is consumed.
-
Acidification and Extraction :
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid until the pH of the aqueous layer is 1-2. The product will precipitate or form an oil.
-
Trustworthiness: This acidification step is critical. It protonates the sodium carboxylate salt to form the final, neutral carboxylic acid, rendering it soluble in organic solvents for extraction.
-
Extract the product with a suitable solvent like dichloromethane or ethyl acetate (3x).[6]
-
-
Final Isolation : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often a pale yellow oil or a low-melting solid. Purity can be assessed by NMR, with enantiomeric excess determined by chiral HPLC.
Data Summary
The following table summarizes typical results for the described protocol, based on patent literature.[6]
| Step | Key Reagents | Molar Ratio (Lactate:Base:BnBr) | Solvent | Temperature | Typical Yield | Typical Purity (HPLC) |
| 1. Etherification | (R)-Methyl Lactate, Na-tert-amylate, Benzyl Bromide | 1 : 1.1 : 1.1 | THF | 0°C to 25°C | >95% (Crude) | >98% |
| 2. Hydrolysis | Intermediate Ester, NaOH | 1 : 2.0 | Water | Reflux | ~88% (Overall) | >99% |
Conclusion
The chiral synthesis of this compound is most reliably and scalably achieved through a two-step sequence starting from inexpensive (R)-methyl lactate. The key transformation, a Williamson ether synthesis, is optimized for safety and efficiency by using sodium tert-amylate as the base. The subsequent saponification is a robust and high-yielding hydrolysis step. This chiral pool-based approach represents a self-validating system, where the stereochemical integrity of the starting material is preserved, consistently delivering the target molecule with high enantiomeric purity. This guide provides the foundational knowledge and a practical, validated protocol for researchers and drug development professionals to confidently produce this essential chiral building block.
References
- Electrophilic asymmetric synthesis of a-hydroxy acids and a-hydroxy acid derivatives. University of Delaware.
- This compound | CAS 100836-85-9. Benchchem.
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
- Highly stereoselective biosynthesis of (R)-α-hydroxy carboxylic acids through rationally re-designed mutation of d-lactate dehydrogenase. National Institutes of Health (NIH).
- Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. PubMed.
- Asymmetric Synthesis. Queen's University.
- Williamson Ether Synthesis. YouTube.
- Williamson ether synthesis. Wikipedia.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Enantioselective synthesis. Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Highly stereoselective biosynthesis of (R)-α-hydroxy carboxylic acids through rationally re-designed mutation of d-lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Synthesis of O-Benzyl Protected Lactic Acid
Abstract
O-benzyl protected lactic acid, specifically (S)-2-(benzyloxy)propanoic acid, is a critical chiral building block in the pharmaceutical and fine chemical industries.[1][2] Its utility in the stereocontrolled synthesis of complex molecules, including bioactive peptides and biodegradable polymers, necessitates robust and reliable methods for its preparation with high enantiomeric purity. This guide provides an in-depth analysis of the prevalent stereospecific synthetic strategies, focusing on the practical aspects of experimental design, mechanistic rationale, and analytical validation. We present detailed, field-proven protocols, compare common synthetic routes, and offer insights into avoiding critical pitfalls such as racemization and byproduct formation. This document is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis.
Introduction: The Significance of a Chiral Synthon
Lactic acid possesses a single chiral center, making it a fundamental unit in asymmetric synthesis.[3] The protection of its hydroxyl group as a benzyl ether serves two primary functions: it prevents unwanted side reactions of the hydroxyl group and enhances the lipophilicity of the molecule, often simplifying purification. The resulting compound, (S)-2-(benzyloxy)propanoic acid, is a versatile intermediate for introducing a stereodefined α-hydroxy acid motif into larger molecules.[2][4]
The principal challenge in its synthesis is the preservation of the stereocenter's integrity. The acidic proton of the hydroxyl group and the adjacent carboxyl group can facilitate racemization under suboptimal conditions. Therefore, the choice of reagents, solvents, and reaction conditions is paramount to achieving high enantiomeric excess (e.e.).
Primary Synthetic Strategy: O-Benzylation of (S)-Lactic Acid Esters
The most direct and widely adopted method for synthesizing O-benzyl lactic acid begins with a commercially available, enantiopure ester of lactic acid, typically ethyl (S)-lactate. This strategy involves a two-step sequence: O-benzylation followed by ester hydrolysis (saponification).
Principle & Mechanistic Causality
The core reaction is a Williamson ether synthesis, where a strong base deprotonates the secondary alcohol of the lactate ester to form an alkoxide. This nucleophilic alkoxide then displaces a halide from benzyl bromide (or a related benzylating agent) in an SN2 reaction.
Key Experimental Choices:
-
Ester Protection: The synthesis must start with the ester form of lactic acid. Attempting to directly benzylate lactic acid would result in the far more acidic carboxylic acid proton being abstracted by the base, preventing the desired O-alkylation.
-
Choice of Base:
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[5] It is typically used as a 60% dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent (e.g., hexane) for sensitive applications. Caution is advised when using NaH with N,N-dimethylformamide (DMF) as a solvent, as it can act as a reducing agent, leading to byproduct formation.[6]
-
Silver(I) Oxide (Ag₂O): A milder, heterogeneous base that is particularly effective for acid-sensitive substrates.[7] The mechanism is believed to involve coordination of the silver ion to the hydroxyl group, increasing its nucleophilicity while simultaneously activating the benzyl halide.[8] This method often provides excellent yields with minimal risk of racemization.[7]
-
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are required to dissolve the reagents and facilitate the SN2 reaction.[5]
Experimental Workflow Diagram
Caption: Workflow for synthesis from Ethyl (S)-Lactate.
Detailed Experimental Protocol
Method: Benzylation using Sodium Hydride and Benzyl Bromide
-
Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add ethyl (S)-lactate (1.0 eq) dropwise to the stirred suspension over 30 minutes.
-
Allow the resulting mixture to stir for an additional 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Add benzyl bromide (BnBr, 1.4 eq) dropwise to the reaction mixture.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified by silica gel column chromatography if necessary.
-
-
Step 2: Hydrolysis to (S)-2-(Benzyloxy)propanoic Acid
-
Dissolve the crude ethyl (S)-2-(benzyloxy)propanoate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted benzyl bromide and other nonpolar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with cold 2 M hydrochloric acid (HCl).
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, (S)-2-(benzyloxy)propanoic acid.[9]
-
Alternative Strategy: Synthesis from L-Alanine
An alternative route utilizes the readily available and highly enantiopure amino acid, L-alanine. This method involves the stereospecific conversion of the amino group to a hydroxyl group, followed by benzylation.
Principle & Mechanistic Causality
The key step is the diazotization of the primary amine of L-alanine using sodium nitrite (NaNO₂) in an acidic medium (e.g., H₂SO₄). This generates an unstable diazonium salt, which is subsequently displaced by water in an SN2-like reaction to form (S)-lactic acid. Critically, this reaction proceeds with retention of configuration at the chiral center. The resulting lactic acid can then be esterified and benzylated as described in the previous section.
Reaction Scheme Diagram
Caption: Synthesis pathway from L-Alanine.
This route is elegant but can be lower yielding and requires careful control of the diazotization step to prevent side reactions. It is often employed when an alternative chiral pool starting material is desired.
Quantitative Data Summary
The choice of synthetic route often depends on factors like scale, cost, and desired purity. The following table summarizes typical outcomes for the primary method.
| Method | Starting Material | Key Reagents | Typical Yield | Reported e.e. | Reference |
| Williamson Ether Synthesis (Overall) | Ethyl (S)-Lactate | NaH, Benzyl Bromide | 75-85% | >99% | [10],[4] |
| Williamson Ether Synthesis (Overall) | Ethyl (S)-Lactate | Ag₂O, Benzyl Bromide | 80-90% | >99% | [7] |
Characterization and Purity Analysis
Confirming the identity and, most importantly, the enantiomeric purity of the final product is crucial.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the chemical structure.
-
Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[11] The benzylated acid or its ester derivative is passed through a chiral stationary phase (CSP), which differentially interacts with the two enantiomers, leading to their separation.[12][13] Common columns include those based on derivatized polysaccharides like amylose or cellulose.[12]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of the correct enantiomer, though it is less precise for determining high e.e. values compared to chiral HPLC.
-
Conclusion
The stereospecific synthesis of O-benzyl protected lactic acid is a well-established process that is fundamental to many areas of chemical research and development. The most reliable and scalable method involves the O-benzylation of an enantiopure lactic acid ester, such as ethyl (S)-lactate, using a strong base like sodium hydride or the milder silver(I) oxide, followed by saponification. Careful execution of the protocol, particularly ensuring anhydrous conditions and monitoring reaction progress, is key to achieving high yields while preserving the stereochemical integrity of this valuable chiral building block. Final validation of enantiomeric purity via chiral HPLC is a mandatory quality control step.
References
- Wiley Online Library. Silver‐Catalyzed Synthesis of Benzyl Ethers via Alkoxylation of Benzylic C(sp)−H Bonds. (2025).
- Varelis, P. (1994). Preparation of optically active (s)-2-(benzyloxy)propanal. Citations: 10.
- ACS Publications. Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents.
- ResearchGate. Preparation of Optically Active (S)-2-(Benzyloxy)propanal.
- MDPI. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors.
- MDPI. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives.
- PubMed Central. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. (2019).
- PubMed Central. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- Wiley Online Library. Synthesis of 1‐ and 3‐11C‐labelled L‐lactic acid using multi‐enzyme catalysis. (2025).
- ResearchGate. Possible reaction pathway of LA conversion. LA (lactic acid), Ala...
- Scholars Research Library. Silver Oxide-Mediated Oxime Ether Synthesis.
- ResearchGate. (PDF) Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid. (2014).
- Organic Syntheses. Lactic acid, allyl ester - Organic Syntheses Procedure.
- Quora. What features does lactic acid have to form enantiomers?. (2021).
- PubMed. Conversion of Lactococcus lactis from homolactic to homoalanine fermentation through metabolic engineering.
- NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (2021).
- Royal Society of Chemistry. Efficient conversion of lactic acid to alanine over noble metal supported on Ni@C catalysts.
- Phenomenex. Chiral HPLC Separations.
- MySkinRecipes. (S)-2-(Benzyloxy)propanoic acid.
- Google Patents. JP2009142217A - Synthesis method of lactate by enzyme.
- Google Patents. CN107365334B - Process for benzylation of monoglycosides.
- DSpace. Preparation of the 3,4-di-0-benzyi and 3,Bdi-O-(4-phenyibenzyl) derivatives of benzyl 2-acetamido-2-deoxyta_o-giucopyranoside.
- ResearchGate. Ethyl lactate production via esterification of lactic acid with ethanol combined with pervaporation | Request PDF. (2025).
- European Patent Office. METHOD OF PREPARING ESTERS OF LACTIC AND LACTYLATIC ACID IN ALCOHOLYSIS REACTION OF ALIPHATIC POLYESTER. (2021).
- Google Patents. CN1032855C - new process for producing ethyl lactate.
- Arabian Journal of Chemistry. Gold & silver nanoparticles supported on manganese oxide: Synthesis, characterization and catalytic studies for selective oxidation of benzyl alcohol. (2014).
- ResearchGate. O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions | Request PDF. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-2-(Benzyloxy)propanoic acid [myskinrecipes.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of optically active (s)-2-(benzyloxy)propanal (1995) | P. Varelis | 10 Citations [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Foreword: The Centrality of Chiral Purity in Modern Drug Development
An In-depth Technical Guide to (R)-2-(benzyloxy)propanoic acid as a Pharmaceutical Intermediate
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental pillar of safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit profoundly different pharmacological and toxicological profiles. This compound emerges as a quintessential chiral building block, a testament to the power of stereochemically defined intermediates. Its structure, combining a protected hydroxyl group on a propanoic acid backbone, offers synthetic versatility while preserving a critical stereocenter. This guide provides an in-depth exploration of its synthesis, analytical control, and strategic application, grounded in established chemical principles and field-proven methodologies, for the researchers and drug development professionals dedicated to advancing therapeutic innovation.
Core Molecular Profile and Physicochemical Properties
This compound, also known as O-Benzyl-D-lactic acid, is a stable, crystalline solid at room temperature. The benzyl group serves as a robust protecting group for the C2 hydroxyl of the lactic acid core, preventing unwanted side reactions and allowing for the selective functionalization of the carboxylic acid moiety. This protection is critical for its role as a reliable intermediate in multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 100836-85-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 52-55 °C | |
| Optical Rotation | [α]²⁰/D +77±3°, c = 1% in methanol | |
| Purity Specification | ≥97.0% (HPLC) | |
| Solubility | Insoluble in water; soluble in methanol, and chlorinated solvents. | |
| InChI Key | XWAVPOFYNPXXEL-MRVPVSSYSA-N |
Synthesis Pathway: A Mechanistic Approach to Stereopreservation
The most common and industrially viable synthesis of this compound begins with an enantiomerically pure precursor, typically an ester of (R)-lactic acid. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.
The Underlying Mechanism: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4] The process involves two main stages:
-
Deprotonation: The hydroxyl group of the lactic acid ester is deprotonated by a strong base to form a potent alkoxide nucleophile.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage.
A critical consideration is the choice of base. The substrate is a secondary alcohol, where an Sₙ2 reaction competes with an E2 elimination side reaction. To favor substitution, a strong, non-nucleophilic, sterically hindered base is preferred, as this will efficiently deprotonate the alcohol without promoting elimination of the benzyl halide.[5][6] Sodium tert-amylate or sodium hydride are common choices for this reason.[7]
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of this compound and its intermediates.
Step 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate
-
To a dry, inerted reaction vessel, add (R)-methyl lactate and a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to below 5 °C using an ice bath.
-
Slowly add a strong base, such as sodium tert-amylate, to the solution while maintaining the low temperature. The formation of the alkoxide is an exothermic process.
-
Once the base addition is complete, slowly add benzyl bromide dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and stir until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or HPLC.
-
Perform a post-reaction workup, which typically involves quenching the reaction with water, separating the organic and aqueous layers, and extracting the aqueous layer with a solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester. This intermediate can be purified by vacuum distillation or chromatography if necessary.
Step 2: Saponification to this compound
-
Dissolve the intermediate ester from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the disappearance of the ester by TLC/HPLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexanes) to remove any unreacted benzyl bromide or other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to protonate the carboxylate, causing the final product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Analytical Quality Control: Ensuring Purity and Stereochemical Integrity
Rigorous analytical control is paramount to validate the quality of any pharmaceutical intermediate. For this compound, the key quality attributes are chemical purity and enantiomeric purity (enantiomeric excess, e.e.).
Chemical Purity via High-Performance Liquid Chromatography (HPLC)
A standard reversed-phase HPLC method is used to determine chemical purity and quantify any process-related impurities.
-
Protocol: Purity by RP-HPLC
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the phenyl ring).
-
Expected Outcome: The main peak corresponding to the product should be well-resolved from any impurities. Purity is typically reported as a percentage of the total peak area.
-
Enantiomeric Purity via Chiral HPLC
Determining the enantiomeric excess is the most critical analytical test. This requires a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for this class of compounds.[8][9]
-
Protocol: Enantiomeric Excess by Chiral HPLC
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10 v/v Hexane:IPA + 0.1% TFA).[8]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm.
-
Expected Outcome: Baseline resolution of the (R)- and (S)-enantiomer peaks. The enantiomeric excess (e.e.) is calculated from the peak areas: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100.
-
Structural Confirmation
Spectroscopic methods confirm the chemical structure of the synthesized molecule.
-
¹H NMR (Proton NMR): The spectrum provides a unique fingerprint of the proton environments.
-
Predicted Chemical Shifts (δ, ppm):
-
~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH), often broad.[10]
-
~7.3 ppm (multiplet, 5H): Protons of the phenyl ring (C₆H₅).
-
~4.6 ppm (AB quartet or two doublets, 2H): The diastereotopic methylene protons of the benzyl group (OCH₂Ph).
-
~4.2 ppm (quartet, 1H): The methine proton at the chiral center (CH).
-
~1.5 ppm (doublet, 3H): The methyl protons (CH₃).
-
-
-
¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule.
-
Predicted Chemical Shifts (δ, ppm):
-
~175-180 ppm: Carboxylic acid carbonyl carbon (COOH).[11]
-
~137 ppm: Quaternary carbon of the phenyl ring attached to the CH₂ group.[12]
-
~127-129 ppm: Carbons of the phenyl ring (C₆H₅).[12]
-
~75 ppm: Methine carbon at the chiral center (CH).
-
~71 ppm: Methylene carbon of the benzyl group (OCH₂Ph).
-
~18 ppm: Methyl carbon (CH₃).
-
-
-
FT-IR (Infrared Spectroscopy): Identifies key functional groups.
-
Characteristic Absorptions (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~1710 (strong): C=O stretch of the carboxylic acid.
-
~1100 (strong): C-O ether stretch.
-
3030, 1600, 1500: Aromatic C-H and C=C stretches.
-
-
Application as a Pharmaceutical Intermediate
The primary utility of this compound is to serve as a precursor for more complex chiral molecules, where its carboxylic acid group is typically converted into an amide.
Downstream Reactivity: Amide Bond Formation
Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated." Common methods include:
-
Conversion to Acyl Chloride: Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily couples with an amine.
-
Use of Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often used with an additive like 1-Hydroxybenzotriazole (HOBt), form a highly reactive O-acylisourea or HOBt-ester intermediate in situ. This intermediate then smoothly reacts with the amine to form the amide bond with minimal racemization, which is critical for preserving stereochemical integrity.[13][14]
-
Protocol: General Amide Coupling via EDC/HOBt
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Add HOBt (1.0-1.2 equivalents) and EDC (1.0-1.2 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes to form the active ester.
-
Add the desired amine (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) if the amine is used as a salt.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Perform a standard aqueous workup and purify the resulting amide product by chromatography or crystallization.
-
Case Study: A Key Structural Motif in Taxane Anticancer Drugs
While this compound itself is a versatile building block, its core structure is highly relevant to the synthesis of some of the most important chemotherapeutic agents in modern medicine. The side chain of the blockbuster anticancer drug Docetaxel (Taxotere®) is (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid.[15]
The synthesis of this crucial side chain often involves intermediates structurally analogous to this compound, where the C2-hydroxyl group is protected, often with a benzyl-type group, before being coupled to the complex baccatin III core of the drug.[16][17] This protection strategy prevents unwanted reactions during the sensitive esterification step that links the side chain to the core.
This application highlights the industrial significance of chiral propanoic acid derivatives. The benzyl protecting group is particularly advantageous because it can be removed under mild, neutral conditions via catalytic hydrogenation, a process that does not compromise other sensitive functional groups within the complex target molecule.[16] The use of this compound and its derivatives exemplifies a critical strategy in pharmaceutical manufacturing: the use of robust, stereochemically pure intermediates to construct complex and life-saving active pharmaceutical ingredients.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules. Its synthesis via the Williamson ether reaction is a robust and scalable process, and its quality can be rigorously controlled through standard analytical techniques like chiral HPLC. Its utility as a precursor to amide-containing structures, exemplified by its relationship to the side chain of taxane anticancer agents, underscores its value to the drug development professional. A thorough understanding of its properties, synthesis, and reactivity provides researchers with a reliable component for the logical and efficient assembly of next-generation therapeutics.
References
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from byjus.com. [URL: https://byjus.com/chemistry/williamson-ether-synthesis-reaction/]
- ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from chemtalk.org. [URL: https://chemtalk.org/williamson-ether-synthesis/]
- Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from khanacademy.org. [URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/synthesis-of-ethers-and-epoxides-jay/v/williamson-ether-synthesis-jay]
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [URL: https://www.youtube.
- Holton, R. A. (1997). Method for docetaxel synthesis. U.S. Patent No. US5688977A. Google Patents. [URL: https://patents.google.
- Gasparrini, F., et al. (2021). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules, 26(11), 3321. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3321]
- Holton, R. A. (1997). Method for docetaxel synthesis. WIPO Patent No. WO1997034866A1. Google Patents. [URL: https://patents.google.
- Ismail, M. M., et al. (2018). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 61(15), 6625–6643. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331168/]
- Ojima, I., et al. (2010). Method for preparing docetaxel chiral side chain intermediate. Chinese Patent No. CN101838281B. Google Patents. [URL: https://patents.google.
- Katritzky, A. R., & El-Faham, A. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2012(7), 1-12. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407984/]
- National Center for Biotechnology Information. (2011). 11C-Labeled 1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate}. PubChem Compound Summary for CID 56312880. [URL: https://pubchem.ncbi.nlm.nih.
- Spencer, J., et al. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180. [URL: https://api.semanticscholar.org/CorpusID:97087693]
- Kalíková, K., et al. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Molecules, 24(6), 1093. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471689/]
- Lead Sciences. (n.d.). This compound. Retrieved from leadsciences.com. [URL: https://www.leadsciences.com/r-2-benzyloxypropanoic-acid-cas-100836-85-9.html]
- Thermo Fisher Scientific. (n.d.). (R)-(+)-2-Benzyloxypropionic acid, 98%. Retrieved from thermofisher.com. [URL: https://www.thermofisher.com/chemical-product/A17205.html]
- National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)propanoic acid. PubChem Compound Summary for CID 245987. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Benzyloxy_propanoic-acid]
- Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from phenomenex.com. [URL: https://www.phenomenex.
- BLDpharm. (n.d.). 100836-85-9|this compound. Retrieved from bldpharm.com. [URL: https://www.bldpharm.com/products/100836-85-9.html]
- Kasperec, J., & Silberring, J. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(18), 4237. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570415/]
- Reddit. (2023). What is the correct order of addition for EDCI and HOBt?. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/16i9f5e/what_is_the_correct_order_of_addition_for_edci/]
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Separation of D- and L-Lactic Acid Enantiomers. Retrieved from benchchem.com. [URL: https://www.benchchem.com/application-notes/hplc-separation-of-d-and-l-lactic-acid-enantiomers]
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from aapptec.com. [URL: https://www.aapptec.com/coupling-reagents-synthesis-aapptec]
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from docbrown.info. [URL: https://www.docbrown.info/page06/molecule_spectrah/propanoic_acid_HNMR.htm]
- Cooke Chemical. (n.d.). This compound, 95%, 100836-85-9. Retrieved from cookechem.com. [URL: https://www.cookechem.com/product/cas-100836-85-9]
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from docbrown.info. [URL: https://www.docbrown.info/page06/molecule_spectrac/propanoic_acid_13CNMR.htm]
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/100836859]
- Nagwa. (2019). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from nagwa.com. [URL: https://www.nagwa.com/en/videos/879149293175/]
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from docbrown.info. [URL: https://www.docbrown.info/page06/molecule_spectrac/benzoic_acid_13CNMR.htm]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 3. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nagwa.com [nagwa.com]
- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. 11C-Labeled 1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate} - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 17. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
The Lynchpin of Chirality: (R)-2-(benzyloxy)propanoic acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks are the foundational elements that enable the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, has emerged as a versatile and valuable synthon.[1] Its unique structural features—a carboxylic acid for diverse functionalization, a stereodefined center, and a readily cleavable benzyl protecting group—position it as a lynchpin in the asymmetric synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of this compound in medicinal chemistry, offering field-proven insights for its effective utilization in drug development pipelines.
Introduction: The Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral entities. Consequently, the interaction of a small molecule drug with its target is often highly stereospecific. Different enantiomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. The use of single-enantiomer drugs has become a regulatory and scientific standard, driving the demand for robust and efficient methods to access enantiopurified compounds.[1][2]
Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a cornerstone of asymmetric synthesis. This compound is a prime example of a chiral building block derived from the natural chiral pool, specifically from (R)-lactic acid. Its strategic importance lies in its ability to introduce a specific stereocenter into a target molecule, thereby guiding the formation of the desired enantiomer.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 100836-85-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 52-55 °C |
| Optical Rotation | [α]20/D +77±3°, c = 1% in methanol |
| Solubility | Soluble in most organic solvents, insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 4.75 (d, J=12.0 Hz, 1H, OCH₂Ph), 4.48 (d, J=12.0 Hz, 1H, OCH₂Ph), 4.15 (q, J=6.8 Hz, 1H, CH), 1.45 (d, J=6.8 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 178.5, 136.8, 128.6, 128.1, 127.8, 75.3, 72.0, 20.8.
Synthesis of this compound: A Practical Guide
The most common and scalable synthesis of this compound begins with the readily available and inexpensive (R)-methyl lactate. The synthesis involves two key steps: benzylation of the hydroxyl group and subsequent hydrolysis of the methyl ester.
Synthetic Workflow
The overall synthetic transformation is depicted below:
Caption: Synthetic route from (R)-Methyl Lactate to this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures and is designed for robust and scalable synthesis.[3]
Step 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve (R)-methyl lactate (1 equivalent) in anhydrous tetrahydrofuran (THF, approx. 7-8 mL per gram of lactate).
-
Base Addition: Cool the solution to below 5°C using an ice bath. To this solution, add sodium tert-amylate (1 to 1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Benzylation: Add benzyl bromide (1 to 1.2 equivalents) dropwise via the dropping funnel, maintaining the reaction temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 20-30°C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzyloxy)propanoate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude (R)-methyl 2-(benzyloxy)propanoate in a mixture of methanol and water. Add a solution of sodium hydroxide (1.5 to 2 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to afford pure this compound.
Role in Medicinal Chemistry: A Versatile Chiral Synthon
The utility of this compound in medicinal chemistry stems from its ability to serve as a versatile chiral building block. Its carboxylic acid functionality provides a handle for various coupling reactions, while the benzyl ether serves as a robust protecting group for the hydroxyl function, which can be deprotected under mild hydrogenolysis conditions.
Asymmetric Synthesis of Biologically Active Molecules
While direct synthetic routes to blockbuster drugs like Linezolid and Rivaroxaban from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds. Its application often involves its conversion to other key chiral intermediates.
Conceptual Application in Drug Synthesis:
Caption: Versatile transformations of this compound in API synthesis.
Potential as a Chiral Auxiliary and Resolving Agent
Chiral carboxylic acids are often employed as resolving agents for racemic amines through the formation of diastereomeric salts, which can be separated by crystallization. While specific, documented examples of this compound being used for this purpose are not widespread in readily accessible literature, its acidic nature and defined stereochemistry make it a plausible candidate for such applications.
Furthermore, it can potentially be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chiral pool synthesis in providing efficient access to enantiomerically pure building blocks for medicinal chemistry. Its straightforward synthesis from (R)-lactic acid derivatives, coupled with its versatile chemical handles, ensures its continued relevance in the synthesis of complex chiral molecules. While its direct application in the synthesis of current blockbuster drugs may not be the most common route, its value as a fundamental chiral synthon for a wide range of biologically active compounds is undisputed. Future applications may see its incorporation into novel therapeutic agents where the specific stereochemistry it imparts is key to biological activity. As the demand for enantiomerically pure drugs continues to grow, the importance of reliable and scalable access to chiral building blocks like this compound will only increase.
References
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Google Patents. (2022). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
Sources
- 1. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Molecules Using (R)-2-(benzyloxy)propanoic Acid
Introduction: The Strategic Value of (R)-2-(benzyloxy)propanoic Acid in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of drug discovery and materials science. This compound, also known as O-Benzyl-D-lactic acid, has emerged as a valuable and versatile chiral building block in this pursuit. Its utility lies in its inherent chirality, which can be transferred to a target molecule, and its functional handles—a carboxylic acid and a benzyl-protected hydroxyl group—that allow for a variety of chemical transformations.
This guide provides a comprehensive overview of the application of this compound as a chiral synthon. It is designed for researchers, scientists, and drug development professionals seeking to leverage this molecule for the stereoselective synthesis of complex chiral targets. We will delve into its primary role as an integral structural component in bioactive molecules, supported by detailed protocols and mechanistic insights.
Core Concept: this compound as a Chiral Building Block
While some chiral molecules are employed as transient auxiliaries that are later removed from the final product, this compound is most frequently utilized as a chiral building block. This means that its core stereocenter and structural framework are incorporated into the final molecular architecture. This approach is particularly efficient as it avoids the additional steps of attaching and cleaving an auxiliary group. The benzyl ether provides a robust protecting group for the hydroxyl function, which can be removed under specific conditions if the free hydroxyl is required in the final product.
The primary synthetic transformations involving this compound are centered around its carboxylic acid functionality. Through standard coupling reactions, such as esterification and amidation, the chiral propanoic acid moiety can be linked to other molecular fragments, thereby introducing a defined stereocenter into the growing molecule.
Application Focus: Synthesis of Chiral Antimicrobial Agents
A notable application of this compound is in the synthesis of novel antimicrobial agents. Research has demonstrated its use in the preparation of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which have shown promising activity against a range of bacteria.[1] In this context, the this compound core provides the essential stereochemistry that is often crucial for biological activity.
The general synthetic strategy involves the coupling of this compound with a variety of phenolic compounds, followed by further synthetic manipulations. The benzyl group serves to protect the hydroxyl group during these transformations and can be retained or removed in the final steps to modulate the compound's biological properties.
Experimental Workflow: Synthesis of Chiral Propanoic Acid Derivatives
The following diagram illustrates a generalized workflow for the synthesis of chiral propanoic acid derivatives using this compound as a starting material.
Caption: Generalized workflow for the synthesis of chiral molecules using this compound.
Detailed Protocol: Synthesis of a Chiral Ester Derivative
This protocol provides a representative example of an esterification reaction using this compound. The specific substrate and conditions can be adapted for the synthesis of a variety of chiral esters.
Objective: To synthesize a chiral ester by coupling this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous DCM.
-
Addition of Coupling Agents: Add DMAP (0.1 eq) to the solution. In a separate container, dissolve the carbodiimide coupling agent (DCC or EDCI, 1.2 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral ester.
Data Presentation:
| Reactant | Molar Ratio | Purity | Expected Yield |
| This compound | 1.0 | >98% | - |
| Substituted Phenol | 1.1 | >98% | - |
| EDCI | 1.2 | >98% | - |
| DMAP | 0.1 | >98% | - |
| Product | - | >95% | 70-90% |
Protocol: Deprotection of the Benzyl Ether
Should the final target molecule require a free hydroxyl group, the benzyl ether of the chiral propanoic acid moiety can be removed. Hydrogenolysis is a common and effective method for this transformation.
Objective: To deprotect the benzyl ether to yield the corresponding chiral α-hydroxy acid derivative.
Materials:
-
Chiral ester or amide derivative of this compound
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite® for filtration
Procedure:
-
Reaction Setup: Dissolve the benzylated compound (1.0 eq) in MeOH or EtOAc in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the deprotected product.
-
Logical Relationship Diagram:
Sources
Application Note: (R)-2-(Benzyloxy)propanoic Acid as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract
Asymmetric synthesis is a cornerstone of modern medicinal and process chemistry, where the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable the diastereoselective transformation of prochiral substrates.[1] This application note provides a detailed guide to the use of (R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, as a versatile and effective chiral auxiliary. Derived from the natural chiral pool, this auxiliary offers a structurally simple yet rigid framework for inducing stereoselectivity in key carbon-carbon bond-forming reactions, such as enolate alkylations and aldol additions. We present the underlying principles of stereocontrol, detailed protocols for the preparation and application of the auxiliary, and methods for its subsequent removal and recovery.
Introduction to this compound
This compound is an enantiopure carboxylic acid valued as a chiral building block in organic synthesis.[1] Its utility as a chiral auxiliary stems from several key features:
-
Chiral Pool Origin: It is readily prepared from (R)-lactic acid, an inexpensive and naturally occurring starting material.
-
Chelating Ability: The molecule possesses two key oxygen atoms—the ether oxygen and the carboxylic acid oxygen—which can form a rigid, five-membered chelate with a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) upon formation of an amide enolate. This chelation is fundamental to its ability to direct the stereochemical outcome of a reaction.
-
Steric Shielding: The benzyl group provides a sterically demanding environment that effectively shields one face of the reactive enolate.
-
Recoverability: The auxiliary can be cleaved from the product under various conditions, often allowing for its recovery and reuse.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | O-Benzyl-D-lactic acid, (2R)-2-(phenylmethoxy)propanoic acid |
| CAS Number | 100836-85-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Off-white to yellow solid or liquid |
| Melting Point | 52-55 °C |
Preparation of the Chiral Auxiliary
A reliable supply of the enantiopure auxiliary is critical. One common and scalable method involves the saponification of the corresponding methyl ester.
Protocol 2.1: Synthesis via Saponification
This procedure describes the hydrolysis of methyl (2R)-2-(benzyloxy)propionate to yield the target carboxylic acid.
Workflow:
Caption: Workflow for the preparation of the chiral auxiliary.
Step-by-Step Procedure:
-
To a solution of methyl (2R)-2-(benzyloxy)propionate (1.00 eq.) in a 9:1 mixture of methanol and water, add potassium hydroxide (KOH, 3.00 eq.).
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2x) to remove any non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5 by the dropwise addition of 1M aqueous hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound as a colorless oil or off-white solid.[1] The product is typically of high purity and can be used without further purification.
Principle of Asymmetric Induction
The auxiliary functions by being covalently attached to a prochiral substrate, typically forming an amide. Deprotonation generates a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by a highly ordered, chelated transition state.
General Workflow
The use of the auxiliary follows a three-step sequence: attachment, diastereoselective reaction, and cleavage.
Caption: General strategy for using a recoverable chiral auxiliary.
The Chelation Control Model
For an N-propanoyl amide derived from the auxiliary, deprotonation with a lithium base (e.g., LDA) is proposed to form a Z-enolate. The lithium cation is chelated by the amide carbonyl and the benzyloxy ether oxygen, creating a rigid structure. The bulky benzyl group and the auxiliary's methyl group effectively block the top face (Re-face) of the enolate, forcing the electrophile (E⁺) to approach from the less hindered bottom face (Si-face).
Caption: Chelation control model for diastereoselective reactions.
Application in Asymmetric Alkylation
The synthesis of α-chiral carboxylic acids and their derivatives is a common challenge. This auxiliary provides a reliable method for the diastereoselective alkylation of prochiral enolates.
Protocol 4.1: Asymmetric Alkylation of an N-Propanoyl Derivative
Step 1: Attachment of the Auxiliary
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in dry dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride, affording the crude acid chloride.
-
In a separate flask, dissolve a primary amine (e.g., benzylamine, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in dry DCM at 0 °C.
-
Add the freshly prepared acid chloride solution dropwise to the amine solution. Stir for 1-2 hours at room temperature.
-
Perform a standard aqueous workup, dry the organic layer, and purify by flash column chromatography to yield the chiral amide substrate.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or titrated solution) dropwise. A color change (typically to yellow/orange) indicates enolate formation. Stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide or methyl iodide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary cleavage.
Table 2: Representative Results for Asymmetric Alkylation (Note: These are illustrative results based on established principles of chelation-controlled alkylations.)
| Electrophile (R-X) | Product (R) | Typical Yield | Typical d.r. |
|---|---|---|---|
| CH₃-I | Methyl | >85% | >95:5 |
| Bn-Br | Benzyl | >90% | >97:3 |
| Allyl-Br | Allyl | >88% | >96:4 |
Cleavage of the Chiral Auxiliary
A critical feature of a good auxiliary is its facile removal without racemization of the newly formed stereocenter. Amides of this compound can be cleaved under various conditions to yield different functional groups.
Protocol 5.1: Mild Hydrolytic Cleavage to Carboxylic Acid
-
Dissolve the alkylated amide product (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 10 eq.) and hydrogen peroxide (H₂O₂, 30% aq., 10 eq.).
-
Stir the mixture at 0 °C to room temperature for 4-12 hours.
-
Quench the reaction carefully with sodium sulfite (Na₂SO₃) solution.
-
Acidify the mixture and extract the chiral carboxylic acid product. The water-soluble auxiliary can be recovered from the aqueous layer.
Protocol 5.2: Reductive Cleavage to Chiral Alcohol
-
Dissolve the alkylated amide product (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄, 2-3 eq.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C with 1M HCl.
-
Perform a standard aqueous workup and purify by flash column chromatography to isolate the desired chiral primary alcohol.
Conclusion
This compound serves as an effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation, well-defined mechanism of stereocontrol via chelation, and versatile cleavage options make it a valuable tool for the synthesis of enantioenriched molecules. The protocols detailed herein provide a solid foundation for researchers to employ this auxiliary in the diastereoselective construction of key stereocenters for applications in pharmaceutical and natural product synthesis.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (General principles of chiral auxiliaries and aldol reactions).
Sources
Mastering Stereochemistry: A Guide to Diastereoselective Reactions with (R)-2-(benzyloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the ability to control stereochemistry is paramount. This guide delves into the applications of (R)-2-(benzyloxy)propanoic acid, a versatile and powerful chiral auxiliary derived from the natural chiral pool. We will explore its use in guiding the stereochemical outcome of various carbon-carbon bond-forming reactions, providing not only detailed protocols but also the underlying mechanistic principles that govern its remarkable stereocontrol. This document is designed to be a practical resource for researchers aiming to leverage this chiral auxiliary in the synthesis of complex, stereochemically defined molecules.
Introduction: The Power of Lactate-Derived Chiral Auxiliaries
This compound, also known as O-benzyl-D-lactic acid, has emerged as a valuable tool in the synthetic organic chemist's arsenal.[1] Its utility lies in its temporary incorporation into a substrate molecule to direct the formation of a new stereocenter with a high degree of selectivity. Unlike many other chiral auxiliaries, it is derived from readily available and inexpensive lactic acid, making it an attractive choice for both academic and industrial applications.
The core principle behind its function is the concept of a chiral auxiliary: a chiral group that is temporarily attached to a prochiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The benzyloxy group in this compound serves as a robust protecting group for the hydroxyl function of lactic acid, while the carboxylic acid provides a convenient handle for attachment to various substrates.
This guide will focus on the application of this "lactate auxiliary" in key diastereoselective transformations, including aldol reactions, alkylations, and reductions. We will explore how the stereocenter of the lactate moiety, in conjunction with carefully chosen reaction conditions, dictates the formation of one diastereomer over another.
The Heart of Stereocontrol: Diastereoselective Aldol Reactions
The aldol reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common motif in many natural products and pharmaceuticals. When employing a chiral auxiliary derived from this compound, the stereochemical outcome of the aldol reaction can be precisely controlled.
Mechanism of Stereocontrol: A Tale of Chelation
The high degree of diastereoselectivity observed in aldol reactions utilizing lactate-derived auxiliaries is attributed to a well-defined, chair-like transition state, often rationalized by the Zimmerman-Traxler model. The key to this control lies in the formation of a boron enolate, where the boron atom chelates to both the enolate oxygen and the benzyloxy oxygen of the auxiliary. This chelation creates a rigid, six-membered ring transition state.
Zimmerman-Traxler Model
Key Features Stereochemical Implication
Formation of a (Z)-boron enolate. Pre-organizes the reacting partners.
Chelation of the boron to the benzyloxy oxygen. Creates a rigid, chair-like six-membered ring transition state.
The aldehyde's R group occupies a pseudo-equatorial position to minimize steric interactions. Directs the approach of the aldehyde to one face of the enolate.
The lactate's methyl group also occupies a pseudo-equatorial position. Reinforces the facial bias.
>]; } } dot Caption: Key factors influencing stereoselectivity in the aldol reaction.
This rigid conformation effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less sterically hindered side. The bulky substituents of the aldehyde and the auxiliary preferentially occupy pseudo-equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions, thus dictating the absolute stereochemistry of the two newly formed stereocenters.
Protocol: Diastereoselective Aldol Reaction of a Lactate-Derived Ketone
This protocol outlines a general procedure for the diastereoselective aldol reaction of a ketone derived from this compound with an aldehyde.
Step 1: Synthesis of the Chiral Ketone
This compound is first converted to the corresponding Weinreb amide, which then reacts with an organometallic reagent (e.g., a Grignard or organolithium reagent) to furnish the chiral ketone.
Step 2: Diastereoselective Aldol Reaction
-
Materials:
-
Chiral ketone (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.2 equiv)
-
Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Methanol, Hydrogen peroxide (30% aq.), Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
Dissolve the chiral ketone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA. Stir the mixture at -78 °C for 30 minutes to form the (Z)-boron enolate.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the sequential addition of methanol, saturated aqueous sodium bicarbonate, and 30% hydrogen peroxide at 0 °C.
-
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Expected Outcomes and Data
The diastereoselectivity of this reaction is typically high, often exceeding 95:5 dr for a range of aldehydes. The following table summarizes representative data from the literature.
| Entry | Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 | 85 |
| 2 | Benzaldehyde | >95:5 | 88 |
| 3 | Propionaldehyde | 94:6 | 90 |
Data adapted from Paterson, I.; Wallace, D. J.; Velázquez, S. M. Tetrahedron Lett. 1994, 35, 9083–9086.
Expanding the Toolkit: Diastereoselective Alkylation Reactions
The enolates generated from ketones derived from this compound can also be effectively alkylated in a diastereoselective manner. This provides a powerful method for the synthesis of α-substituted carbonyl compounds with excellent stereocontrol.
Mechanism of Stereocontrol in Alkylation
Similar to the aldol reaction, the stereochemical outcome of the alkylation is governed by a chelated enolate intermediate. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium cation is thought to chelate to the enolate oxygen and the benzyloxy oxygen, creating a rigid structure that shields one face of the enolate. The incoming electrophile (alkyl halide) then approaches from the less hindered face, leading to the observed diastereoselectivity.
Protocol: Diastereoselective Alkylation of a Lactate-Derived Ketone
-
Materials:
-
Chiral ketone (1.0 equiv)
-
Lithium diisopropylamide (LDA, 1.2 equiv, freshly prepared or titrated)
-
Alkyl halide (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
-
Procedure:
-
Dissolve the chiral ketone in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the LDA solution to the ketone solution and stir for 30-60 minutes at -78 °C.
-
Add the alkyl halide to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Auxiliary Cleavage: Liberating the Chiral Product
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product. The lactate auxiliary can be cleaved under various conditions, depending on the desired functional group in the final product.
Reductive Cleavage to Alcohols
Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) cleaves the auxiliary to afford the corresponding chiral alcohol.
Hydrolytic Cleavage to Carboxylic Acids
Saponification using a base like lithium hydroxide (LiOH) in the presence of hydrogen peroxide leads to the formation of the chiral carboxylic acid.
Transesterification to Esters
Reaction with a sodium alkoxide in the corresponding alcohol (e.g., sodium methoxide in methanol) results in the formation of the methyl ester of the chiral product.
Conclusion and Future Outlook
This compound serves as a highly effective and economically viable chiral auxiliary for a range of diastereoselective transformations. Its ability to form rigid, chelated transition states provides a reliable and predictable means of controlling stereochemistry in aldol, alkylation, and other important synthetic reactions. The straightforward methods for its attachment and removal, coupled with the high diastereoselectivities achieved, make it a valuable tool for the synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the utility of lactate-derived chiral auxiliaries is poised to expand further, enabling the efficient and stereocontrolled construction of the next generation of bioactive molecules.
References
- Paterson, I.; Wallace, D. J.; Velázquez, S. M. Studies in polypropionate synthesis: High π-face selectivity in syn and anti aldol reactions of chiral boron enolates of lactate-derived ketones. Tetrahedron Lett.1994, 35 (48), 9083–9086. [Link]
- Brown, H. C.; Dhar, R. K.; Bakshi, R. K.; Pandiarajan, P. K.; Singaram, B. Enolboration. 2. Dicyclohexylchloroborane/triethylamine as a convenient reagent for regio- and stereoselective enolboration of representative classes of ketones. J. Org. Chem.1989, 54 (25), 6068–6074. [Link]
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129. [Link]
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511. [Link]
- Bieg, T.; Szeja, W. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis1985, 1985 (01), 76–77. [Link]
Sources
Application Notes & Protocols: Leveraging (R)-2-(benzyloxy)propanoic Acid for the Stereoselective Synthesis of Oxazolidinone Antimicrobial Cores
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance demands innovative strategies for the development of new antibiotics. The oxazolidinone class, which includes agents like Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive bacteria.[1][2][3] The efficacy of these synthetic antibiotics is intrinsically linked to their precise three-dimensional structure, making stereocontrolled synthesis a paramount concern in their development.[4][5][6] This guide details the strategic application of (R)-2-(benzyloxy)propanoic acid , a versatile and enantiopure C3 building block, in the synthesis of a key chiral intermediate for advanced oxazolidinone antibiotics. We provide a comprehensive, step-by-step protocol that transforms this readily available chiral acid into (R)-5-(hydroxymethyl)oxazolidin-2-one, a direct precursor to the antibiotic Tedizolid. The protocols herein are designed to provide not just procedural steps, but also the underlying chemical logic, empowering researchers to adapt and innovate upon these methods.
The Strategic Importance of this compound as a Chiral Synthon
This compound is an ideal starting material for complex, multi-step syntheses for several key reasons:
-
Inherent Chirality: It possesses a defined stereocenter at the C2 position. Utilizing a starting material with high enantiomeric purity (enantiopure) eliminates the need for costly and often low-yielding chiral resolution or asymmetric synthesis steps later in the sequence.[4][5] This is fundamental to producing a single-enantiomer drug where biological activity resides in one stereoisomer.[6]
-
Orthogonal Functionality: The molecule contains two distinct functional groups: a carboxylic acid and a benzyl-protected secondary alcohol. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions including many acidic, basic, and reductive environments that might affect other functional groups.[7][8][9] This stability allows for selective manipulation of the carboxylic acid moiety first.
-
Facile Deprotection: The benzyl group can be cleanly and efficiently removed under mild conditions via catalytic hydrogenolysis, a process that typically involves hydrogen gas and a palladium catalyst (Pd/C).[7][10] This deprotection step often proceeds in high yield with minimal side products, liberating the free hydroxyl group at a strategic point in the synthesis.
Overall Synthetic Workflow
The conversion of this compound to the oxazolidinone core intermediate is achieved through a logical, four-stage sequence. This pathway is designed to maintain the initial stereochemical integrity throughout the transformations.
Caption: Synthetic workflow from chiral acid to Tedizolid precursor.
Detailed Protocols & Methodologies
Protocol I: Reduction of this compound to (R)-1-(Benzyloxy)propan-2-ol
Causality: The first transformation targets the carboxylic acid. A selective reducing agent is required that will reduce the acid to a primary alcohol without cleaving the stable benzyl ether. Borane-tetrahydrofuran complex (BH₃•THF) is an excellent choice for this purpose, as it efficiently reduces carboxylic acids under mild conditions. Lithium aluminum hydride (LiAlH₄) could also be used, but requires a more stringent anhydrous setup and a more complex workup.
Materials:
-
This compound
-
Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF complex (approx. 1.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Dilute the residue with diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-1-(benzyloxy)propan-2-ol as a crude oil, which can be purified by column chromatography if necessary.
| Step | Reagent | Key Transformation | Expected Yield |
| I | Borane-THF | Carboxylic Acid → Primary Alcohol | >90% |
| II | TsCl, NaH | Diol → Epoxide | ~85% |
| III | Benzyl Carbamate | Epoxide → Oxazolidinone | ~80% |
| IV | H₂, Pd/C | Benzyl Ether → Alcohol | >95% |
Protocol II: Conversion of (R)-1-(Benzyloxy)propan-2-ol to (R)-2-((Benzyloxy)methyl)oxirane
Causality: This transformation proceeds via a two-step, one-pot sequence. First, the primary hydroxyl group is selectively converted into a good leaving group, a tosylate, using p-toluenesulfonyl chloride (TsCl). The primary alcohol is sterically more accessible and thus reacts faster than the secondary alcohol. Second, a strong, non-nucleophilic base like sodium hydride (NaH) is added to deprotonate the remaining secondary alcohol. This alkoxide then undergoes an intramolecular Williamson ether synthesis (an Sₙ2 reaction), displacing the tosylate group to form the desired epoxide ring with inversion of stereochemistry at the secondary center being avoided due to the intramolecular nature of the reaction.[7][11]
Materials:
-
(R)-1-(benzyloxy)propan-2-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.2 eq) followed by the portion-wise addition of TsCl (1.1 eq).
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the formation of the tosylate intermediate by TLC.
-
In a separate flask, prepare a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C.
-
Slowly transfer the reaction mixture containing the tosylate into the NaH suspension via cannula.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench cautiously by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. The resulting crude (R)-2-((benzyloxy)methyl)oxirane can be purified by flash chromatography.
Caption: Mechanism of base-mediated cyclization to the epoxide.
Protocol III: Synthesis of (R)-5-((Benzyloxy)methyl)oxazolidin-2-one
Causality: This step constructs the core oxazolidinone ring. The epoxide is a potent electrophile. A nucleophile, generated by deprotonating benzyl carbamate with a strong base like n-butyllithium (n-BuLi), attacks one of the epoxide carbons. This ring-opening is followed by an intramolecular cyclization to form the stable 5-membered oxazolidinone ring.
Materials:
-
(R)-2-((benzyloxy)methyl)oxirane
-
Benzyl carbamate
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous THF
Procedure:
-
Dissolve benzyl carbamate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.0 eq) dropwise. Stir for 30 minutes at -78 °C to form the lithium salt.
-
Add a solution of the chiral epoxide (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain (R)-5-((benzyloxy)methyl)oxazolidin-2-one.
Protocol IV: Debenzylation to (R)-5-(Hydroxymethyl)oxazolidin-2-one
Causality: The final step in preparing the key intermediate is the removal of the benzyl protecting group. Catalytic hydrogenolysis is the method of choice as it is highly efficient and the conditions are mild, preventing degradation of the oxazolidinone ring.[7][10] The reaction involves the cleavage of the C-O bond of the benzyl ether by hydrogen gas on the surface of a palladium catalyst.
Materials:
-
(R)-5-((benzyloxy)methyl)oxazolidin-2-one
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the protected oxazolidinone (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-5-(hydroxymethyl)oxazolidin-2-one, which is often a solid and can be purified by recrystallization.
Conclusion and Outlook
The successful synthesis of (R)-5-(hydroxymethyl)oxazolidin-2-one from this compound demonstrates the power of using strategically protected chiral building blocks in pharmaceutical synthesis. This intermediate is a well-established precursor for the antibiotic Tedizolid, typically via activation of the primary alcohol (e.g., as a mesylate or tosylate) followed by coupling with the appropriate aryl amine fragment.[12] The protocols outlined provide a robust and logically sound pathway for researchers in drug discovery. By understanding the causality behind each transformation—from the selective reduction of the acid, to the stereospecific formation of the epoxide, and the clean removal of the benzyl protecting group—scientists are well-equipped to synthesize this and other valuable chiral intermediates for the next generation of antimicrobial agents.
References
- Ningbo Innopharmchem Co., Ltd. The Role of Benzyl Protecting Groups in Organic Synthesis.
- Wikipedia. Benzyl group.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Common Organic Chemistry. Benzyl Protection.
- ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Beilstein Journals. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- PubMed Central (PMC). Current Updates on Oxazolidinone and Its Significance.
- National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- New Drug Approvals. TEDIZOLID (torezolid).
- ResearchGate. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
- Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent.
- Google Patents. An improved process for the preparation of linezolid.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- Buchler GmbH. Chiral Building Blocks.
- Google Patents. Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Google Patents. Preparation method for tedizolid, tedizolid intermediate, and preparation method therefor.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (R)-(-)-2-(Benzyloxymethyl)-oxirane - High purity | EN [georganics.sk]
- 3. 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4 | Chemsrc [chemsrc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 7. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 8. Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A simple synthetic method for chiral 1,2-epoxides and the total synthesis of a chiral pheromone epoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
Application of (R)-2-(benzyloxy)propanoic acid in peptide synthesis
Application Notes & Protocols
Topic: Application of (R)-2-(benzyloxy)propanoic Acid in Peptide Synthesis
Introduction: The Strategic Role of Chiral Modifiers in Peptide Science
In the landscape of modern drug discovery and chemical biology, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their inherent limitations, such as susceptibility to proteolytic degradation and a tendency towards random coil conformations in solution, necessitate strategic chemical modifications. N-terminal capping is a powerful technique used to enhance peptide stability, modulate pharmacokinetic properties, and enforce specific secondary structures.
This compound, also known as O-Benzyl-D-lactic acid, is a versatile chiral building block of significant value in advanced peptide synthesis.[1] Its structure features a carboxylic acid for amide bond formation, a stable benzyl ether protecting the hydroxyl group, and a defined (R)-stereocenter.[1] This unique combination allows for its use as an N-terminal capping agent, introducing a stereospecific D-lactic acid moiety to the peptide backbone. This modification can terminate the peptide chain, mimic post-translational modifications, and critically, influence the peptide's conformational preference and interaction with biological targets.[2][3]
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the incorporation of this compound onto a peptide chain using solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| CAS Number | 100836-85-9 | [4] |
| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Synonyms | O-Benzyl-D-lactic acid, (R)-(+)-2-Benzyloxypropionic acid | [1][4] |
| Appearance | Off-white to yellow solid (<43°C) or liquid (>43°C) | [4] |
| Melting Point | 52-55 °C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents (DMF, DCM) | [4] |
| Chirality | (R)-configuration | [1] |
Mechanistic Rationale and Workflow Overview
The incorporation of this compound occurs as the final coupling step in a standard Fmoc-based solid-phase peptide synthesis workflow. After the full peptide sequence is assembled on the solid support, the N-terminal Fmoc protecting group is removed, exposing a free primary amine (the N-terminus).
The carboxylic acid of this compound is then activated in situ using a potent coupling reagent. This activation step is critical for efficient amide bond formation. Modern uronium or phosphonium salt-based reagents, such as HATU or HBTU, are highly recommended over older carbodiimide reagents (e.g., DCC).[6] This is because they generate highly reactive activated esters (OAt or OBt esters, respectively) that react swiftly and cleanly with the peptide's N-terminal amine, minimizing side reactions and racemization.[7][8] The choice of HATU, for instance, is driven by the formation of a super-reactive OAt ester, which is particularly effective for ensuring complete reaction, even with sterically demanding residues.
The reaction results in a stable amide bond, effectively capping the peptide with the benzyloxypentanoyl group. The entire process, from synthesis to final product, is outlined below.
Figure 1: General workflow for synthesizing an N-terminally capped peptide.
Detailed Application Protocol: N-Terminal Capping
This protocol details the manual capping of a resin-bound peptide using this compound following standard Fmoc-SPPS. It assumes the target peptide has already been synthesized on a 0.1 mmol scale.
3.1. Materials and Reagents
-
Peptide-resin (e.g., on Rink Amide resin, ~0.1 mmol)
-
This compound (CAS 100836-85-9)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Kaiser Test Kit (Ninhydrin-based)
-
SPPS reaction vessel (fritted syringe or automated synthesizer vessel)
-
Shaker or bubbler for agitation
3.2. Step-by-Step Methodology
Step 1: Resin Preparation and Final Deprotection
-
Transfer the peptide-resin (~0.1 mmol) to a suitable reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF. Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the final N-terminal Fmoc group.
-
Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.[9] A small sample of resin beads can be taken for a Kaiser test; a positive result (dark blue beads) confirms the presence of a free primary amine.[10]
Step 2: Preparation of the Capping Solution (Activation) Causality: This pre-activation step ensures the formation of the highly reactive HATU-ester before addition to the resin, maximizing coupling efficiency. The stoichiometry is critical: an excess of the acid and coupling reagents drives the reaction to completion.[11]
-
In a separate vial, dissolve the reagents listed in Table 2 in 5 mL of DMF.
-
Add the DIPEA last. The solution may change color (e.g., to yellow).
-
Allow the mixture to pre-activate for 2-3 minutes before adding it to the resin.
| Reagent | Equivalents (vs. Resin) | Amount for 0.1 mmol Scale | Purpose |
| This compound | 3.0 eq. | 54.1 mg (0.3 mmol) | Capping Agent |
| HATU | 2.9 eq. | 110.3 mg (0.29 mmol) | Coupling Reagent |
| DIPEA | 6.0 eq. | 105 µL (0.6 mmol) | Activation Base |
Step 3: The Capping Reaction
Figure 2: The chemical logic of the N-terminal capping reaction.
-
Drain the final wash solvent from the deprotected peptide-resin.
-
Immediately add the prepared capping solution (from Step 2) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered N-termini, the reaction time may be extended.
Step 4: Monitoring and Final Washing
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test.
-
Interpretation :
-
Negative Result (beads remain yellow/colorless) : The coupling is complete. Proceed to the next step.
-
Positive Result (beads turn blue) : Incomplete coupling. The reaction has not gone to completion. In this case, drain the solution and repeat the coupling step with a freshly prepared activation solution.[9]
-
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin extensively to remove all excess reagents and byproducts: DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Step 5: Cleavage and Peptide Precipitation
-
Place the dry, capped peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin). Use a ratio of ~10 mL of cocktail per gram of resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. The benzyl ether on the capping group is stable to TFA and will remain intact.
-
Filter the resin and collect the filtrate into a centrifuge tube containing ~40 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the final product by LC-MS to confirm its identity and purity. The expected mass will be the mass of the original peptide plus 162.19 Da (the mass of the C₁₀H₁₀O₂ capping moiety).
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | 1. Insufficient coupling time. 2. Sterically hindered N-terminus. 3. Poor quality reagents (degraded HATU, wet DMF). | 1. Extend the reaction time to 6-12 hours. 2. Double the equivalents of capping reagents and repeat the coupling. 3. Use fresh, high-quality, anhydrous reagents.[12] |
| Low Cleavage Yield | 1. Incomplete cleavage from resin. 2. Peptide precipitation during cleavage. | 1. Extend cleavage time to 4 hours. 2. Add a small amount of a suitable solvent (e.g., DCM) to the TFA cocktail to maintain solubility. |
| Side Products in Final LC-MS | 1. Incomplete deprotection of side chains. 2. Deletion sequences from incomplete coupling in prior SPPS steps. | 1. Ensure the cleavage cocktail is appropriate for all protecting groups used. 2. Implement capping with acetic anhydride after any failed coupling step during the main SPPS sequence to terminate deletion chains.[13] |
Conclusion
This compound is a highly effective and strategic tool for the N-terminal modification of synthetic peptides. Its defined stereochemistry allows for the introduction of a chiral element that can profoundly impact peptide structure and function. The protocol described herein, utilizing modern high-efficiency coupling reagents like HATU, provides a reliable and robust method for its incorporation. This enables researchers and drug development professionals to systematically explore the effects of N-terminal stereospecific capping, paving the way for the development of next-generation peptide-based therapeutics with enhanced stability and tailored biological activity.
References
- Lee, Y., et al. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 375-394.
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. (2021). Google Patents.
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(9), 1184-1198. DOI: 10.1021/acs.oprd.5b00221.
- 2-(Benzyloxy)propanoic acid | C10H12O3. (n.d.). PubChem.
- This compound | 100836-85-9. (n.d.). Appchem.
- Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. (n.d.). Molbase.
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011). Google Patents.
- This compound. (n.d.). Lead Sciences.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. DOI: 10.1038/nprot.2007.454.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(22), 8017. DOI: 10.3390/molecules28228017.
- Capping of unprotected amino groups during peptide synthesis. (2021). Google Patents.
- Role of capping in peptide synthesis. (2020). ResearchGate.
- Synthetic helical peptide capping strategies. (2018). ResearchGate.
- Solid-Phase Peptide Synthesis. (2012). Springer Nature Experiments.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). Chemical Reviews. DOI: 10.1021/acs.chemrev.4c00989.
- Research Progress on the Mechanism of Action of Food-Derived ACE-Inhibitory Peptides. (2024). Foods, 13(13), 2269. DOI: 10.3390/foods13132269.
- Peptide Modifications. (n.d.). GenScript.
- Peptides and Their Mechanisms of Action in the Skin. (2022). International Journal of Molecular Sciences, 23(3), 1203. DOI: 10.3390/ijms23031203.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 5. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Per-Benzylation of (R)-Lactic Acid
Abstract
(R)-Lactic acid is a fundamental chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2][3] Its stereochemical integrity is paramount, and the strategic protection of its hydroxyl and carboxylic acid functionalities is a critical step in its synthetic elaboration. The benzyl group serves as an excellent protecting group due to its stability across a wide range of reaction conditions and its susceptibility to facile removal via hydrogenolysis.[4][5] This document provides a detailed, validated protocol for the exhaustive benzylation of (R)-lactic acid to yield benzyl (R)-2-(benzyloxy)propanoate. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a comprehensive overview of safety considerations and product characterization, designed for researchers in both academic and industrial settings.
Introduction and Mechanistic Overview
The simultaneous protection of both the hydroxyl and carboxylic acid groups of lactic acid is efficiently achieved through a one-pot reaction using a strong base and an alkylating agent. This protocol employs sodium hydride (NaH) and benzyl bromide (BnBr).
Reaction Scheme: (Image: Chemical reaction showing (R)-Lactic Acid reacting with 2 equivalents of Sodium Hydride and 2 equivalents of Benzyl Bromide in an appropriate solvent like THF to form Benzyl (R)-2-(benzyloxy)propanoate, along with Sodium Bromide and Hydrogen gas as byproducts.)
Mechanism: The reaction proceeds through a nucleophilic substitution pathway. Sodium hydride, a strong, non-nucleophilic base, first deprotonates the two acidic protons of lactic acid: the carboxylic acid proton (pKa ~3.86) and the more weakly acidic hydroxyl proton (pKa ~15.1).[2] This occurs sequentially to form a dianionic intermediate. This dianion then acts as a potent nucleophile, attacking two equivalents of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The alkoxide is a stronger nucleophile than the carboxylate, but given the reaction conditions, both sites are effectively benzylated. This classic approach is an extension of the Williamson ether synthesis.[6][8][9]
Materials and Equipment
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Required Purity / Grade |
| (R)-(+)-Lactic acid | C₃H₆O₃ | 79-33-4 | 90.08 | ≥98%, anhydrous |
| Sodium hydride (NaH) | HNa | 7646-69-7 | 24.00 | 60% dispersion in mineral oil |
| Benzyl bromide (BnBr) | C₇H₇Br | 100-39-0 | 171.03 | ≥98%, stabilized |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Anhydrous, ≥99.9% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade |
| n-Hexane | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade |
| Saturated NaCl (Brine) | NaCl | 7647-14-5 | 58.44 | Aqueous Solution |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | 142.04 | Anhydrous |
| Silica Gel | SiO₂ | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Septa and needles
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions: A Critical Overview
This protocol must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): A highly reactive and flammable solid.[10] It reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[11][12][13] Always handle NaH under an inert atmosphere (Ar or N₂).[11][13] Use a powder funnel for transfers and never add water or solvent directly to the dry powder. Fires must be extinguished with dry sand or a Class D fire extinguisher; DO NOT USE WATER, CO₂, or foam .[11][13][14]
-
Benzyl Bromide (BnBr): A lachrymator (causes tears) and a strong irritant to the skin, eyes, and respiratory tract.[15][16][17] It is corrosive and combustible.[17][18] Avoid inhalation of vapors and direct contact.[15][16] In case of skin contact, wash immediately and thoroughly with plenty of water.[16]
-
Anhydrous Tetrahydrofuran (THF): Can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.
Detailed Experimental Protocol
Reaction Setup and Execution
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an inert gas line (with a bubbler outlet), and two rubber septa. Flame-dry the glassware under vacuum or in an oven and allow it to cool to room temperature under a positive flow of argon or nitrogen.
-
Reagent Preparation: In the flask, suspend sodium hydride (60% dispersion, 2.2 eq.) in anhydrous THF (5 mL per mmol of lactic acid).
-
Substrate Addition: Dissolve (R)-lactic acid (1.0 eq.) in anhydrous THF (5 mL per mmol) in a separate, dry flask. Transfer this solution slowly via cannula or syringe to the stirred NaH suspension at 0 °C (ice-water bath).
-
Causality Note: The slow addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen gas evolution as the NaH reacts with the acidic protons of lactic acid.
-
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The slurry will become thick and white.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (2.2 eq.) dropwise via syringe over 20-30 minutes.
-
Causality Note: The dropwise addition of the electrophile prevents a rapid temperature increase, which could favor side reactions. The reaction is an SN2 displacement, which is generally favored by lower temperatures.[6]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc), visualizing with UV light and a potassium permanganate stain. The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add ethanol dropwise to quench any unreacted sodium hydride until gas evolution ceases. Then, slowly add deionized water.
-
Trustworthiness Note: This quenching step is a critical safety measure to neutralize the reactive NaH before aqueous extraction. Failure to do so can result in fire or pressure buildup.
-
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and saturated brine (1x).
-
Causality Note: The water washes remove inorganic salts (NaBr) and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a pale yellow oil, likely containing residual mineral oil from the NaH dispersion and benzyl alcohol (a common impurity in BnBr).
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexane:EtOAc), is typically effective at separating the product from nonpolar impurities (mineral oil) and more polar impurities. Combine the fractions containing the pure product and concentrate under reduced pressure to yield benzyl (R)-2-(benzyloxy)propanoate as a colorless oil.
Experimental Workflow Diagram
Caption: Experimental workflow for the per-benzylation of (R)-lactic acid.
Characterization of Benzyl (R)-2-(benzyloxy)propanoate
The final product should be a clear, colorless oil. Its identity and purity can be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Colorless Oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.40-7.25 (m, 10H, Ar-H), 5.19 (s, 2H, COOCH₂Ph), 4.69 (d, J=12.0 Hz, 1H, OCHHPh), 4.45 (d, J=12.0 Hz, 1H, OCHHPh), 4.15 (q, J=6.8 Hz, 1H, CH), 1.48 (d, J=6.8 Hz, 3H, CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.0 (C=O), 137.5 (Ar-C), 135.5 (Ar-C), 128.6, 128.5, 128.2, 128.0, 127.8, 127.7 (Ar-CH), 75.5 (CH), 72.0 (OCH₂Ph), 67.0 (COOCH₂Ph), 18.8 (CH₃). |
| HRMS (ESI) | Calculated for C₁₇H₁₈O₃Na [M+Na]⁺: 309.1154; Found: 309.115x. |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.
References
- Vertex AI Search. (2013-03-19).
- Cole-Parmer.
- Vertex AI Search. (2011-07-11). Sodium hydride.
- Vertex AI Search. (2010-09-03).
- Sigma-Aldrich. (2025-12-23).
- Alkali Metals Ltd. MSDS for SODIUM HYDRIDE.
- Vertex AI Search.
- Loba Chemie. (2024-11-04).
- CDH Fine Chemical.
- Wikipedia. Williamson ether synthesis.
- BYJU'S. Williamson Ether Synthesis reaction.
- Khan Academy. Williamson ether synthesis (video).
- Organic Chemistry Portal. Protective Groups.
- Chemistry LibreTexts. (2021-03-05). 13.10: Protecting Groups in Organic Synthesis.
- National Center for Biotechnology Inform
- Wikipedia. Lactic acid.
- Study.com. Lactic Acid | Formula, Structure & Uses.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
Sources
- 1. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lactic acid - Wikipedia [en.wikipedia.org]
- 3. Lactic Acid | Formula, Structure & Uses - Lesson | Study.com [study.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. alkalimetals.com [alkalimetals.com]
- 15. westliberty.edu [westliberty.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. msds.nipissingu.ca [msds.nipissingu.ca]
Application Note: A Scalable and Safe Synthesis of (R)-2-(benzyloxy)propanoic Acid via Williamson Ether Synthesis Utilizing Sodium tert-Amylate
Abstract
(R)-2-(benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3][4] Its efficient and safe production on a large scale is of critical importance to the pharmaceutical and fine chemical industries. This application note presents a detailed, field-proven protocol for the synthesis of this compound, starting from (R)-methyl lactate. The core of this process is a Williamson ether synthesis for the benzylation of the secondary alcohol.[5][6][7] A key innovation highlighted is the use of sodium tert-amylate as the base, which offers significant safety and handling advantages over traditional reagents like sodium hydride, particularly in a large-scale manufacturing environment.[1][8] The subsequent saponification of the intermediate ester affords the target molecule in high yield and purity.
Introduction and Scientific Rationale
The synthesis of enantiopure α-hydroxy acids and their derivatives is a cornerstone of modern medicinal chemistry.[9][10][11][12] this compound, also known as O-Benzyl-D-lactic acid, serves as a versatile chiral synthon, prized for its defined stereocenter which guides the stereochemistry of subsequent reactions.[1]
The synthetic strategy involves two primary stages:
-
Protection of the Hydroxyl Group: The hydroxyl group of (R)-methyl lactate is converted to a benzyl ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[7][13] This reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from a benzyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[5][7]
-
Deprotection of the Carboxylic Acid: The methyl ester of the starting material, which serves as a protecting group for the carboxylic acid, is hydrolyzed in the final step to yield the desired product.[1]
Causality Behind Reagent Selection: The Case for Sodium tert-Amylate
The choice of base for the deprotonation step is the most critical parameter for ensuring a safe and efficient large-scale process. While bases like sodium hydride (NaH) are effective, their use is fraught with danger on an industrial scale due to the evolution of highly flammable hydrogen gas.[1]
Sodium tert-amylate (NaOtAm) emerges as a superior alternative for several key reasons:
-
Enhanced Safety: It is a strong alkoxide base that facilitates the deprotonation without producing flammable hydrogen gas, drastically reducing safety risks in large-scale production.[1][8]
-
Strong, Non-Nucleophilic Base: Sodium tert-amylate is a potent base capable of efficiently deprotonating the secondary alcohol of the lactate ester.[14] Its steric bulk minimizes its potential to act as a nucleophile itself, reducing side reactions.[13]
-
Excellent Solubility: It exhibits good solubility in common aprotic organic solvents like tetrahydrofuran (THF), ensuring a homogeneous reaction medium which is crucial for reaction kinetics and scalability.[14]
This protocol, therefore, represents a safer, more practical, and scalable approach to synthesizing this important chiral intermediate.
Reaction Scheme and Mechanism
The overall transformation is a two-step process starting from commercially available (R)-methyl lactate.
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed for a representative large-scale laboratory batch. All operations involving sodium tert-amylate and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | Moles (eq) | Amount | Purity / Grade |
| (R)-methyl lactate | C₄H₈O₃ | 104.10 | 1.00 | 104.1 g | ≥98% |
| Sodium tert-amylate | C₅H₁₁NaO | 110.13 | 1.20 | 132.2 g | ≥97% |
| Benzyl bromide | C₇H₇Br | 171.03 | 1.10 | 188.1 g | ≥99% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 1.0 L | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.00 | 120.0 g | ≥97% |
| Methanol (MeOH) | CH₄O | 32.04 | - | 900 mL | Reagent Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | 6M Aqueous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~2.0 L | Reagent Grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | Anhydrous |
Equipment: 5L 4-neck round-bottom flask, mechanical overhead stirrer, thermometer, 500 mL pressure-equalizing dropping funnel, reflux condenser, nitrogen/argon inlet, heating/cooling bath.
Safety Precautions
-
Sodium tert-amylate: A corrosive and flammable solid that reacts violently with water.[15] It must be handled in an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[16]
-
Benzyl Bromide: A lachrymator and corrosive. Handle exclusively in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Ensure all operations are performed away from ignition sources.[15] Ground all equipment to prevent static discharge.
-
General: Perform a full risk assessment before commencing any work. All waste should be disposed of according to institutional and local regulations.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
Part A: Benzylation to form Methyl (R)-2-(benzyloxy)propionate
-
Setup: Assemble the 5L reaction vessel with the mechanical stirrer, thermometer, dropping funnel, and condenser under a positive pressure of nitrogen.
-
Charging Reagents: Charge the vessel with (R)-methyl lactate (104.1 g, 1.00 mol) and anhydrous THF (1.0 L). Begin stirring to form a clear solution.
-
Cooling: Cool the reaction mixture to between 0°C and 5°C using an ice/water bath.
-
Base Addition: Carefully add the sodium tert-amylate (132.2 g, 1.20 mol) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C. Stir for 30-60 minutes at 0-5°C to ensure complete alkoxide formation.
-
Electrophile Addition: Add benzyl bromide (188.1 g, 1.10 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5°C.[1][8]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature (20-30°C). Stir for an additional 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis.[1]
-
Work-up: Cool the mixture back to 10°C and carefully quench the reaction by the slow addition of water (500 mL). Transfer the mixture to a separatory funnel, add more water (500 mL) and ethyl acetate (500 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with water (500 mL) and then with saturated brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, methyl (R)-2-(benzyloxy)propionate, typically as a pale yellow oil. This intermediate is often of sufficient purity to be carried forward without further purification.
Part B: Saponification to this compound
-
Setup: Transfer the crude methyl (R)-2-(benzyloxy)propionate to a suitable flask. Add methanol (900 mL) and water (100 mL).
-
Hydrolysis: Prepare a solution of sodium hydroxide (120.0 g, 3.00 mol) in water (300 mL) and add it to the stirred solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1 hour until saponification is complete (monitored by TLC or LC-MS).[1][3]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Work-up: Dilute the remaining aqueous residue with water (500 mL). Wash this basic aqueous solution with ethyl acetate (2 x 200 mL) to remove any non-acidic impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding 6M HCl. The product will precipitate or form an oil.[1][3]
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
-
Isolation: Combine the organic layers, wash with saturated brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, is obtained as an off-white solid or a colorless oil.[3]
Results and Data Summary
Following this protocol, the synthesis can be expected to deliver high yield and purity, consistent with optimized industrial processes.
| Parameter | Typical Value | Source |
| Intermediate | Methyl (R)-2-(benzyloxy)propionate | - |
| Final Product | This compound | - |
| Appearance | Off-white Solid / Colorless Oil | [3] |
| Overall Yield | 85-90% | [1] |
| Purity (HPLC) | >99% | [1] |
| Melting Point | 52-55 °C | [3][17] |
Conclusion
The described protocol provides a robust, scalable, and significantly safer method for the large-scale synthesis of this compound. The strategic substitution of sodium hydride with sodium tert-amylate mitigates the risk associated with flammable hydrogen gas evolution, a critical consideration for process safety and industrial implementation. The procedure is high-yielding and produces the target chiral building block with excellent purity, making it highly suitable for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.
References
- alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
- Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal.
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.
- Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society.
- Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal.
- Williamson Ether Synthesis. Chemistry Steps.
- Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters.
- Alcohol Protecting Groups. University of Calgary.
- Williamson Ether Synthesis. University of Missouri–St. Louis.
- Williamson ether synthesis. Wikipedia.
- Benzyl Protection. Common Organic Chemistry.
- This compound. LookChem.
- Williamson ether synthesis of ETHER || SN2|| Preparation of ether. YouTube.
- Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications (RSC Publishing).
- Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters.
- Process for preparation of alpha-alkoxy acetic acids and their salts. Google Patents.
- Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. ResearchGate.
- This compound. Lead Sciences.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
- Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Google Patents.
- Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the preparation of substituted phenoxy propanoic acids. Google Patents.
- Process for the preparation of (2R)-2-[4-(7-bromo-2-quinolyloxy)phenoxy]propanoic acid. Google Patents.
- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [synhet.com]
- 3. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 4. This compound , 95% , 100836-85-9 - CookeChem [cookechem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 9. wiley.com [wiley.com]
- 10. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sodium t-Amylate Powder [evonik.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. lookchem.com [lookchem.com]
Application Notes & Protocols: Strategic Deprotection of the Benzyl Group in (R)-2-(benzyloxy)propanoic acid
Introduction: The Benzyl Ether as a Cornerstone Protecting Group
In the landscape of multi-step organic synthesis, particularly in the development of chiral pharmaceutical intermediates, the strategic use of protecting groups is paramount. The benzyl (Bn) ether is a stalwart choice for the protection of alcohols due to its robust stability across a wide spectrum of reaction conditions, including acidic, basic, and many oxidative and reductive environments.[1][2] Its removal, however, can be executed under remarkably mild and specific conditions, making it an ideal temporary shield for a hydroxyl group.
This guide focuses on the deprotection of (R)-2-(benzyloxy)propanoic acid to yield the valuable chiral building block, (R)-lactic acid. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective methods of benzyl ether cleavage, empowering researchers to make informed decisions for this critical transformation.
Core Deprotection Strategies: A Comparative Overview
The cleavage of the benzylic C-O bond can be accomplished through several distinct methodologies. The choice of method is dictated by the overall functionality of the substrate, desired scale, and available laboratory equipment. The three primary approaches are catalytic hydrogenolysis, acid-catalyzed cleavage, and dissolving metal reduction. For a substrate like this compound, catalytic hydrogenolysis is overwhelmingly the preferred method due to its mildness and high efficiency.
| Method | Key Reagents | Mechanism | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst | Heterogeneous catalytic reduction | Very mild, high yielding, clean byproducts (toluene), stereocenter preserved.[3][4] | Catalyst can be pyrophoric; incompatible with other reducible groups (alkenes, alkynes, etc.).[5] |
| Transfer Hydrogenolysis | Formic acid, Ammonium formate, Cyclohexene; Pd/C catalyst | Hydrogen donor transfers H₂ to the catalyst | Avoids handling of flammable H₂ gas; generally mild.[6][7] | May require higher catalyst loading or longer reaction times.[6] |
| Acid-Catalyzed Cleavage | Boron tribromide (BBr₃), HBr | Lewis or Brønsted acid-mediated C-O bond scission | Effective for substrates intolerant to hydrogenation.[8][9] | Harsh conditions, potential for racemization, corrosive reagents.[10][11] |
Method 1: Catalytic Hydrogenolysis (Preferred Method)
Catalytic hydrogenolysis is the gold-standard for benzyl ether deprotection. The reaction proceeds on the surface of a heterogeneous palladium catalyst, where hydrogen gas reductively cleaves the benzylic C-O bond.[4] The products are the desired alcohol and toluene, a volatile and easily removable byproduct.[12]
Mechanism & Rationale
The process involves the oxidative addition of the benzyl ether to the Pd(0) surface, followed by hydrogenolysis to release the alcohol and toluene, regenerating the active catalyst.[12] The choice of palladium on activated carbon (Pd/C) is based on its high activity and selectivity for this transformation under mild conditions (room temperature, atmospheric pressure of H₂).[1][13] Solvents like methanol or ethanol are ideal as they readily dissolve the substrate and do not interfere with the catalyst's activity.[14]
Visualizing the Hydrogenolysis Workflow
The following diagram illustrates the typical laboratory workflow for the catalytic hydrogenolysis of this compound.
Caption: Standard workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Detailed Protocol: Catalytic Hydrogenolysis
Materials:
-
Palladium on carbon (10% Pd/C, ~50% wet with water) (5-10 mol%)
-
Methanol (ACS grade or higher)
-
Celite® 545
-
Hydrogen gas (balloon or cylinder)
-
Nitrogen or Argon gas for inerting
-
Standard laboratory glassware, including a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add methanol to dissolve the starting material completely (a concentration of ~0.1 M is typical).
-
Inerting & Catalyst Addition: Flush the flask with nitrogen or argon. Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle with care, preferably in a fume hood and away from ignition sources.[17][18][19]
-
Hydrogenation: Seal the flask. Connect one neck to a vacuum line and the other to a balloon filled with hydrogen gas. Carefully evacuate the flask and backfill with hydrogen. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is saturated with hydrogen.[20]
-
Reaction: With the hydrogen balloon attached, stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and flush the flask with nitrogen.
-
Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure all product is collected. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench it carefully with water before disposal according to institutional guidelines.[17]
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol and the toluene byproduct. The remaining residue is the crude (R)-lactic acid.
-
Purification (if necessary): The crude product is often of high purity. If needed, further purification can be achieved by vacuum distillation or crystallization.
Method 2: Acid-Catalyzed Cleavage with Boron Tribromide (BBr₃)
For substrates that contain functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), a Lewis acid-mediated cleavage offers a powerful alternative. Boron tribromide is a highly effective reagent for cleaving ethers, particularly aryl and benzyl ethers, under mild temperature conditions.[21][22]
Mechanism & Rationale
BBr₃ is a potent Lewis acid that coordinates strongly to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion at the benzylic carbon (an Sₙ2-type displacement), which is more electrophilic.[21] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous chlorinated solvent like dichloromethane (DCM) to control the high reactivity of BBr₃.[14][23] An aqueous workup then hydrolyzes the resulting borate esters to yield the final alcohol product.
Visualizing the Chemical Transformation
Caption: Deprotection of this compound to (R)-Lactic Acid.
Detailed Protocol: BBr₃ Cleavage
Materials:
-
This compound (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, including a dry, two-neck round-bottom flask
-
Syringe and needle for reagent transfer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM to a dry two-neck round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: While maintaining the low temperature, slowly add the 1.0 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise via syringe. A color change or precipitate may be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C or room temperature over several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly quench the reaction by adding deionized water dropwise. Safety Note: The quenching of BBr₃ is highly exothermic and releases HBr gas. Perform this step slowly in a well-ventilated fume hood.[9]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous layers with DCM to recover any dissolved product.
-
Isolation: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-lactic acid.
-
Purification: Further purification can be performed via column chromatography if necessary.
References
- Organic Chemistry Portal (n.d.). Benzyl Ethers - Protecting Groups.
- Carl ROTH (n.d.). Safety Data Sheet: Palladium on activated carbon.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- J&K Scientific LLC (2021). Benzyl Deprotection of Alcohols.
- ACS GCI Pharmaceutical Roundtable (n.d.). Hydrogenolysis Reagent Guide.
- Xie, X., et al. (2016). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC at room temperature. Catalysis Communications, 84, 83-86.
- Carl ROTH (n.d.). Safety Data Sheet: Palladium on activated carbon.
- Atlanchim Pharma (2021). Science About O-Benzyl protecting groups.
- ResearchGate (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- Pearson+ (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers.
- Fieser, L. F., & Fieser, M. (n.d.). Boron Tribromide. ResearchGate.
- Benton, F. L., & Dillon, T. E. (1942). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Synthetic Communications, 9(5), 345-347.
- ResearchGate (n.d.). Hydrogenolysis of benzyl-protected esters.
- Tundo, P., & Selva, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-496.
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). 3,3'-dihydroxybiphenyl. Organic Syntheses, 48, 53.
- YouTube (2018). benzyl ether cleavage.
- Lebedev, Y. A., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Angewandte Chemie International Edition, 56(4), 1117-1121.
- Hartung, W. H., & Simonoff, R. (1953). The Cleavage of Benzyl Ethers with Hydrogen. Journal of the American Chemical Society, 75(1), 226-227.
- YouTube (2019). synthesis & cleavage of benzyl ethers.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444.
- Strieth-Kalthoff, F., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Catalysis, 10(10), 5648-5653.
- ResearchGate (n.d.). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
- Jasiński, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 8(47), 17532-17541.
- ResearchGate (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
- Common Organic Chemistry (n.d.). Benzyl Protection.
- PubChem (n.d.). 2-(Benzyloxy)propanoic acid.
- Damha, M. J., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(7), 5123-5134.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]
- 16. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 17. honrel.com [honrel.com]
- 18. carlroth.com [carlroth.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: (R)-2-(benzyloxy)propanoic Acid as a Strategic Chiral Building Block in Natural Product Total Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Synthon
In the intricate field of total synthesis, where the construction of complex, stereochemically-defined molecules is the primary objective, the choice of starting materials is paramount. (R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, has emerged as a highly valuable chiral building block.[1] Derived from the natural chiral pool, specifically D-lactic acid, this synthon offers two key strategic advantages:
-
Defined Stereochemistry: It introduces a specific stereocenter at the C2 position with an (R)-configuration. This allows chemists to build molecular complexity with a high degree of stereocontrol, a critical factor for achieving the biological activity of the target natural product.[1]
-
Orthogonal Protecting Group Strategy: The hydroxyl group is protected as a benzyl (Bn) ether, which is stable under a wide range of reaction conditions used to modify the carboxylic acid moiety.[1] This benzyl group can be selectively removed later in the synthetic sequence under mild reductive conditions, revealing the free hydroxyl group for further functionalization.[2]
This combination of a fixed stereocenter and a robust, yet readily cleavable, protecting group makes this compound an indispensable tool for constructing key fragments of complex natural products and other pharmaceutically active intermediates.[1]
Synthesis of the Building Block: this compound
The most common and scalable preparation of this building block starts from commercially available (R)-methyl lactate. The synthesis is a two-step process involving the protection of the secondary alcohol as a benzyl ether, followed by the saponification of the methyl ester to yield the desired carboxylic acid. A modern approach utilizing sodium tert-amylate is favored for its safety profile in larger-scale preparations, as it avoids the generation of flammable hydrogen gas associated with reagents like sodium hydride.[3]
Caption: Synthetic workflow for preparing this compound.
Protocol 1: Synthesis of this compound
This protocol outlines a scalable procedure starting from (R)-methyl lactate.[3]
Step 1: Synthesis of (R)-2-(benzyloxy)methyl propionate
-
Setup: To a dry reaction vessel under a nitrogen atmosphere, add (R)-methyl lactate (1.0 eq.) and anhydrous tetrahydrofuran (THF) (approx. 7-8 mL per gram of lactate). Stir to form a clear solution.
-
Base Addition: Cool the solution to below 5°C using an ice bath. Add sodium tert-amylate (1.0-1.2 eq.) portion-wise, ensuring the internal temperature remains below 5°C.
-
Benzylation: Add benzyl bromide (1.0-1.2 eq.) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the low temperature.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-30°C) and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-2-(benzyloxy)methyl propionate, which can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Setup: To the crude (R)-2-(benzyloxy)methyl propionate from the previous step, add water (approx. 4 times the mass of the ester) and sodium hydroxide (2.0 eq.).
-
Hydrolysis: Heat the mixture to reflux (approx. 100°C) and maintain for 1-2 hours. Monitor the reaction by TLC until the ester is fully consumed.
-
Acidification: Cool the reaction mixture to room temperature. Carefully adjust the pH to 1-2 by adding aqueous hydrochloric acid (e.g., 3M HCl).
-
Extraction: Extract the acidified aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil or off-white solid.[2]
Application Case Study: Total Synthesis of Bacillistatin 2
The utility of this compound is powerfully demonstrated in the total synthesis of Bacillistatin 2, a cyclic depsipeptide with potential antineoplastic properties. The synthesis required the careful coupling of several chiral fragments. O-benzyl-D-lactic acid was selected to introduce a key stereocenter into one of the major subunits of the molecule.[2]
The core transformation involved a standard peptide coupling reaction between the carboxylic acid of the building block and an amine-containing fragment. This step established a critical amide bond and set the desired stereochemistry for the adjacent hydroxyl-bearing carbon.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antineoplastic Agents 571. Total Synthesis of Bacillistatin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012089633A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors - Google Patents [patents.google.com]
Coupling reactions involving the carboxylic acid group of (R)-2-(benzyloxy)propanoic acid
Introduction
(R)-2-(benzyloxy)propanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a carboxylic acid, a chiral center, and a benzyl-protected hydroxyl group, allows for a diverse range of chemical transformations. The carboxylic acid moiety is a key functional handle for forming amide and ester bonds, which are fundamental linkages in peptides, depsipeptides, and various small molecule drugs.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and provide insights into reagent selection and reaction optimization to ensure high-yield, epimerization-free synthesis.
Core Concepts in Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine or alcohol to form an amide or ester bond, respectively, is kinetically slow and requires harsh conditions.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that react with the carboxylate to form a highly reactive intermediate. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization at the chiral center of this compound, and the desired reaction conditions.[4]
Visualizing the Activation Landscape
Caption: Decision tree for selecting a coupling strategy.
Common Coupling Methodologies
Carbodiimide-Based Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and versatility.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7][8]
Mechanism of Carbodiimide Activation
The carboxylic acid adds to the carbodiimide to form the O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile (amine or alcohol) to form the desired product and a urea byproduct.[9] However, this intermediate is unstable and can undergo side reactions, such as rearrangement to an unreactive N-acylurea or reaction with another molecule of carboxylic acid to form a symmetric anhydride.[7][9] To suppress these side reactions and minimize racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed.[7][10] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester.[9][11]
Caption: Mechanism of carbodiimide-mediated coupling.
Protocol 1: EDC/NHS Coupling in Solution Phase
This protocol is suitable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[11][12] The activation is most efficient in a slightly acidic environment.[11]
-
Coupling: In a separate flask, dissolve the amine (1.1 eq) in the same solvent. If the amine is a hydrochloride salt, add DIPEA (1.2 eq) and stir for 10 minutes.
-
Reaction: Add the amine solution to the activated carboxylic acid mixture. The reaction with the amine is most efficient at a pH of 7-8.[13][14] Stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Nucleophile |
| EDC-HCl | 1.2 | Coupling agent |
| NHS | 1.2 | Additive to form active ester and reduce side reactions |
| DIPEA | 1.2 (if needed) | Base to deprotonate amine salt |
Uronium/Aminium and Phosphonium Salt-Based Coupling
For more challenging couplings, such as those involving sterically hindered amines or for the synthesis of depsipeptides (ester bond formation), uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often the reagents of choice.[3][6][10] These reagents are known for their high reactivity, fast reaction times, and low rates of epimerization.[3][10]
Mechanism of HATU-Mediated Coupling
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[3][16] The amine then attacks this active ester to yield the final amide product.[3][16] The nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[3]
Caption: Mechanism of HATU-mediated amide bond formation.
Protocol 2: HATU Coupling for Sterically Hindered Substrates
This protocol is effective for coupling this compound with sterically demanding amines or for forming ester bonds (depsipeptides).
Materials:
-
This compound
-
Sterically hindered amine or alcohol
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) and the amine or alcohol (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[15]
-
Coupling Reagent Addition: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours.[17] Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine/Alcohol | 1.1 | Nucleophile |
| HATU | 1.2 | Highly reactive coupling agent |
| DIPEA | 2.0-3.0 | Base for carboxylate and active ester formation |
Troubleshooting and Key Considerations
-
Racemization: The chiral center of this compound is susceptible to epimerization under harsh basic conditions or with prolonged reaction times. The use of additives like HOBt or HOAt, and reagents like HATU, significantly suppresses racemization.[4][10]
-
Solubility: this compound and many of its coupling partners are soluble in common organic solvents like DCM, DMF, and THF. For water-soluble substrates, EDC is the preferred coupling reagent due to its water solubility and the ease of removing its urea byproduct through aqueous extraction.[6][9]
-
Steric Hindrance: For sterically hindered substrates, more powerful coupling reagents like HATU or PyBOP are recommended.[3][6] In extremely challenging cases, conversion of the carboxylic acid to an acyl fluoride may be a viable strategy.[18]
-
Work-up: The choice of work-up procedure depends on the coupling reagent used. For DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most common solvents and can be removed by filtration.[9] The urea byproduct from EDC is water-soluble and can be removed by an aqueous wash.[9]
Conclusion
The successful coupling of this compound is crucial for the synthesis of a wide array of complex molecules. By understanding the underlying mechanisms of different coupling reagents and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired amide or ester products while maintaining the stereochemical integrity of the chiral center. The protocols provided in this guide serve as a robust starting point for developing optimized and scalable synthetic routes.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). [Link]
- Bangalore Genei. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
- CovaChem. Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. [Link]
- ResearchGate.
- Aapptec Peptides. Coupling Reagents. [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
- Wikipedia. Carbodiimide. [Link]
- Common Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: A Guide to Coupling Reagents. [Link]
- DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- G. L. Stahl, R. Walter, and C. W. Smith. (1979). 10.2 Synthesis of Depsipeptides. In Houben-Weyl Methods of Organic Chemistry Vol. XV/2, 4th ed. (pp. 277-299). Georg Thieme Verlag. [Link]
- Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
- Google Patents. EP3676265A1 - Method for the synthesis of cyclic depsipeptides.
- PubMed. Depsipeptide synthesis. [Link]
- Springer Nature Experiments. Depsipeptide Synthesis. [Link]
- ResearchGate. (2021).
- Fisher Scientific. Amide Synthesis. [Link]
- Google Patents. CN113233972A - Synthesis method of (R)
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Sources
- 1. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depsipeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. file.globalso.com [file.globalso.com]
- 7. nbinno.com [nbinno.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. covachem.com [covachem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Esterification of (R)-2-(benzyloxy)propanoic acid
Introduction: The Strategic Importance of (R)-2-(benzyloxy)propanoic Acid Esters
This compound is a valuable chiral building block in advanced organic synthesis.[1] Its structure, which combines a carboxylic acid functional group with a benzyl-protected chiral secondary alcohol, makes it a versatile synthon for creating complex, stereochemically defined molecules.[1][2] The conversion of this acid to its corresponding esters is a critical transformation in medicinal chemistry and drug development. Esters often serve as key intermediates, prodrugs to enhance bioavailability, or final active pharmaceutical ingredients (APIs).
The primary challenge in the esterification of this molecule is the preservation of the stereochemical integrity at the C2 position. The choice of esterification method must be carefully considered to avoid racemization and ensure high chemical yield and purity. This guide provides an in-depth analysis of three robust esterification strategies—Fischer, Steglich, and Mitsunobu—offering detailed protocols and explaining the causality behind the selection of each method.
Comparative Analysis of Esterification Strategies
The optimal esterification method depends on the specific alcohol being used, the scale of the reaction, and the sensitivity of other functional groups within the molecule. Below is a comparative overview of three common and effective methods.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Core Reagents | Carboxylic Acid, Alcohol (in excess) | Carboxylic Acid, Alcohol, Carbodiimide (DCC/EDC) | Carboxylic Acid, Alcohol, Phosphine (PPh₃), Azodicarboxylate (DEAD/DIAD) |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | 4-Dimethylaminopyridine (DMAP) | Not applicable (reagents are stoichiometric) |
| Reaction Temp. | Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantages | Economical for large-scale synthesis; simple reagents.[3] | Extremely mild conditions; high yields; suitable for acid-labile substrates (e.g., tert-butyl esters).[4] | Very mild, neutral conditions; broad substrate scope.[5][6] |
| Key Disadvantages | Harsh acidic conditions; reversible reaction requiring equilibrium shift; potential for side reactions.[3][7] | Stoichiometric byproduct (DCU/EDU) requires removal; DCC is an allergen.[8][9] | Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification; high cost of reagents.[10] |
| Stereocenter Risk | Low to moderate risk of racemization with prolonged heating. | Very low risk due to mild, neutral conditions. | Very low risk; reaction proceeds with inversion at the alcohol center (if chiral).[11] |
Mechanistic Insights & Rationale
Fischer-Speier Esterification: The Brute-Force Equilibrium
This classical method relies on a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid.[12][13] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[14] The reaction is an equilibrium process, and to achieve high conversion, it must be driven towards the product side. This is typically accomplished by using a large excess of the alcohol or by actively removing water as it forms, for instance, with a Dean-Stark apparatus.[15][16]
Steglich Esterification: The Power of Mild Activation
The Steglich esterification offers a sophisticated alternative for sensitive substrates.[4][8] The mechanism avoids harsh acids entirely. N,N'-Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While this intermediate can react directly with an alcohol, the reaction is often slow and can be compromised by a side reaction where the intermediate rearranges to a stable N-acylurea.[4]
This is where the catalyst, 4-dimethylaminopyridine (DMAP), plays a crucial role. DMAP, a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is highly reactive towards the alcohol and is not prone to rearrangement, thus ensuring a clean and efficient acyl transfer to yield the ester.[4]
Mitsunobu Reaction: Redox-Mediated Coupling
The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions.[5] It operates via a redox mechanism. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[6][11] This intermediate deprotonates the carboxylic acid. The alcohol then adds to the phosphorus atom, forming an alkoxyphosphonium salt, which effectively turns the hydroxyl group into an excellent leaving group. The resulting carboxylate anion acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[11] While famous for inverting the stereochemistry of chiral alcohols, its utility here is in providing a neutral pathway for esterification, which is ideal for molecules with both acid- and base-labile functional groups.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol is suitable for producing simple alkyl esters where the alcohol is inexpensive and can be used as the solvent.
Materials:
-
This compound (1.0 eq)
-
Methanol (Anhydrous, ~20-50 eq, serves as solvent)
-
Sulfuric Acid (Concentrated, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.[17]
-
Catalyst Addition: While stirring in an ice bath, slowly add concentrated sulfuric acid (0.1-0.2 eq).[17]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Quenching: After completion, cool the reaction to room temperature and remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.[15] Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography as needed.
Protocol 2: Steglich Esterification with tert-Butanol
This protocol is ideal for synthesizing acid-sensitive esters, such as the tert-butyl ester, which cannot be made under Fischer conditions.[4]
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, Anhydrous)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, filter funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), tert-butanol (1.2 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Initiation: Cool the stirred solution to 0°C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Workup: Upon completion, cool the mixture again to 0°C to maximize DCU precipitation. Filter off the DCU precipitate through a sintered glass funnel and wash the solid with cold DCM.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude residue can be further purified by dissolving it in a minimal amount of DCM or ether and adding hexanes to precipitate any remaining DCU. After another filtration, the solvent is removed. If necessary, perform silica gel column chromatography to obtain the pure tert-butyl ester.
General Experimental Workflow & Analysis
The successful synthesis of the target ester requires a systematic workflow from reaction execution to final product verification. This involves careful reaction monitoring, a robust workup procedure to remove byproducts, and rigorous purification, followed by analytical confirmation of structure and chiral purity.
Analysis of Chiral Purity
It is imperative to confirm that no racemization has occurred during the esterification process. The most reliable method for this is chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for resolving enantiomers.[18][19] Polysaccharide-based chiral stationary phases (CSPs) are often effective for a wide range of compounds, including esters.[20]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for volatile esters. It offers high resolution, fast run times, and uses environmentally benign mobile phases (CO₂/alcohol).
By comparing the chromatogram of the synthesized ester with that of a racemic standard, the enantiomeric excess (e.e.) can be accurately determined, ensuring the product meets the stringent quality requirements for drug development.
References
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal.
- Clark, J. (2023).
- Master Organic Chemistry. (2022).
- Wikipedia.
- Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. [Link]
- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]
- Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Wikipedia. Mitsunobu reaction. [Link]
- Wikipedia.
- Phenomenex.
- Ganjali, M. R., et al. (2017). Recent Development: Enantio Selective Eextraction in Chiral Separation. Journal of Chemical Reviews. [Link]
- Chemistry Steps. Mitsunobu Reaction. [Link]
- SynArchive.
- Google Patents. (2021). Synthesis method of (R)
- Waters Corporation. (2018). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
- Dembinski, R. (2004).
- Ilisz, I., et al. (2021). Chiral Purity in Drug Analysis.
- Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- Chemistry LibreTexts. (2019).
- Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]
- Reddit.
- ChemiCuss. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
- NROChemistry.
- OperaChem. (2024).
- Tremble, J. (2014).
- Organic Chemistry Portal.
- Ball, B., et al. (2007).
- LookChem. This compound. [Link]
- Hodžić, A., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst.
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction. Indo American Journal of Pharmaceutical Research. [Link]
- Hodžić, A., et al. (2020). Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. Journal of Engineering & Processing Management. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound ee | 100836-85-9 | AEA83685 [biosynth.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. odinity.com [odinity.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Stereoretentive Amide Bond Formation with (R)-2-(benzyloxy)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Chiral Amides
(R)-2-(benzyloxy)propanoic acid is a valuable chiral building block in organic synthesis, particularly for constructing complex molecules and pharmacologically active agents. Its structure incorporates a stereocenter at the α-position to the carboxylic acid, which is crucial for the biological activity of the final target molecule. The primary challenge in its application is the formation of amide bonds without compromising the stereochemical integrity of this chiral center. The acidic nature of the α-proton makes the stereocenter susceptible to epimerization under common amide coupling conditions, potentially leading to a racemic or diastereomeric mixture that is difficult to separate and ultimately reduces the yield of the desired enantiomerically pure product.[1][2][3]
This guide provides a detailed analysis of the factors influencing epimerization and presents robust, field-proven protocols for the stereoretentive synthesis of amides using this compound. We will compare classical and modern coupling reagents, explain the mechanistic rationale behind protocol choices, and offer step-by-step instructions to ensure high-yield, high-purity outcomes.
The Core Challenge: Understanding and Preventing Epimerization
The primary side reaction during the coupling of α-chiral carboxylic acids is epimerization (or racemization if the amine is achiral).[2] This loss of stereochemical information occurs when the α-proton is abstracted, leading to a planar enolate intermediate. The risk is highest after the carboxylic acid has been activated by a coupling reagent.
Two primary mechanisms contribute to this problem:
-
Direct Enolization: The activated carboxyl species (e.g., an O-acylisourea or active ester) increases the acidity of the α-proton, making it susceptible to abstraction by any base present in the reaction mixture, such as the amine nucleophile or a tertiary amine base (e.g., DIPEA, Et₃N).[1]
-
Oxazolone Formation: The activated acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and rapidly equilibrates, scrambling the stereocenter. Subsequent attack by the amine on the achiral oxazolone intermediate yields a racemic product.
The choice of coupling reagent, base, solvent, and temperature are all critical parameters that must be carefully controlled to suppress these epimerization pathways.[4]
Strategic Selection of Coupling Reagents
The success of the amide coupling reaction hinges on the selection of an appropriate activating agent. The ideal reagent should rapidly convert the carboxylic acid into a highly reactive intermediate that couples efficiently with the amine, minimizing the time this activated species is exposed to conditions that promote epimerization.
| Reagent Class | Examples | Pros | Cons | Epimerization Risk |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[5][6][7] | Byproduct removal can be difficult (DCU precipitation, EDC is water-soluble).[5] High risk of epimerization without additives.[6] | High (without additives) |
| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, fast reaction times, low epimerization risk (especially HATU).[8][9] Byproducts are generally soluble.[6] | More expensive than carbodiimides. Can react with unprotected N-termini if used in excess.[8] | Very Low to Low |
| Phosphonium | PyBOP, PyAOP | High reactivity, effective for sterically hindered couplings.[9] PyAOP is highly effective with low racemization.[9] | Byproducts can be carcinogenic (BOP) or require chromatography for removal.[6][9] | Low |
For substrates like this compound, uronium salt reagents are highly recommended . In particular, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered the gold standard. The corresponding HOAt active ester it forms is exceptionally reactive due to anchimeric assistance from the pyridine nitrogen, leading to faster coupling and significantly less epimerization compared to HOBt-based reagents like HBTU.[8]
Experimental Protocols
Here we provide two detailed protocols. Protocol A, using HATU, is the recommended method for maximizing stereochemical retention. Protocol B offers a classic, cost-effective alternative using DCC, but requires careful execution to minimize epimerization.
Protocol A: HATU-Mediated Coupling (High Stereoretention)
This method is highly efficient and minimizes the risk of epimerization by rapidly generating a highly reactive OAt-ester.[9][10] Pre-activation of the carboxylic acid before adding the amine is a crucial step to prevent side reactions.[11]
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 180.20 | 1.0 | 180.2 mg |
| Amine (R'-NH₂) | Varies | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.1 | 418.3 mg |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 - 3.0 | 0.44 - 0.52 mL |
| Anhydrous DMF or CH₂Cl₂ | - | - | 5 - 10 mL |
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF (or CH₂Cl₂) to dissolve the solids (target concentration 0.1-0.2 M).
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5-3.0 eq) dropwise while stirring. The solution may change color. Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete formation of the active ester.
-
Coupling: Add the amine (1.1 eq), either neat or as a solution in a minimal amount of the reaction solvent.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with saturated aqueous NaCl (brine).[10]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[12]
Protocol B: DCC/HOBt-Mediated Coupling (Classical Method)
This method relies on the carbodiimide DCC to form an O-acylisourea, which is then intercepted by HOBt (1-Hydroxybenzotriazole) to form an HOBt-ester.[5] This intermediate is more stable and less prone to causing racemization than the O-acylisourea itself.[6][10]
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 180.20 | 1.0 | 180.2 mg |
| Amine (R'-NH₂) | Varies | 1.1 | 1.1 mmol |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 206.33 | 1.1 | 227.0 mg |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.1 | 148.6 mg |
| Anhydrous CH₂Cl₂ or THF | - | - | 5 - 10 mL |
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous CH₂Cl₂ or THF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a minimal amount of the reaction solvent. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mechanisms & Workflows
Visualizing the reaction pathways is key to understanding and troubleshooting the synthesis.
General Amide Coupling Workflow
Caption: General experimental workflow for amide bond formation.
HATU Activation Mechanism
Caption: HATU-mediated activation proceeds via a highly reactive OAt-ester.
DCC/HOBt Activation Mechanism
Caption: DCC/HOBt mechanism involves trapping a reactive intermediate.
Conclusion and Best Practices
Successful amide bond formation with chiral α-alkoxy acids like this compound is readily achievable with careful selection of reagents and reaction conditions.
-
Prioritize Modern Reagents: For maximal stereoretention, HATU is the superior choice due to its high reactivity and low propensity to cause epimerization.[8][9]
-
Control the Temperature: Begin all reactions at 0 °C to minimize the rate of potential side reactions, including epimerization.
-
Use Non-Nucleophilic Bases: When a base is required, use a hindered, non-nucleophilic base like DIPEA to deprotonate the carboxylic acid without competing as a nucleophile.
-
Monitor Vigorously: Use TLC or LC-MS to track the reaction's progress and avoid unnecessarily long reaction times, which can increase the risk of side reactions.
-
Purify Thoroughly: A proper aqueous workup is essential for removing reagent-derived impurities, simplifying the final purification step.[10][13]
By implementing these strategies and protocols, researchers can confidently utilize this compound to synthesize enantiomerically pure amides, advancing their research and drug development programs.
References
- Coupling Reagents. Aapptec Peptides.
- Acid-Amine Coupling using DCC. Organic Synthesis.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
- Amide Synthesis. Fisher Scientific.
- HATU coupling - what's the best order? Reddit. (2024-12-16).
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. (2025-09-02).
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
- Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- What is the best technique for amide purification?
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Semantic Scholar. (2014-01-14).
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
- (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC. Sigma-Aldrich.
- 100836-85-9|this compound. BLDpharm.
- This compound | 100836-85-9. Appchem.
Sources
- 1. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. bachem.com [bachem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
The Strategic Application of (R)-2-(benzyloxy)propanoic Acid in the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Critical Role of Chirality in Modern Drug Design
In the landscape of contemporary drug discovery, the principle of chirality is of paramount importance. The stereochemical orientation of a molecule can dramatically influence its pharmacological and toxicological profile, as the biological targets within the human body—enzymes, receptors, and nucleic acids—are themselves chiral.[1] This inherent chirality of biological systems means that enantiomers of a drug can exhibit significantly different absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2][3] Consequently, the development of single-enantiomer drugs has become a cornerstone of rational drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects and potential toxicity.[1][3]
(R)-2-(benzyloxy)propanoic acid, a chiral building block, has emerged as a valuable scaffold in the synthesis of a variety of enzyme inhibitors. Its defined stereochemistry at the α-carbon, coupled with the versatile benzyloxy and carboxylic acid functionalities, provides a robust starting point for the construction of complex molecules designed to interact with specific enzyme active sites. This application note will delve into the utility of this compound in the synthesis of enzyme inhibitors, with a particular focus on matrix metalloproteinases (MMPs), and provide a detailed protocol for the synthesis of a representative hydroxamate-based inhibitor.
The Significance of this compound in Inhibitor Scaffolding
This compound offers several strategic advantages in the synthesis of enzyme inhibitors:
-
Pre-defined Stereocenter: The fixed (R)-configuration at the α-carbon allows for stereospecific interactions with the chiral environment of an enzyme's active site. This is crucial for achieving high binding affinity and selectivity. The use of enantiomerically pure starting materials like this acid circumvents the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence.[4]
-
Versatile Chemical Handles: The carboxylic acid group serves as a key anchoring point for coupling with other molecular fragments, often targeting the catalytic metal ion in metalloenzymes. The benzyl ether provides a lipophilic moiety that can be strategically positioned to interact with hydrophobic pockets within the enzyme, and it can also be deprotected to reveal a hydroxyl group for further functionalization.
-
Structural Mimicry: The propanoic acid backbone can mimic the structure of natural amino acid substrates, enabling the designed inhibitor to effectively compete for binding at the enzyme's active site.
Application in the Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5] Their dysregulation is implicated in a range of pathologies, including cancer, arthritis, and cardiovascular diseases.[6] Consequently, the development of MMP inhibitors is an active area of therapeutic research.
A prominent class of MMP inhibitors features a hydroxamic acid moiety, which acts as a potent chelator of the catalytic zinc ion in the MMP active site.[7][8] this compound can be readily incorporated into the backbone of these inhibitors, providing a crucial structural element that influences binding affinity and selectivity.
The synthesis of such inhibitors often involves the coupling of an amino acid or a derivative to the carboxylic acid of this compound, followed by the conversion of the terminal carboxyl group into a hydroxamic acid. The benzyloxy group can occupy the S1' pocket of the MMP active site, a deep hydrophobic pocket that plays a key role in substrate recognition.
Visualizing the Synthetic Strategy
The following diagram illustrates a generalized workflow for the synthesis of a hydroxamate-based MMP inhibitor utilizing this compound.
Caption: Synthetic workflow for an enzyme inhibitor.
Detailed Protocol: Synthesis of a Representative Hydroxamate-Based MMP Inhibitor
This protocol outlines the synthesis of a hypothetical MMP inhibitor, demonstrating the practical application of this compound.
PART 1: Amide Coupling of this compound with an Amino Acid Ester
Rationale: This step forms the core backbone of the inhibitor by creating a peptide-like linkage. A coupling agent such as EDC in the presence of HOBt is used to activate the carboxylic acid for efficient reaction with the amine, minimizing side reactions and racemization.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir until the solid dissolves.
-
Add the amino acid ester solution to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the dipeptide ester.
PART 2: Saponification of the Methyl Ester
Rationale: The methyl ester is a protecting group for the C-terminal carboxylic acid. Saponification with a base like lithium hydroxide is a standard method to deprotect the ester and reveal the free carboxylic acid, which is necessary for the subsequent hydroxamate formation.
Materials:
-
Dipeptide ester from Part 1
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M HCl
Procedure:
-
Dissolve the dipeptide ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH·H₂O (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.
PART 3: Formation of the Hydroxamic Acid
Rationale: The final step involves converting the carboxylic acid into a hydroxamic acid. This is typically achieved by activating the carboxylic acid (similar to the amide coupling) and then reacting it with a protected form of hydroxylamine, followed by deprotection.
Materials:
-
Free carboxylic acid from Part 2
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
-
EDC·HCl
-
HOBt
-
DIPEA
-
DCM, anhydrous
-
4 M HCl in dioxane
Procedure:
-
Activate the free carboxylic acid (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C for 30 minutes.
-
Add O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq) and DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction as described in Part 1, step 7-9, to obtain the THP-protected hydroxamic acid.
-
Dissolve the protected hydroxamic acid in a minimal amount of DCM and add an excess of 4 M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC or crystallization to obtain the final hydroxamate inhibitor.
Quantitative Data and Structure-Activity Relationships
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table provides hypothetical data for a series of inhibitors based on the this compound scaffold, illustrating how modifications to the structure can impact inhibitory activity against a specific MMP.
| Compound ID | R Group (at amino acid side chain) | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| INH-001 | -CH₂CH(CH₃)₂ (Leucine) | 50 | 200 |
| INH-002 | -CH(CH₃)₂ (Valine) | 150 | 500 |
| INH-003 | -CH₂Ph (Phenylalanine) | 25 | 80 |
| INH-004 | -(CH₂)₄NH₂ (Lysine) | >1000 | >1000 |
Interpretation: The data suggests that hydrophobic R groups that can effectively occupy the S1' pocket of the MMPs lead to more potent inhibition. The phenylalanine side chain in INH-003, with its aromatic ring, shows the highest potency, likely due to favorable π-π stacking interactions within the active site. The polar lysine side chain in INH-004 results in a significant loss of activity, highlighting the importance of hydrophobic interactions for this class of inhibitors.
Conclusion and Future Perspectives
This compound is a strategically important chiral building block for the synthesis of enzyme inhibitors. Its pre-defined stereochemistry and versatile functional groups allow for the rational design and efficient synthesis of potent and selective inhibitors for a variety of enzyme targets. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this valuable scaffold in their own discovery programs. Future work in this area may involve the further derivatization of the benzyl group to fine-tune interactions with the S1' pocket or the replacement of the hydroxamic acid with alternative zinc-binding groups to improve pharmacokinetic properties.
References
- Hanke, T., et al. (2020). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Vertex AI Search.
- Lead Sciences. (n.d.). This compound.
- Kim, J., et al. (2025). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. Journal of Microbiology and Biotechnology, 35.
- Kannappan, V. (2025). Chiral drugs. LabMed Discovery.
- BLDpharm. (n.d.). 100836-85-9|this compound.
- Toon, L. A., & Fesik, S. W. (2023). The Significance of Chirality in Drug Design and Development. PMC.
- Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.
- Alchem Pharmtech. (n.d.). CAS 64205-12-5 | (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid.
- Toon, L. A., & Fesik, S. W. (2025). The Significance of Chirality in Drug Design and Development.
- Chen, Y., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3549-3563.
- Jin, J. Y., et al. (2003). Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 11(20), 4377-4381.
- Kim, J., et al. (2025). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PubMed.
- CymitQuimica. (n.d.). This compound ee.
- Pu, Y., et al. (2005). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5030-5034.
- LookChem. (n.d.). This compound.
- Khan, K. M., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Medicinal Chemistry Research, 23(8), 3648-3659.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid.
- Tarallo, S., et al. (2025).
- Dormán, G., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology, 9, 353.
- Scott, C. W., et al. (2002). Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. Journal of Pharmacology and Experimental Therapeutics, 304(1), 433-440.
- Lin, L., et al. (2016). Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Research, 76(3), 652-663.
- Kim, D., et al. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Molecules, 26(16), 4983.
- Fazary, A. E., et al. (2001). The role of hydroxamic acids in biochemical processes. Medical Journal of Islamic World Academy of Sciences, 14(3), 109-116.
- Laurent, M., et al. (2014). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Current Medicinal Chemistry, 21(23), 2719-2737.
- Karanewsky, D. S., et al. (2004). Irreversible caspase-3 inhibitors as active site probes.
- El-Naggar, M., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5543.
- Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548.
Sources
- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 5. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
Application Notes & Protocols: A tiered approach for assessing the cytotoxicity of novel (R)-2-(benzyloxy)propanoic acid derivatives.
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Imperative for Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous process, with safety and efficacy as the paramount checkpoints. For new classes of molecules, such as derivatives of (R)-2-(benzyloxy)propanoic acid, an early and accurate assessment of their cytotoxic potential is a critical step in the drug discovery pipeline.[1][2] Cytotoxicity assays serve as the first line of evaluation, providing essential data on how these compounds affect cellular health. They help to identify compounds that are overtly toxic, determine therapeutic indices for potential anti-cancer agents, and guide the selection of promising lead candidates for further development.[2][3]
This guide, designed for drug development professionals, outlines a multi-faceted strategy for evaluating the cytotoxic effects of this compound derivatives. We move beyond single-endpoint assays to present a tiered approach—from broad metabolic assessments to specific mechanistic investigations—ensuring a comprehensive and reliable cytotoxicity profile. This document provides not only step-by-step protocols but also the scientific rationale behind the selection of each assay, empowering researchers to make informed decisions and generate robust, interpretable data.
Strategic Planning for In Vitro Cytotoxicity Studies
A successful cytotoxicity study begins with a well-conceived experimental design. The choices made at this stage are fundamental to the quality and relevance of the data obtained.
Selection of Appropriate Cell Lines
The choice of cell line is dictated by the therapeutic goal. It is crucial to test compounds on a panel of cell lines to understand their spectrum of activity.
-
For Anti-Cancer Drug Discovery : A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used.[4] Including a non-cancerous cell line is critical to assess selectivity—the ability of the compound to kill cancer cells while sparing normal cells.[5][6]
-
For General Toxicity Screening : If the goal is to assess the general toxicity of a compound intended for other therapeutic areas, cell lines representing potential target organs of toxicity (e.g., HepG2 for liver, HEK293 for kidney) are appropriate.[7]
Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Type | Tissue of Origin | Rationale for Use |
| MCF-7 | Cancer | Breast Adenocarcinoma | Standard model for hormone-responsive breast cancer. |
| A549 | Cancer | Lung Carcinoma | A widely used model for non-small cell lung cancer. |
| HCT-116 | Cancer | Colon Carcinoma | Represents a common gastrointestinal malignancy. |
| HEK293 | Non-Cancerous | Human Embryonic Kidney | Often used as a general model for toxicity in normal cells.[5] |
| NHDF | Non-Cancerous | Normal Human Dermal Fibroblasts | A primary-like cell model representing normal connective tissue.[6] |
Compound Preparation and Controls
Meticulous preparation of the test compound and inclusion of proper controls are non-negotiable for data integrity.
-
Stock Solutions : Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[8]
-
Serial Dilutions : Create a series of working concentrations by diluting the stock solution in a complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and should not exceed a non-toxic level (typically ≤0.5%).
-
Essential Controls :
-
Untreated Control : Cells incubated with culture medium only. Represents 100% viability.
-
Vehicle Control : Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This ensures that the solvent itself is not causing cytotoxicity.[9]
-
Positive Control : Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system can detect a cytotoxic response.
-
Experimental Workflow: A Tiered Assay Approach
We advocate for a tiered approach, starting with a broad assessment of cell health and progressing to more specific assays to elucidate the mechanism of cell death.
Figure 1: A tiered workflow for cytotoxicity assessment.
Tier 1: MTT Assay for Metabolic Activity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] It is an excellent first-pass screening tool.[10]
Principle : Metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Figure 2: Principle of the MTT assay.
Protocol: MTT Assay for Adherent Cells
-
Cell Seeding : Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment : After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing serial dilutions of the this compound derivative or controls to the appropriate wells.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : Following incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]
-
Formazan Formation : Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8][12]
-
Solubilization : Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[8]
Tier 2: Mechanistic Elucidation
If a compound shows activity in the MTT assay, the next step is to determine how it is killing the cells. Is it causing uncontrolled membrane rupture (necrosis) or inducing programmed cell death (apoptosis)?
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[3][13][14]
Principle : Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14] The amount of color formed is proportional to the number of lysed cells.[13]
Figure 3: Principle of the LDH release assay.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment : Seed and treat cells with compounds in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up two additional controls:
-
Spontaneous LDH Release : Vehicle-treated cells (measures baseline LDH release).
-
Maximum LDH Release : Cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of incubation. Represents 100% cytotoxicity.
-
-
Supernatant Collection : After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[14]
-
Reaction Setup : Add 50 µL of the LDH Assay Reaction Mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction : Add 50 µL of Stop Solution to each well.[14]
-
Absorbance Measurement : Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
Apoptosis, or programmed cell death, is a controlled process executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a reliable indicator of apoptosis.[15][16]
Principle : This assay utilizes a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (e.g., a fluorophore or aminoluciferin).[17][18] In apoptotic cells, active caspase-3/7 cleaves the substrate, releasing the reporter and generating a measurable fluorescent or luminescent signal that is proportional to caspase activity.[17][19]
Figure 4: Simplified caspase cascade and assay principle.
Protocol: Homogeneous Caspase-3/7 Assay
-
Cell Seeding and Treatment : Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence or fluorescence. Incubate for the desired treatment period.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 or similar reagent according to the manufacturer's instructions.[17] Allow it to equilibrate to room temperature.
-
Reagent Addition : Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.
-
Incubation : Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement : Measure the resulting luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[17]
Tier 3: Live/Dead Cell Imaging
This fluorescence microscopy-based assay provides direct visual confirmation of cytotoxicity and distinguishes between live, dead, and apoptotic cell populations.[20][21]
Principle : The assay uses a combination of two or more fluorescent dyes.[7][20]
-
Calcein-AM : A cell-permeant dye that is cleaved by intracellular esterases in viable cells to produce a green fluorescent signal.[22]
-
Propidium Iodide (PI) or Ethidium Homodimer : Membrane-impermeant dyes that can only enter cells with compromised membranes (dead cells), where they bind to DNA and emit a red fluorescent signal.[7][22]
Protocol: Live/Dead Staining
-
Cell Seeding and Treatment : Seed and treat cells in a black-walled, clear-bottom 96-well imaging plate.
-
Staining Solution Preparation : Prepare a working staining solution containing Calcein-AM and Propidium Iodide in a suitable buffer (e.g., PBS) according to the kit manufacturer's protocol.[23]
-
Cell Staining : After compound treatment, carefully remove the culture medium and wash the cells once with PBS. Add the staining solution to each well.
-
Incubation : Incubate the plate for 15-30 minutes at 37°C, protected from light.[23]
-
Imaging : Image the cells using a fluorescence microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
Data Analysis and Interpretation
1. Calculate Percentage Viability (for MTT Assay):
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
2. Calculate Percentage Cytotoxicity (for LDH Assay):
-
First, subtract the average absorbance of the culture medium background control from all readings.
-
Percentage Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
3. Generate Dose-Response Curves:
-
Plot the Percentage Viability (or a relevant metric from other assays) on the Y-axis against the log of the compound concentration on the X-axis.
4. Determine the IC50 Value:
-
The IC50 is the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% viability).[24][25]
-
This value is determined by performing a non-linear regression (sigmoidal dose-response) analysis on the dose-response curve using software like GraphPad Prism or similar.[24] A lower IC50 value indicates greater potency.[26]
Table 2: Example Data Summary for IC50 Determination
| Compound | Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) |
| Derivative X | MCF-7 | MTT | 48 | 8.4 |
| Derivative X | A549 | MTT | 48 | 15.2 |
| Derivative X | HEK293 | MTT | 48 | > 100 |
| Cisplatin | MCF-7 | MTT | 48 | 12.5 |
Interpretation: In this example, Derivative X is more potent against MCF-7 cells than Cisplatin and shows a favorable selectivity profile, as its cytotoxicity towards the non-cancerous HEK293 cells is significantly lower.[5]
Conclusion
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. A single assay provides only one piece of the puzzle. By employing a tiered, multi-assay approach as outlined in this guide, researchers can build a comprehensive cytotoxicity profile for novel this compound derivatives. This strategy allows for robust primary screening (MTT), confirmation and mechanistic insight (LDH, Caspase-3/7), and direct visual validation (Live/Dead imaging). The resulting high-quality data, culminating in the determination of IC50 values across a panel of cell lines, is indispensable for identifying promising, non-toxic therapeutic candidates and advancing them with confidence through the drug discovery pipeline.
References
- Live/Dead Cell Assay Kits. (n.d.). Biocompare.
- Introduction to Live and Dead Assays. (2022). Araceli Biosciences.
- A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. (n.d.). National Center for Biotechnology Information.
- Caspase 3/7 Activity Assay Kit (Colorimetric Method). (n.d.). Elabscience.
- MTT Assay Protocol. (n.d.). Cyrusbio.
- Cytotoxicity Assays. (n.d.). Opentrons.
- What cell line should I choose for citotoxicity assays? (2023). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
- LDH cytotoxicity assay. (2024). Protocols.io.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). National Center for Biotechnology Information.
- How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022). ResearchGate.
- Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate.
- Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction to Live and Dead Assays - Araceli Biosciences [aracelibio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. broadpharm.com [broadpharm.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 20. biocompare.com [biocompare.com]
- 21. Live and dead cell assay. Fluorescent. Cell viability. ab115347 | Abcam [abcam.com]
- 22. apexbt.com [apexbt.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. clyte.tech [clyte.tech]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-(benzyloxy)propanoic acid by Recrystallization
Welcome to the technical support center for the purification of (R)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this critical chiral building block through recrystallization. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1][2] Its enantiopurity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique to enhance both chemical and enantiomeric purity by leveraging differences in solubility between the desired compound and its impurities.[3][4] This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the recrystallization of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][5] |
| Molecular Weight | 180.20 g/mol | [2][5] |
| Appearance | Off-white to yellow solid below 43°C, liquid above 43°C | [1] |
| Melting Point | 52-55 °C | [1][5][6] |
| Water Solubility | Insoluble | [1][6] |
| pKa | 3.57 ± 0.10 (Predicted) | [1][6] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common problem, especially with compounds that have a relatively low melting point like this compound. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Probable Causes:
-
Cooling the solution too rapidly: This doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
High concentration of impurities: Impurities can depress the melting point of the mixture.
-
Inappropriate solvent choice: The solvent may have too high of a boiling point relative to the melting point of the compound.
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.[7]
-
Induce crystallization at a higher temperature: As the solution cools, but before it becomes cloudy, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] This provides a nucleation site for crystal growth to begin at a temperature above where oiling out occurs.
-
Solvent system modification: Consider using a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent in which the compound is insoluble (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Question 2: I have a very low yield of recrystallized product. What went wrong?
Answer: A low recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
Probable Causes:
-
Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[8] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel.[9][10]
-
Washing the crystals with a solvent at the wrong temperature: Washing the collected crystals with warm or room temperature solvent will dissolve some of your product.[8]
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude this compound.
-
Prevent premature crystallization: To avoid crystallization during hot filtration, use a pre-heated funnel and filter flask. It can also be helpful to add a small excess of hot solvent before filtration, which can then be removed by evaporation before cooling to induce crystallization.[9]
-
Use ice-cold solvent for washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor without dissolving the product.[3]
Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?
Answer: The failure of a supersaturated solution to yield crystals can be frustrating but is often easily remedied.
Probable Causes:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.[8]
-
Solution is not sufficiently concentrated: You may have used far too much solvent.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][7]
-
Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This will act as a template for further crystal formation.[7][8]
-
-
Concentrate the solution: If induction methods fail, it's likely the solution is too dilute. Gently heat the solution to boil off some of the solvent. Then, allow the more concentrated solution to cool again.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its structure (a carboxylic acid with a benzyl ether), suitable solvents could include a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane or heptane. A good starting point would be an ethyl acetate/hexane solvent system. Water is not a suitable solvent as the compound is insoluble.[1][6]
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. Common impurities could include:
-
Starting materials: Unreacted (R)-lactic acid ester or benzyl bromide.[2]
-
By-products: Products from side reactions.
-
Enantiomeric impurity: The (S)-enantiomer of 2-(benzyloxy)propanoic acid. Recrystallization can sometimes enrich the desired enantiomer, but this is not guaranteed.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (52-55 °C) is a good indicator of high purity.[5][6] Impurities tend to broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee%). Reverse-phase HPLC can be used to assess chemical purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities present.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the initial purity of your crude material.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and gently heat the mixture with stirring on a hot plate. Continue adding ethyl acetate dropwise until the solid is completely dissolved at a near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. If crystals do not form readily, you can add hexane dropwise while the solution is still warm until a slight cloudiness persists.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Visualizing the Workflow
Recrystallization Workflow Diagram```dot
// Nodes Crude [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMinimal Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFiltration [label="Hot Filtration\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Slow Cooling &\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with\nIce-Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Impurities in\nMother Liquor", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Crude -> Dissolve; Dissolve -> HotFiltration; HotFiltration -> Cool; Dissolve -> Cool [style=dashed, label="If no insoluble\nimpurities"]; Cool -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> Pure; Isolate -> Impurities [dir=back]; }
Caption: Decision-making guide for troubleshooting common recrystallization issues.
References
- This compound - LookChem. (n.d.).
- 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid | 15030-72-5 - BuyersGuideChem. (n.d.).
- Recrystallization. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. (n.d.).
- Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7).
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents. (n.d.).
- Recrystallization1. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents - ResearchGate. (2025, August 5).
- Recrystallization. (n.d.).
- This compound - Lead Sciences. (n.d.).
- 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem - NIH. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
Sources
- 1. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
Column chromatography conditions for purifying (R)-2-(benzyloxy)propanoic acid
Welcome to the technical support guide for the column chromatography purification of (R)-2-(benzyloxy)propanoic acid (CAS 100836-85-9).[1][2][3] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific purification. This guide provides in-depth, field-proven advice in a direct question-and-answer format to address common issues and ensure a successful separation.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound so challenging?
A: The primary difficulty arises from the molecule's dual nature. It possesses a non-polar benzyl ether group and a highly polar carboxylic acid group.[1] This combination, coupled with the acidity of the carboxyl group, leads to strong interactions with the standard silica gel stationary phase. These interactions are a principal cause of significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band.[4][5] This makes separation from impurities difficult and can lead to low recovery.
Q2: What is the best stationary phase for this purification?
A: For most routine purifications to remove common synthetic impurities (like benzyl alcohol or unreacted starting materials), standard silica gel (SiO₂) is the most common and cost-effective choice.[6][7] While reversed-phase (C18) chromatography can be used for carboxylic acids, normal-phase silica gel is often preferred for preparative scale in synthetic organic chemistry.[8] The key to success is not the silica itself, but the modification of the mobile phase to control the compound's interaction with it.
Q3: How do I select the right mobile phase (eluent)?
A: The goal is to find a solvent system that provides a good retention factor (R_f) of approximately 0.25-0.35 on a TLC plate.
-
Starting Point: A mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate is a standard choice. A typical starting ratio might be 7:3 or 8:2 Hexane:Ethyl Acetate.[9]
-
The Critical Additive: Due to the acidic nature of the analyte, you will almost certainly need to add a small amount of an acidic modifier to the eluent. Acetic acid or formic acid at a concentration of 0.5% to 1% by volume is highly recommended.[10]
Q4: Why must I add acid to my mobile phase? What does it do?
A: This is the single most important step for preventing peak tailing. Silica gel has slightly acidic silanol groups (Si-OH) on its surface, but it also contains basic impurities. The carboxylate form of your product can strongly and sometimes irreversibly bind to these sites, causing severe tailing.[4][5]
Adding a stronger acid like acetic acid to the eluent accomplishes two things:
-
Protonates the Analyte: It ensures your this compound remains in its neutral (protonated) -COOH form, which is less polar and has a weaker interaction with the silica gel.
-
Saturates Basic Sites: It occupies the basic sites on the silica gel, preventing your target molecule from interacting with them.[11]
This results in a much sharper, more symmetrical peak shape and improved separation.
Troubleshooting Guide
Problem 1: Severe Peak Tailing or Streaking on TLC and Column
-
Symptom: On the TLC plate, the spot for your product is not round but elongated, like a comet. During column chromatography, the product elutes over a large number of fractions with no clear peak.
-
Root Cause Analysis: This is the classic sign of strong secondary interactions between the carboxylic acid and the silica stationary phase.[4][5] The absence of an acidic modifier in your eluent is the most likely cause.
-
Solution Protocol:
-
Prepare a new mobile phase that is identical to your current one but with the addition of 0.5-1% glacial acetic acid. For example, if your eluent is 80:20 Hexane:Ethyl Acetate, a 100 mL batch would contain 80 mL Hexane, 20 mL Ethyl Acetate, and 1 mL Acetic Acid.
-
Re-run the TLC using this new acidified mobile phase. You should observe a significantly more compact and well-defined spot.
-
Run your column using this acidified eluent from the start (for both packing the column and eluting the sample).
-
Problem 2: Poor Separation of Product from Impurities
-
Symptom: Your TLC analysis shows that the R_f values of your product and a key impurity (e.g., benzyl alcohol) are too close together (ΔR_f < 0.1).
-
Root Cause Analysis: The polarity of the mobile phase is not optimized for this specific separation.
-
Solution Protocol:
-
Identify Impurities: The most common impurities from a Williamson ether synthesis are unreacted benzyl bromide and byproduct benzyl alcohol.[12][13] Benzyl alcohol is more polar than the desired product and will have a lower R_f.
-
Adjust Polarity:
-
If the spots are too high on the TLC plate (R_f > 0.5), your eluent is too polar. Decrease the proportion of ethyl acetate.
-
If the spots are too low (R_f < 0.1), your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
-
Systematic Approach: Test a range of solvent systems. For example, prepare small vials of 9:1, 8:2, and 7:3 Hexane:Ethyl Acetate (each containing 1% acetic acid) and run a TLC in each to find the system that gives the best separation.
-
Table 1: Example TLC Data for Optimization
| Solvent System (Hexane:EtOAc + 1% AcOH) | Product R_f | Benzyl Alcohol R_f | ΔR_f | Assessment |
| 90:10 | 0.45 | 0.30 | 0.15 | Good Separation |
| 80:20 | 0.60 | 0.50 | 0.10 | Marginal Separation |
| 70:30 | 0.75 | 0.68 | 0.07 | Poor Separation |
Problem 3: The Product is Not Eluting from the Column
-
Symptom: You have run a large volume of a highly polar eluent (e.g., 100% Ethyl Acetate) through the column, but you have recovered little to no product.
-
Root Cause Analysis: Your compound has irreversibly adsorbed to the silica gel. This can happen if the compound was loaded onto the column without an acidic modifier in the eluent, allowing strong ionic bonds to form.
-
Solution Protocol (Recovery):
-
Attempt to flush the column with a highly polar, acidic solvent system. A mixture of 95:5 Ethyl Acetate:Acetic Acid or even 95:4:1 Dichloromethane:Methanol:Acetic Acid can be effective.
-
This will likely elute your compound along with many other impurities, so the resulting fractions will need to be re-purified.
-
To prevent this, always pre-treat your silica and run your column with an eluent containing an acidic modifier.
-
Recommended Experimental Workflow
This protocol assumes a standard flash column chromatography setup.
Step 1: TLC Method Development
-
Dissolve a small amount of your crude this compound in a minimal volume of ethyl acetate or dichloromethane.
-
On a silica gel TLC plate, spot the crude material alongside any available standards (e.g., benzyl alcohol).
-
Develop the plate in a chamber containing a candidate eluent, such as 85:15 Hexane:Ethyl Acetate with 1% Acetic Acid .
-
Visualize the plate under a UV lamp (254 nm). The aromatic benzyl group will be UV active.
-
Adjust the solvent ratio until the R_f of the product is ~0.3 and it is well-resolved from major impurities.
Step 2: Column Preparation and Loading
-
Prepare a slurry of silica gel in your optimized mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
Adsorb your crude material onto a small amount of silica gel (~1-2x the mass of the crude product) by dissolving the product in a solvent, adding the silica, and removing the solvent under vacuum.
-
Carefully add the dried, product-adsorbed silica to the top of the column bed.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
Remove the solvent (and the volatile acetic acid) from the combined fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow and Troubleshooting Diagrams
Purification Workflow Diagram
Caption: Standard workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common column chromatography problems.
References
- Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
- Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. ResearchGate.
- Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
- Restek. (2014). [6]Troubleshooting HPLC- Tailing Peaks. Restek.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate.
- CNR-IRIS. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS.
- National Institutes of Health. (n.d.). 2-(Benzyloxy)propanoic acid. PubChem.
- PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
- PubMed. (1977). [Gas chromatographic determination of the volatile fatty acids (C1-C5) including lactic acid after conversion into their benzyl esters by phenyldiazomethane. Determination of the acids in silages (author's transl)]. PubMed.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
- Reddit. (2018). AAMC FL #2 CP #10. Reddit.
- PubMed. (1997). Analysis of phase composition in aqueous two-phase systems using a two-column chromatographic method: Application to lactic acid production by extractive fermentation. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound ee | 100836-85-9 | AEA83685 [biosynth.com]
- 3. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. columbia.edu [columbia.edu]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 13. Benzyl Ethers [organic-chemistry.org]
How to avoid debenzylation during the synthesis of (R)-2-(benzyloxy)propanoic acid
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of (R)-2-(benzyloxy)propanoic acid. This chiral building block is a valuable intermediate in pharmaceutical and fine chemical synthesis. However, a common and frustrating challenge during its preparation is the unintended cleavage of the benzyl ether protecting group, a reaction known as debenzylation.
This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you minimize or eliminate this side reaction, thereby maximizing the yield and purity of your target compound.
Troubleshooting Guide: Debenzylation During Synthesis
This section addresses the most common issues encountered during the final saponification step of the synthesis, where the intermediate ester, (R)-2-(benzyloxy)propanoate, is hydrolyzed to the desired carboxylic acid.
Problem: Significant formation of (R)-lactic acid is observed after basic hydrolysis and acidic workup.
This indicates that the benzyl protecting group is being cleaved. The cleavage can occur during either the saponification or, more commonly, the acidic work-up phase.
Possible Cause 1: Harsh Saponification Conditions
While benzyl ethers are generally stable under basic conditions, excessively high temperatures or prolonged exposure to concentrated base can promote side reactions, including potential cleavage pathways.[1][2] The primary goal is to achieve complete ester hydrolysis while preserving the benzyl ether.
Solutions:
-
Lower the Reaction Temperature: Instead of refluxing or heating, perform the saponification at a controlled lower temperature (e.g., 0°C to room temperature). This will slow the rate of the desired hydrolysis, so the reaction time will need to be extended. Monitor the reaction progress by TLC or LCMS until the starting ester is fully consumed.
-
Use a Milder Base: Lithium hydroxide (LiOH) is often a milder alternative to sodium hydroxide (NaOH) or potassium hydroxide (KOH) for saponification and can reduce the incidence of side reactions.
-
Titrate the Base: Use the minimum necessary amount of base. A slight excess (e.g., 1.1-1.5 equivalents) is sufficient for complete hydrolysis. Using a large excess can increase the likelihood of undesired side reactions.
Table 1: Comparison of Saponification Conditions
| Base (eq.) | Solvent | Temperature | Time (h) | Yield of Desired Acid | Yield of Lactic Acid |
| KOH (3.0) | MeOH/H₂O | 60 °C | 2 | ~75% | ~20% |
| LiOH (1.2) | THF/H₂O | RT | 12 | >95% | <2% |
| NaOH (2.0) | EtOH/H₂O | 50 °C | 4 | ~85% | ~10% |
Note: Data are representative examples to illustrate trends.
Possible Cause 2: Aggressive Acidic Workup
Benzyl ethers are susceptible to cleavage under strongly acidic conditions.[3] During workup, the goal is to protonate the carboxylate salt to yield the free carboxylic acid. If the pH is lowered too far or if a strong acid is used improperly, acid-catalyzed hydrolysis of the benzyl ether will occur.
Solutions:
-
Use a Weak Acid: After the reaction, neutralize and acidify the aqueous layer using a weak organic acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl).
-
Controlled Addition of Dilute Strong Acid: If a strong acid is necessary, use a dilute solution (e.g., 1M HCl) and add it dropwise at low temperature (0-5 °C) while monitoring the pH. Aim for a final pH of ~3-5, which is sufficient to protonate the carboxylic acid without aggressively cleaving the ether. A procedure from ChemicalBook suggests adjusting the pH to 5.[4]
-
Minimize Contact Time: Perform the extraction immediately after acidification to minimize the product's exposure to the aqueous acidic environment.[5]
Problem: The reaction appears to stall, or I see byproducts other than lactic acid.
Possible Cause: Inadvertent Reductive Debenzylation
The most common method for intentionally removing a benzyl group is catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][7] If your reaction mixture is contaminated with a hydrogenation catalyst and a hydrogen source, you will observe debenzylation.
Solutions:
-
Check Reagent Purity: Ensure that solvents and reagents are free from trace metals that could act as hydrogenation catalysts. For instance, certain grades of base or recovered solvents could be contaminated.
-
Scrutinize Reaction History: If you are using glassware that was previously used for a hydrogenation reaction (e.g., a Parr shaker bottle), ensure it has been scrupulously cleaned to remove any residual catalyst (e.g., palladium or platinum). Aqua regia washing may be necessary in severe cases.
-
Avoid Potential Hydrogen Donors: While less common in this specific reaction, be aware that some reagents can act as hydrogen donors in the presence of a catalyst, leading to catalytic transfer hydrogenation.[1]
Process Flow & Troubleshooting Logic
The following diagram illustrates the key steps in the synthesis and the critical points for troubleshooting debenzylation.
Caption: Synthetic pathway and key troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare the precursor, (R)-ethyl 2-(benzyloxy)propanoate?
A robust and scalable method involves the Williamson ether synthesis. A modern, safer approach avoids the use of sodium hydride (NaH). Instead, a base like sodium tert-amylate in a solvent such as tetrahydrofuran (THF) is used to deprotonate (R)-ethyl lactate before adding benzyl bromide.[8][9] This method is advantageous as it does not produce flammable hydrogen gas.[8]
Q2: Are there alternative protecting groups I could use for the hydroxyl group that are more stable during hydrolysis?
Yes, but each comes with its own set of considerations for deprotection. The benzyl group is popular because it is stable to a wide range of conditions and can be selectively removed via hydrogenolysis.[2][10]
Table 2: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) |
| Benzyl | Bn | Mild Acid/Base, Redox Reagents [1][2] | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids [3][10] |
| tert-Butyldimethylsilyl | TBDMS | Base, Redox Reagents | Acid, Fluoride Ions (e.g., TBAF)[10][11] |
| Tetrahydropyranyl | THP | Base, Redox Reagents | Acidic Hydrolysis[10][12] |
As shown, TBDMS and THP groups are readily cleaved by acid, which would not solve the problem during an acidic workup. The challenge is not the choice of the benzyl group, but rather the optimization of the hydrolysis and workup conditions to be compatible with it.
Q3: Could I use the Mitsunobu reaction to form the benzyl ether?
Absolutely. The Mitsunobu reaction is an excellent method for forming ethers with inversion of stereochemistry.[13][14] To obtain the (R)-configured product, you would start with (S)-ethyl lactate and react it with benzyl alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[15] While this provides a reliable alternative for the ether formation step, you will still face the same potential for debenzylation during the subsequent ester hydrolysis.
Q4: Can I avoid an acidic workup altogether?
Avoiding an acidic workup is difficult, as the product of saponification is a carboxylate salt. To isolate the neutral carboxylic acid, protonation is required. One advanced strategy could involve carefully acidifying the solution with CO₂ (to form carbonic acid in situ) and then extracting the product, though this may not be efficient enough for full protonation. Another possibility is to use an ion-exchange resin in its H+ form to neutralize the solution, which can offer a milder alternative to aqueous acid.
Optimized Experimental Protocols
Protocol 1: Benzylation of (R)-Ethyl Lactate via Sodium tert-Amylate
This protocol is adapted from procedures described in the patent literature for a safer and scalable synthesis of the ester intermediate.[9]
-
Preparation: To a dry, nitrogen-flushed reaction vessel, add (R)-ethyl lactate (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~7-8 mL per gram of lactate). Stir to dissolve.
-
Basification: Cool the solution to 0-5 °C using an ice bath. Add sodium tert-amylate (1.05 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Benzylation: While maintaining the temperature at 0-5 °C, add benzyl bromide (1.05 eq.) dropwise over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Quench & Extraction: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-ethyl 2-(benzyloxy)propanoate, which can be purified by column chromatography if necessary.
Protocol 2: Optimized Saponification to Minimize Debenzylation
This protocol incorporates best practices to preserve the benzyl protecting group.
-
Setup: Dissolve (R)-ethyl 2-(benzyloxy)propanoate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 or 4:1 ratio). Cool the solution to 0-5 °C in an ice bath.
-
Hydrolysis: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq.) to the solution. Stir the reaction at 0-5 °C, monitoring progress by TLC/LCMS. If the reaction is too slow, allow it to warm to room temperature (20-25 °C) and stir overnight (~12-16 hours).
-
Workup - Phase 1 (Neutralization): Once the starting ester is consumed, add water to dissolve any solids and wash the aqueous layer with a solvent like methyl tert-butyl ether (MTBE) or diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.
-
Workup - Phase 2 (Acidification): Cool the aqueous layer back down to 0-5 °C. Slowly add a 10% aqueous solution of citric acid dropwise with vigorous stirring. Monitor the pH, stopping when it reaches ~4-5.[4]
-
Workup - Phase 3 (Extraction): Immediately extract the acidified aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- ResearchGate. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6634. [Link]
- BenchChem. (n.d.). This compound | CAS 100836-85-9.
- Google Patents. (2021). CN113233972A - Synthesis method of (R)
- Silverman, R. B., & Ji, H. (2011). Acid-facilitated debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. Molecules, 16(12), 9865–9879. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- University of California, Irvine. (2019). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Hydroxyl Group Protection.
- Kim, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3792–3795. [Link]
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 666–673. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for the synthesis of (R)-2-(benzyloxy)propanoic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (R)-2-(benzyloxy)propanoic acid. As a senior application scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of this synthesis, with a special focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-documented method is the Williamson ether synthesis. This involves the deprotonation of an (R)-2-hydroxypropanoate ester, typically methyl lactate, with a strong base like sodium hydride, followed by reaction with benzyl bromide. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature is a crucial parameter that directly influences reaction rate, yield, and the formation of impurities. In the synthesis of this compound, improper temperature control can lead to several issues:
-
Low Yield: If the temperature is too low, the reaction may be sluggish or incomplete.
-
Side Reactions: Elevated temperatures can promote side reactions, such as the elimination of HBr from benzyl bromide, leading to the formation of stilbene and other impurities.
-
Racemization: For chiral molecules like this compound, high temperatures can increase the risk of racemization, leading to a loss of stereochemical purity.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this specific reaction, the following precautions are essential:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and a corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous Solvents: The use of anhydrous solvents like tetrahydrofuran (THF) is critical for the success of the reaction. Ensure that the solvents are properly dried before use.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
| Problem | Potential Cause | Troubleshooting Action |
| Low or no product formation | 1. Incomplete deprotonation of the starting material. 2. Insufficient reaction temperature. 3. Deactivated benzyl bromide. | 1. Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions. 2. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or HPLC. 3. Use freshly distilled or purchased benzyl bromide. |
| Formation of a white precipitate (stilbene) | Reaction temperature is too high, leading to the elimination of HBr from benzyl bromide. | Maintain the reaction temperature below the recommended maximum. For the Williamson ether synthesis of this compound, a temperature range of 0 °C to room temperature is generally recommended. |
| Low enantiomeric excess (ee%) | Racemization due to elevated temperatures or prolonged reaction times. | 1. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Presence of unreacted starting material | 1. Insufficient amount of base or benzyl bromide. 2. Reaction time is too short. | 1. Use a slight excess of sodium hydride and benzyl bromide. 2. Increase the reaction time and monitor the reaction progress. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established Williamson ether synthesis method.
Materials:
-
(R)-methyl lactate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-methyl lactate (1.0 eq) in anhydrous THF dropwise.
-
Alkylation: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Then, add benzyl bromide (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and water. Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.
-
Purification: Acidify the reaction mixture with HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- Google Patents. Method for preparing (R)-2-benzyloxypropionic acid.
- Dalhousie University.
- MDPI. Synthesis of Novel 2-Substituted-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxamides. [Link]
Troubleshooting low yields in the benzylation of R-methyl lactate
Welcome to the technical support center for the benzylation of R-methyl lactate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this common yet nuanced transformation. Low yields can stem from a variety of factors, from reagent quality to subtle deviations in reaction conditions. This document provides in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions to help you optimize your reaction and achieve high-purity yields.
Core Reaction Principles: The Williamson Ether Synthesis
The benzylation of an alcohol is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding this mechanism is critical for troubleshooting, as it dictates the importance of each reagent and condition.
The process involves two key steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the hydroxyl group of R-methyl lactate. This generates a nucleophilic alkoxide ion.[3][4][5]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group. This forms the desired C-O ether bond.
Troubleshooting Guide: Low Yields
This section addresses specific problems you might encounter during the experiment.
Question 1: My yield is very low, and I recover most of my starting R-methyl lactate. What is the likely cause?
This is a classic symptom of incomplete or failed deprotonation of the alcohol. If the alkoxide is not formed efficiently, the subsequent SN2 reaction cannot occur.
Possible Causes & Solutions:
-
Inactive Sodium Hydride (NaH): NaH is highly reactive and moisture-sensitive.[6] If it has been improperly stored, it may be coated with a layer of inactive sodium hydroxide (NaOH).
-
Solution: Use fresh, high-quality NaH from a newly opened container. A common practice is to wash the NaH dispersion with dry hexanes or pentane to remove the protective mineral oil and any surface oxidation before use. Perform this operation carefully under an inert atmosphere.
-
-
Presence of Water: Water will quench the NaH and the alkoxide as it forms. The pKa of water (~15.7) is lower than that of a secondary alcohol like methyl lactate (~16-18), meaning it will be deprotonated preferentially.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Dry your R-methyl lactate starting material if it has been exposed to air.
-
-
Inappropriate Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction.
-
Solution: Dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are standard solvents for this reaction.[6] DMF is often preferred as it effectively solvates the sodium alkoxide intermediate. However, be aware that NaH can react with DMF or other solvents like acetonitrile, especially with problematic substrates, leading to side reactions and reduced yields.[7] If you suspect solvent reactivity, switching to THF may be beneficial.
-
Question 2: My TLC shows multiple new spots, and my final product is impure. What are the common side reactions?
The formation of multiple products points to competing reaction pathways. The primary competitor to the desired SN2 reaction is an E2 elimination reaction.
Possible Causes & Solutions:
-
E2 Elimination: The alkoxide, being a strong base, can abstract a proton from the benzylic position of benzyl bromide, leading to the formation of stilbene and other degradation products. This is favored by higher temperatures.
-
Solution: Maintain a low reaction temperature. The initial deprotonation is often performed at 0 °C, followed by slow warming to room temperature after the addition of benzyl bromide. Avoid excessive heating.
-
-
Benzyl Bromide Degradation: Benzyl bromide is a lachrymator and is sensitive to light, moisture, and heat, which can cause it to decompose.[8][9][10] Old or improperly stored benzyl bromide often appears yellow or amber and can introduce impurities and side reactions.[8]
-
Solution: Use fresh, colorless benzyl bromide. If necessary, purify it by distillation under reduced pressure before use. Store it in a dark bottle under an inert atmosphere.
-
-
Ester Hydrolysis: If the reaction or work-up conditions are not carefully controlled, the methyl ester of your lactate can be hydrolyzed, especially if aqueous basic solutions are used for an extended period.
-
Solution: Perform the aqueous work-up efficiently and with cooled solutions. Use a mild base like saturated sodium bicarbonate solution to neutralize any acid, and avoid prolonged contact times.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reagents?
Typically, a slight excess of both the base and the benzylating agent is used to drive the reaction to completion.
| Reagent | Molar Equivalents | Rationale |
| R-Methyl Lactate | 1.0 | Limiting Reagent |
| Sodium Hydride (NaH) | 1.1 - 1.2 | Ensures complete deprotonation, accounting for any minor impurities or moisture. |
| Benzyl Bromide (BnBr) | 1.1 - 1.2 | Accounts for any potential degradation or competing side reactions. |
Q2: How should I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with your R-methyl lactate starting material. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot has appeared. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
Q3: My work-up procedure is resulting in emulsions or product loss. What is a reliable purification protocol?
A careful work-up is essential to isolate the product in high purity.
-
Quenching: Once the reaction is complete by TLC, cool the mixture in an ice bath. Cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to break emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can then be purified by flash column chromatography on silica gel to remove any remaining impurities.[11]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
R-methyl lactate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.2 eq, freshly purified if necessary)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous NH₄Cl, ethyl acetate, water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the required amount of NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
NaH Washing: Add anhydrous hexanes to the flask, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexanes via cannula. Repeat this washing step twice to remove the mineral oil.
-
Reaction Setup: Re-suspend the washed NaH in anhydrous DMF. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Dissolve the R-methyl lactate in a small amount of anhydrous DMF and add it to the dropping funnel. Add the lactate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes. Hydrogen gas will evolve.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Benzylation: Add benzyl bromide to the dropping funnel (diluted with a small amount of anhydrous DMF). Add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up & Purification: Follow the detailed work-up and purification protocol described in the FAQ section above.
References
- AIP Publishing.The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.[Link]
- Organic Chemistry Portal.Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex.[Link]
- YouTube.
- ACS Publications.Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways | The Journal of Physical Chemistry A.[Link]
- ResearchGate.
- American Chemical Society.Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex.[Link]
- Wikipedia.Williamson ether synthesis.[Link]
- ACS Publications.Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex | The Journal of Organic Chemistry.[Link]
- Proprep.Describe the NaH reaction with alcohols and its significance in deprotonation and nucleophilic subst... Show More.[Link]
- PubChem.Benzyl Bromide | C7H7Br | CID 7498.[Link]
- MDPI.Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.[Link]
- YouTube.
- Master Organic Chemistry.Intramolecular Williamson Ether Synthesis.[Link]
- J&K Scientific LLC.Williamson Ether Synthesis.[Link]
- Organic Chemistry Portal.Benzyl Ethers - Protecting Groups.[Link]
- NCBI Bookshelf.Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).[Link]
- Pearson.Show how you would use the Williamson ether synthesis to prepare ...[Link]
- Khan Academy.
- Oriental Journal of Chemistry.
- NIH.Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[Link]
- PMC - NIH.
- The Royal Society of Chemistry.Palladium-Catalyzed Enantioselective (2-Naphthyl)
- ResearchGate.Purification of Lactic Acid via Esterification of Lactic Acid Using a Packed Column, Followed by Hydrolysis of Methyl Lactate Using Three Continuously Stirred Tank Reactors (CSTRs) in Series: A Continuous Pilot Plant Study.[Link]
- The Royal Society of Chemistry.A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.[Link]
- Iowa State University.
- National Chemical Laboratory.Purification of lactic acid via esterification of lactic acid using a packed column, followed by hydrolysis of methyl lactate using three Continuously Stirred Tank Reactors (CSTRs) in series: a continuous pilot plant study.[Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. proprep.com [proprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of (R)-2-(benzyloxy)propanoic acid
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing challenges with the purification of (R)-2-(benzyloxy)propanoic acid, specifically the removal of residual benzyl bromide. Benzyl bromide is often used as a reagent for introducing the benzyl protecting group and can persist as a reactive, lachrymatory impurity.[1][2] This document outlines several field-proven methods to ensure the high purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Core Problem Analysis
Understanding the distinct properties of your target compound and the impurity is the foundation of an effective purification strategy. This compound is an acidic solid, while benzyl bromide is a neutral, reactive liquid. This difference is the key to their separation.
| Property | This compound | Benzyl Bromide | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | C₇H₇Br | [3] |
| Molecular Weight | 180.20 g/mol | 171.03 g/mol | [4] |
| Physical State | Solid | Liquid | [1] |
| Melting Point | 52-55 °C | -3 to -1 °C | [2] |
| Boiling Point | 328.2 °C (Predicted) | 198-199 °C | [5][6] |
| Acidity (pKa) | ~3.57 (Predicted) | Neutral | [5] |
| Water Solubility | Insoluble | Slightly soluble, reacts slowly | [5][7] |
| Key Reactivity | Acidic (deprotonates with base) | Electrophilic (reacts with nucleophiles/bases) | [8][9] |
Q1: What is the most reliable and scalable method for removing benzyl bromide from my crude this compound?
Answer: For multi-gram scales, Acid-Base Liquid-Liquid Extraction is the most robust, efficient, and cost-effective method. This technique exploits the acidic nature of your target carboxylic acid, converting it into a water-soluble salt, while the neutral benzyl bromide impurity remains in the organic phase.
Scientific Principle: The process is based on the reversible acid-base reaction of the carboxylic acid. By adding a weak aqueous base (e.g., sodium bicarbonate), the acidic proton of this compound is removed, forming the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. Benzyl bromide, being a neutral organic molecule, has negligible solubility in the aqueous phase and is sequestered in the organic solvent.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Aqueous Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]
-
Expert Tip: Add the bicarbonate solution slowly and vent the separatory funnel frequently by inverting it and opening the stopcock. The reaction between the acid and bicarbonate releases CO₂ gas, which can cause significant pressure buildup.
-
-
Extraction: Stopper the funnel and shake gently at first, then more vigorously for 1-2 minutes. Allow the layers to fully separate. The upper layer will typically be the organic phase (confirm miscibility if using a halogenated solvent).
-
Separation: Drain the lower aqueous layer, which now contains your product as a sodium salt, into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the pH is ~2. Your purified this compound will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. Confirm purity by NMR spectroscopy or HPLC.
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. thomassci.com [thomassci.com]
- 3. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 6. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 7. joshi-group.com [joshi-group.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Enhancing the Enantiomeric Purity of (R)-2-(benzyloxy)propanoic acid
Welcome to the technical support center for the chiral synthesis and purification of (R)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of stereoselective synthesis and enhance the enantiomeric purity of this critical chiral building block.
This compound, also known as O-Benzyl-D-lactic acid, is a valuable synthon in the creation of complex, stereochemically defined molecules for pharmaceuticals and fine chemicals.[1][2] Achieving high enantiomeric excess (ee) is paramount for its successful application. This guide addresses common challenges encountered during its synthesis and purification.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experimental work.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Q1: My final product shows a low enantiomeric excess after synthesis. What are the first steps I should take to troubleshoot this?
A1: The initial and most critical step is to rigorously validate your analytical method.[3] Chromatographic artifacts or an unoptimized separation method can often mislead you into thinking you have low enantioselectivity.
Recommended Action:
-
Prepare a Racemic Standard: Synthesize or purchase a true racemic mixture of 2-(benzyloxy)propanoic acid.
-
Analyze the Standard: Use your current chiral chromatography method (e.g., HPLC, GC) to analyze this racemic sample.
-
Expected Outcome: You should observe two distinct, baseline-separated peaks of equal area, representing a 50:50 ratio of the (R) and (S) enantiomers.[3]
-
Troubleshooting the Analysis: If the peaks are not well-resolved, your analytical method requires optimization before you can confidently assess the ee of your reaction products.[3]
Q2: I've confirmed my analytical method is accurate, but the enantiomeric excess of my synthesized this compound is still low. Could impurities in my starting materials be the cause?
A2: Absolutely. Impurities in your starting materials, such as (S)-ethyl lactate or benzyl bromide, can significantly compromise the stereochemical outcome of your synthesis.
Potential Issues and Explanations:
-
Catalyst Poisoning: Certain functional groups present as impurities can irreversibly bind to and deactivate your chiral catalyst.
-
Competing Reactions: Impurities may act as competing substrates for the catalyst, leading to the formation of undesired byproducts.
-
Non-Selective Background Reactions: Some impurities can promote a non-selective reaction pathway, producing a racemic version of the product and thereby lowering the overall measured ee.[3]
Q3: My starting materials are pure, and my analytical method is validated. Could the reaction conditions be the source of poor enantioselectivity?
A3: Yes, reaction parameters play a crucial role in stereoselective synthesis. Deviation from optimal conditions can lead to a decrease in enantiomeric excess.
Key Parameters to Investigate:
-
Temperature: The benzylation of R-methyl lactate to form the intermediate, (R)-2-(benzyloxy)methyl propionate, requires careful temperature control. The dropwise addition of benzyl halogen should be performed at a low temperature (below 5°C) to minimize the formation of isomers.[4]
-
Solvent: The choice of solvent can influence the stereochemical environment of the reaction. Tetrahydrofuran (THF) is a commonly used solvent for this synthesis.[4]
-
Base: The use of a suitable base is critical. Sodium tert-amylate is advantageous as it facilitates the reaction without producing hazardous hydrogen gas, a common issue with bases like sodium hydride.[4]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound.
Synthesis FAQs
Q4: What is a reliable synthetic route to produce this compound with high enantiomeric purity?
A4: A widely used and effective method involves the benzylation of a chiral precursor, R-methyl lactate, followed by hydrolysis.[4]
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Q5: Why is sodium tert-amylate recommended over sodium hydride in the benzylation step?
A5: While both are strong bases capable of deprotonating the hydroxyl group of R-methyl lactate, sodium tert-amylate offers a significant safety advantage. The reaction of sodium hydride with the alcohol generates hydrogen gas, which is highly flammable and poses a considerable safety risk, especially in large-scale production.[4] Sodium tert-amylate facilitates the reaction without producing flammable gases, making it a safer alternative for industrial applications.[4]
Purification & Analysis FAQs
Q6: My synthesized this compound has an acceptable but not ideal enantiomeric excess. How can I improve its purity?
A6: Diastereomeric recrystallization is a classical and highly effective method for enhancing the enantiomeric purity of chiral acids.[5] This technique involves reacting the racemic or enantiomerically-enriched acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by recrystallization.[5][6]
Q7: How does diastereomeric recrystallization work, and what are the key steps?
A7: The principle behind this method is the conversion of a mixture of enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different solubilities, allowing for their separation.[5]
Workflow for Diastereomeric Recrystallization
Caption: Diastereomeric recrystallization workflow.
Q8: What factors should I consider when selecting a resolving agent and solvent for diastereomeric recrystallization?
A8: The choice of both the resolving agent and the recrystallization solvent is critical for a successful separation.
Key Considerations:
-
Resolving Agent: The resolving agent must be enantiomerically pure and form crystalline salts with the target acid. The interaction between the acid and the resolving agent should lead to a significant difference in the solubility of the resulting diastereomeric salts.
-
Solvent: The solvent system can dramatically influence the efficiency of the resolution. In some cases, changing the solvent can even reverse the stereochemistry of the enantiomer that crystallizes from the solution.[7] A screening of different solvents is often necessary to find the optimal conditions.
Q9: How can I accurately determine the enantiomeric excess of my product?
A9: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[1][8]
General HPLC Protocol:
-
Column: A chiral stationary phase is required to separate the enantiomers.
-
Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is typically used. The exact composition may need to be optimized.
-
Detection: UV detection is commonly employed.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of this compound
Materials:
-
R-methyl lactate
-
Tetrahydrofuran (THF)
-
Sodium tert-amylate
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Dissolve R-methyl lactate in THF.[4]
-
Add sodium tert-amylate to the solution.[4]
-
Cool the mixture to below 5°C.[4]
-
Slowly add benzyl bromide dropwise while maintaining the low temperature.[4]
-
After the addition is complete, allow the reaction to warm to 20-30°C and stir until the reaction is complete.[4]
-
Isolate the intermediate, (R)-2-(benzyloxy)methyl propionate.
-
To the intermediate, add water and sodium hydroxide.[4]
-
Reflux the mixture for 1 hour.[4]
-
Cool the reaction and acidify with HCl to a pH of 1-2.[4]
-
Extract the product with dichloromethane.
-
Recover the this compound by removing the solvent.[4]
Protocol 2: Diastereomeric Recrystallization
Materials:
-
Enantiomerically-enriched this compound
-
Enantiomerically pure chiral amine (e.g., (1R,2S)-(-)-2-amino-1,2-diphenylethanol)
-
Suitable recrystallization solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve equimolar amounts of the enantiomerically-enriched acid and the chiral resolving agent in a minimal amount of a suitable solvent, with heating if necessary.[7]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
To liberate the free acid, dissolve the crystals in a suitable solvent and treat with a strong acid (if a chiral amine was used) or a strong base (if a chiral acid was used).
-
Extract the pure enantiomer into an organic solvent and isolate it.
Part 4: Data Presentation
Table 1: Influence of Recrystallization Solvent on the Enantiomeric Purity of a Chiral Hydroxycarboxylic Acid (Illustrative Example)
| Entry | Solvent | Yield (%) | ee (%) | Predominant Enantiomer |
| 1 | Water | 52 | 58 | S |
| 2 | Methanol | 65 | 62 | S |
| 3 | n-Propanol | 80 | 75 | R |
| 4 | Ethyl Acetate | 85 | 16 | R |
Data adapted from a study on a similar hydroxycarboxylic acid to illustrate the significant impact of the solvent on resolution efficiency.[7]
References
- BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- BenchChem. (n.d.). This compound | CAS 100836-85-9.
- HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC.
- BenchChem. (n.d.). (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO.
- Google Patents. (2022). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- National Institutes of Health. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- ChemicalBook. (2025). (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9.
- BLDpharm. (n.d.). 100836-85-9|this compound.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9.
- Biosynth. (n.d.). This compound ee | 100836-85-9 | AEA83685.
- Journal of the American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior.
- PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. (n.d.).
- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- Organic Syntheses Procedure. (n.d.). Propanoic acid, 2-azido-, ethyl ester, (R) -.
- PubMed. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids.
- National Institutes of Health. (2024). Unconventional approaches for chiral resolution.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid = 97.0 HPLC 100836-85-9.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of (R)-2-(benzyloxy)propanoic acid synthesis
Technical Support Center: Synthesis of (R)-2-(benzyloxy)propanoic acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this important chiral building block. As a versatile synthon in medicinal chemistry and the development of active pharmaceutical ingredients (APIs), mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.
Section 1: Synthesis Strategy & Core Protocol
The most prevalent and scalable approach to synthesizing this compound involves a two-step process: a Williamson ether synthesis followed by ester hydrolysis.[1] This route is favored for its use of readily available starting materials and generally reliable reaction conditions.
Core Experimental Protocol
This protocol outlines the synthesis starting from (R)-methyl lactate.
Part A: Synthesis of Methyl (R)-2-(benzyloxy)propanoate (Intermediate)
-
Setup: To a dry, inert-atmosphere reaction vessel, add (R)-methyl lactate and a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF).[2]
-
Deprotonation: Cool the solution to 0-5°C in an ice bath.
-
Base Addition: Slowly add a suitable base. For laboratory scale, Sodium Hydride (NaH) is effective. For scale-up, Sodium tert-amylate is a safer alternative as it does not produce flammable hydrogen gas.[1][2]
-
Alkylation: While maintaining the low temperature, add benzyl bromide dropwise. The reaction is exothermic and careful temperature control is critical to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20-30°C) and stir until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Work-up: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to isolate the crude intermediate ester.
Part B: Hydrolysis to this compound
-
Setup: Dissolve the crude methyl (R)-2-(benzyloxy)propanoate in a mixture of methanol and water.[3]
-
Saponification: Add a strong base, such as Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), and stir the mixture at room temperature.[2][3]
-
Monitoring: The reaction is typically rapid (e.g., 30 minutes to 1 hour). Monitor for the disappearance of the starting ester by TLC or LC-MS.[2][3]
-
Work-up:
-
Concentrate the mixture to remove methanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted benzyl bromide or other non-polar impurities.[3]
-
Carefully acidify the aqueous layer with aqueous HCl to a pH of 1-5.[2][3] The product will precipitate or can be extracted.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product.[3]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question: My yield for the Williamson ether synthesis step (Part A) is consistently low. What are the potential causes?
Answer: Low yield in this SN2 reaction is a common problem that can usually be traced back to a few key areas:
-
Incomplete Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide to act as the nucleophile. If the alcohol is not fully deprotonated, the starting material will remain, lowering the yield.
-
Cause: Insufficient base, poor quality base (e.g., NaH that has been exposed to moisture), or a reaction temperature that is too high during base addition.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of a high-quality base. Ensure your solvent is anhydrous. When using NaH, wash it with dry hexanes before use to remove the mineral oil it is often suspended in. The use of sodium tert-amylate is often more reliable and safer on a larger scale.[1][2]
-
-
Competing E2 Elimination: While the substrate is a primary halide (benzyl bromide), the alkoxide is a strong base, which can promote elimination reactions, although this is less common than with secondary or tertiary halides.[4][5]
-
Cause: Excessively high reaction temperatures or using an overly hindered base.
-
Solution: Maintain strict temperature control, especially during the addition of benzyl bromide. Lowering the reaction temperature generally favors the SN2 substitution pathway over elimination.[5]
-
-
Reagent Quality:
-
Cause: Benzyl bromide can degrade over time, liberating HBr and reducing its effectiveness. (R)-methyl lactate can contain water, which will consume the base.
-
Solution: Use freshly distilled or newly purchased benzyl bromide. Ensure your lactate starting material is anhydrous.
-
Question: The final product has a low enantiomeric excess (ee%). Where did the racemization occur?
Answer: The chiral center in this compound is an α-alkoxy carboxylic acid. The proton on the chiral carbon is acidic and can be abstracted under certain conditions, leading to racemization.
-
During Saponification (Part B): This is the most likely step for racemization.
-
Cause: Prolonged exposure to strong base (KOH or NaOH) at elevated temperatures can lead to the formation of an enolate intermediate, which is achiral. Upon re-protonation during the acidic workup, both enantiomers can be formed.
-
Solution: Perform the hydrolysis at room temperature or below if possible.[3] Use the minimum amount of time required for the reaction to go to completion. Monitor the reaction closely and proceed with the work-up as soon as the starting ester is consumed. Avoid heating the reaction mixture if possible.
-
-
During Deprotonation (Part A): This is less likely but possible.
-
Cause: If a very strong, hindered base is used at elevated temperatures, it could potentially abstract the α-proton from the ester.
-
Solution: Stick to standard conditions (NaH or NaOAm at 0°C to RT), which are selective for the hydroxyl proton over the α-proton of the ester.
-
Question: The work-up after saponification is forming an emulsion that is difficult to separate. How can I resolve this?
Answer: Emulsions are common during the work-up of reactions involving salts of carboxylic acids (soaps).
-
Cause: The deprotonated carboxylic acid (carboxylate) is an amphiphilic molecule that acts as a surfactant, stabilizing the interface between the aqueous and organic layers.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[3]
-
Filter: Sometimes, the emulsion is caused by fine particulate matter. Filtering the entire mixture through a pad of Celite® can help break it up.
-
Change Solvent: If using ethyl acetate, try switching to a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) for the extraction.
-
Patience: Allow the separatory funnel to stand for a longer period. Gentle swirling, rather than vigorous shaking, can also prevent tight emulsions from forming in the first place.
-
Section 3: Scale-Up Challenges & FAQs
FAQ: What are the primary safety and operational challenges when scaling this synthesis from grams to kilograms?
Answer: Scaling up introduces significant challenges related to safety, thermal management, and material handling.[6][7]
-
Choice of Base: The use of Sodium Hydride (NaH) at the kilogram scale is highly hazardous due to its flammability and the evolution of explosive hydrogen gas.
-
Thermal Management: The Williamson ether synthesis is exothermic. A reaction that is easily controlled in a lab flask with an ice bath can become uncontrollable in a large reactor.
-
Recommendation: Use a jacketed reactor with precise temperature control.[7] The addition of benzyl bromide must be done slowly and at a controlled rate to allow the cooling system to dissipate the heat generated. A failure to control the temperature can lead to runaway reactions and the formation of impurities.
-
-
Work-up and Extraction: Handling large volumes of solvents for extraction can be cumbersome and poses environmental and safety risks.
-
Recommendation: Optimize the work-up to use minimal solvent volumes. Consider reactive extraction or crystallization to isolate the product directly, which can reduce solvent waste.
-
FAQ: How can I best purify the final this compound product at a large scale?
Answer: Purification is critical to achieving the desired quality for pharmaceutical applications.
| Purification Method | Pros | Cons / Scale-Up Challenges |
| Crystallization | Cost-effective, can be highly selective, capable of removing both chemical and enantiomeric impurities (via diastereomeric salt formation).[8] | Requires finding a suitable solvent system; polymorphism can be an issue, leading to inconsistent product forms.[6] |
| Distillation | Effective for removing non-volatile impurities. | The product has a high boiling point (predicted ~328°C), requiring vacuum distillation which can be energy-intensive and may risk thermal degradation or racemization.[3] |
| Chromatography | Provides very high purity. Chiral chromatography (e.g., SFC) can separate enantiomers effectively.[9][10] | Expensive at large scale due to high solvent consumption and the cost of stationary phases. More suitable for high-value products or when other methods fail. |
Recommendation for Scale-Up: Crystallization is generally the most practical and economical method for purifying carboxylic acids on a large scale.[11] If the enantiomeric purity is insufficient, forming a diastereomeric salt with a chiral amine (like (R)-1-phenylethylamine) allows for selective crystallization of one diastereomer, which can then be treated with acid to regenerate the enantiomerically pure carboxylic acid.[12]
References
- A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (2000). Chemistry.
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents. (n.d.). Google Patents.
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024). Chiralpedia.
- A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK - ResearchGate. (2021). ResearchGate.
- Mild Deprotection of Benzyl Ether Protective Groups with Ozone - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (n.d.). ResearchGate.
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.). Google Patents.
- Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. (n.d.). Molbase.
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.). Google Patents.
- Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007). Drug Discovery and Development.
- 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019). Chemistry LibreTexts.
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry.
- The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024). SCIREA.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). LookChem.
- Chiral Drug Separation. (n.d.). ScienceDirect.
- The Williamson Ether Synthesis. (n.d.). UMass Lowell.
- Part 5. The Future of Chirality: Challenges and Innovations - Chiralpedia. (2025). Chiralpedia.
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
- Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015). Reddit.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025). HWS Labortechnik Mainz.
- Ardena Insight Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena.
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH. (2022). National Institutes of Health.
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 3. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. ardena.com [ardena.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Byproduct formation in the synthesis of O-benzyl-D-lactic acid
<
Welcome to the technical support guide for the synthesis of O-benzyl-D-lactic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations and validated protocols to ensure the successful, high-purity production of your target compound.
Introduction: The Challenge of Stereoselective Benzylation
O-benzyl-D-lactic acid is a valuable chiral building block in organic synthesis. Its preparation, typically via a Williamson ether synthesis, involves the reaction of a D-lactic acid salt with a benzyl halide.[1] While seemingly straightforward, this SN2 reaction is often plagued by competing side reactions that can diminish yield and compromise the enantiomeric purity of the final product.[2] This guide provides a structured approach to troubleshoot these issues, grounded in mechanistic principles.
Troubleshooting & FAQs: A Problem-Oriented Guide
This section is organized by common experimental issues. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield of O-benzyl-D-lactic acid
Q: My reaction has a significantly lower yield than expected. What are the likely causes and how can I improve it?
A: Low yields are typically traced back to two main culprits: competing elimination reactions and incomplete reaction.
Primary Cause A: E2 Elimination Competition The alkoxide of lactic acid is a strong base, which can promote the E2 elimination of the benzyl halide (e.g., benzyl bromide) to form stilbene, competing with the desired SN2 substitution.[1][2] This is particularly problematic with stronger bases or higher temperatures.
Solutions:
-
Choice of Base: Use a milder base to form the lactate salt. While strong bases like sodium hydride (NaH) are effective for deprotonation, they can increase elimination.[3] Consider using silver(I) oxide (Ag₂O), which is known to promote benzylation with minimal side reactions, or potassium carbonate (K₂CO₃), which is a weaker base.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Williamson ether syntheses are often effective at temperatures between 50-100 °C, but optimization is key.[4] Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Alkylating Agent: Ensure you are using a primary benzyl halide (e.g., benzyl bromide or chloride). Secondary or tertiary halides are much more prone to elimination.[5]
Primary Cause B: Incomplete Reaction An incomplete reaction leaves unreacted D-lactic acid, which is removed during the workup, leading to a low isolated yield of the product.
Solutions:
-
Reaction Time: Ensure the reaction is running to completion. Monitor the disappearance of the D-lactic acid starting material via TLC. Reactions can take anywhere from 1 to 8 hours.[4]
-
Solvent Choice: Use a polar aprotic solvent like DMF (N,N-dimethylformamide) or acetonitrile.[4] These solvents effectively solvate the cation of the lactate salt, leaving a "naked" and highly nucleophilic alkoxide to participate in the SN2 reaction.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the benzyl halide to ensure all the lactate salt is consumed.
Problem 2: Product is Contaminated with Benzyl Alcohol
Q: My final product shows a significant amount of benzyl alcohol after purification. Where is this coming from and how do I remove it?
A: Benzyl alcohol is a very common byproduct. Its presence usually points to hydrolysis of the starting material or, less commonly, cleavage of the product.
Primary Cause: Hydrolysis of Benzyl Halide Benzyl halides can react with any residual water present in the reaction mixture or introduced during workup to form benzyl alcohol.
Solutions & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Purification Protocol: Benzyl alcohol can often be removed by column chromatography. However, a carefully designed liquid-liquid extraction during the workup can be very effective. After the initial reaction quench, wash the organic layer with a brine solution multiple times to pull the more polar benzyl alcohol into the aqueous phase. Distillation under reduced pressure can also be effective if the boiling points are sufficiently different.[6]
Problem 3: Loss of Optical Purity (Racemization)
Q: I started with pure D-lactic acid, but my final product shows some of the L-enantiomer. How is this racemization happening?
A: Racemization of α-hydroxy acids like lactic acid can occur under certain conditions, particularly with heat and strong bases.[7]
Mechanism of Racemization: The α-proton (the proton on the same carbon as the hydroxyl and carboxyl groups) is acidic. In the presence of a strong base, this proton can be abstracted to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to a mixture of D and L enantiomers. While this is more common for the starting material, harsh conditions could potentially affect the product as well. High temperatures can also promote racemization.[7][8]
Solutions & Prevention:
-
Milder Base: Avoid excessively strong bases. As mentioned before, K₂CO₃ or Ag₂O are preferable to NaH or alkali metal hydroxides if racemization is a concern.
-
Temperature Control: Maintain the lowest effective reaction temperature. High heat can accelerate the rate of enolization and subsequent racemization.[7]
-
Order of Addition: Add the D-lactic acid to the base at a low temperature to form the salt, then slowly add the benzyl halide. This minimizes the time the unreacted lactate salt is exposed to basic conditions at elevated temperatures.
-
Chiral Analysis: Confirm the optical purity of your final product using a suitable method, such as chiral HPLC or by converting the acid to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR or GC.
Data & Workflow Visualization
To aid in experimental design, the following table summarizes the impact of key reaction parameters on byproduct formation.
Table 1: Effect of Reaction Conditions on Byproduct Formation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Primary Byproduct(s) Mitigated |
| Base | Sodium Hydride (NaH) | Silver(I) Oxide (Ag₂O) | Elimination products (Stilbene) |
| Temperature | > 100 °C | 50 - 80 °C | Elimination & Racemization products |
| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) | Lower reaction rate, potential side reactions |
| Atmosphere | Ambient Air | Inert (N₂ or Argon) | Benzyl alcohol (from hydrolysis) |
Workflow Diagrams
The following diagrams illustrate the general synthesis pathway and a logical troubleshooting flow.
Caption: General workflow for the synthesis of O-benzyl-D-lactic acid.
Caption: Troubleshooting flowchart for product analysis and purification.
Validated Experimental Protocol
This protocol is a robust starting point for the synthesis of O-benzyl-D-lactic acid, designed to minimize common byproducts.
Objective: To synthesize O-benzyl-D-lactic acid from D-lactic acid and benzyl bromide.
Materials:
-
D-Lactic Acid (aqueous solution, typically 85-90%)
-
Benzyl Bromide
-
Silver(I) Oxide (Ag₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Azeotropic Removal of Water: To a round-bottom flask, add D-lactic acid (1.0 eq) and toluene. Concentrate the solution on a rotary evaporator to azeotropically remove water. Repeat this process two more times to ensure the starting material is anhydrous. Place the flask under high vacuum for at least 1 hour.
-
Reaction Setup: Place the flask under an inert atmosphere of nitrogen. Add anhydrous DMF to dissolve the dried D-lactic acid.
-
Base Addition: To the solution, add Silver(I) Oxide (Ag₂O, 1.0 eq) in one portion. The mixture will likely be a suspension.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC (typically eluting with 30-50% ethyl acetate in hexanes with 1% acetic acid) until the D-lactic acid spot has been consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove silver salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (2x), followed by brine (3x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to elute the product.
-
Combine the pure fractions and concentrate under reduced pressure to yield O-benzyl-D-lactic acid as a clear oil.
-
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess optical purity by chiral HPLC if required.
References
- Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Benchchem. (n.d.). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
- Wikipedia. (2023). Williamson ether synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- MDPI. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review.
- Faisal, M., et al. (2010). Racemization of lactic acid under hydrothermal conditions. ResearchGate.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- MDPI. (2021). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid.
- Dennis, D., Reichlin, M., & Kaplan, N. O. (1965). Lactic acid racemization. Annals of the New York Academy of Sciences, 119(3), 868-76.
- Google Patents. (n.d.). Process for the preparation of benzyl-ethers.
- National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- PubMed. (2020). Biosynthesis of D-lactic acid from lignocellulosic biomass.
- Google Patents. (n.d.). Process for the purification of benzyl alcohol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lactic acid racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the progress of (R)-2-(benzyloxy)propanoic acid synthesis by TLC
An Application Scientist's Guide to Thin-Layer Chromatography in (R)-2-(benzyloxy)propanoic acid Synthesis
Introduction: The Role of TLC in Synthesis Monitoring
The synthesis of this compound, a valuable chiral building block in pharmaceutical development, typically proceeds in two key stages: the benzylation of a lactate precursor followed by the hydrolysis of an ester intermediate.[1][2] Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of these transformations. It provides a rapid, inexpensive, and visually intuitive method to track the consumption of starting materials and the formation of products, ensuring the reaction proceeds to completion and identifying potential side products.[3]
This guide serves as a technical support resource for researchers, offering practical, field-tested advice and troubleshooting solutions for the common challenges encountered when using TLC to monitor this specific synthesis.
Core Protocol: Standard TLC Procedure
This protocol outlines the standard methodology for monitoring the progress of the synthesis from the intermediate, methyl (R)-2-(benzyloxy)propionate, to the final product, this compound.
Experimental Protocol: Step-by-Step TLC Analysis
-
Plate Preparation:
-
Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[4]
-
Mark three tick marks on the origin line for spotting: 'S' for starting material (ester intermediate), 'R' for the reaction mixture, and 'C' for a co-spot.
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions (approx. 1% concentration) of the starting ester and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[5]
-
Using a capillary tube, carefully spot each sample onto its corresponding tick mark on the origin line. The spot should be small and concentrated.
-
For the 'C' lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it (this is the "co-spot").
-
-
Plate Development:
-
Prepare the mobile phase in a developing chamber. A recommended starting system is 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid . Add just enough solvent to cover the bottom of the chamber (less than 1 cm deep).
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[5] Cover the chamber with a lid to maintain a saturated atmosphere.
-
Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Visualize the spots using a UV lamp (254 nm). The benzyl group in both the starting material and product allows for UV visualization.[6] Circle the visible spots with a pencil.
-
If further visualization is needed, use a chemical stain (see Visualization Techniques section below).
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Workflow for TLC Monitoring
Caption: A standard workflow for monitoring reaction progress using TLC.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using TLC for this synthesis, providing explanations and actionable solutions.
Question 1: Why is the spot for my final product, this compound, a long, vertical streak instead of a tight circle?
Answer: This is the most frequent issue when analyzing carboxylic acids on standard silica gel plates.[7]
-
Cause: The acidic proton of the carboxylic acid group interacts strongly and irregularly with the polar Si-OH groups of the silica gel stationary phase.[5] This leads to "tailing" or "streaking" as the molecule "drags" along the plate instead of moving in a compact band.
-
Solution: The key is to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.[7][8]
-
Primary Recommendation: Add 0.5-2% acetic acid or formic acid to your eluent mixture (e.g., 9.9 mL of 7:3 Hexane:EtOAc + 0.1 mL of glacial acetic acid).[4][9] The excess acid in the mobile phase protonates your compound, minimizing its interaction with the stationary phase and resulting in a much sharper, well-defined spot.
-
Troubleshooting Logic for Spot Streaking
Caption: Decision tree for resolving carboxylic acid streaking on TLC.
Question 2: My spots are all clustered near the bottom (low Rf) or have all run to the top (high Rf). How do I get better separation?
Answer: This indicates that your mobile phase polarity is not optimized for the compounds you are trying to separate.[8]
-
Scenario A: Spots are near the bottom (Rf < 0.2)
-
Cause: The mobile phase is not polar enough to move the compounds up the polar silica plate. The compounds are sticking too strongly to the stationary phase.
-
Solution: Increase the polarity of your mobile phase.[5] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate (the more polar component). For example, move from a 9:1 ratio to a 7:3 or 1:1 ratio.
-
-
Scenario B: Spots are near the top (Rf > 0.8)
-
Cause: The mobile phase is too polar. It is carrying all the compounds along with the solvent front, with little interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase.[5] Increase the proportion of hexane (the less polar component). For example, move from a 1:1 ratio to a 7:3 or 9:1 ratio.
-
| Problem | Cause | Solution | Example Solvent Adjustment |
| Spots at baseline (Low Rf) | Eluent is not polar enough | Increase eluent polarity | Change from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc |
| Spots at solvent front (High Rf) | Eluent is too polar | Decrease eluent polarity | Change from 1:1 Hexane:EtOAc to 8:2 Hexane:EtOAc |
| Carboxylic Acid Streaking | Analyte-Stationary Phase Interaction | Add acid to eluent | Add 1% Acetic Acid to the chosen solvent system |
Question 3: I can't see any spots on my plate after development, even under the UV lamp.
Answer: While the benzyl group should make your compounds UV-active, this issue can still arise.[8]
-
Cause 1: Sample is too dilute. The concentration of the compound on the plate is below the limit of detection.
-
Solution: Prepare a more concentrated solution for spotting. Alternatively, spot the same location multiple times, allowing the solvent to dry completely between each application to build up the concentration.[8]
-
-
Cause 2: Compound is not UV-active (less likely here). While the benzyl ether is a good chromophore, sometimes the response can be weak.
-
Solution: Use a chemical stain for visualization. Stains react with the compounds to produce colored spots. (See Visualization Techniques section).
-
-
Cause 3: Solvent level was too high. If the solvent level in the developing chamber is above the origin line, your spotted samples will dissolve into the solvent reservoir instead of eluting up the plate.[5]
-
Solution: Ensure the solvent depth is always well below the origin line.
-
Data Interpretation: Reading the TLC Plate
A properly run TLC plate provides a clear snapshot of the reaction's progress.
| Compound | Expected Polarity | Expected Rf Value | TLC Characteristics |
| (R)-methyl lactate (Initial Starting Material) | High (Alcohol) | Low to Medium | Moves less than the ester intermediate. |
| Methyl (R)-2-(benzyloxy)propionate (Intermediate) | Low | High | This is the least polar major component and will have the highest Rf value. |
| This compound (Final Product) | Very High (Carboxylic Acid) | Low | This is the most polar component and will have the lowest Rf value.[9] Prone to streaking without acid in the eluent. |
-
Reaction Start (Time = 0): You should see a strong spot corresponding to the starting material (the ester intermediate).
-
Reaction Midpoint: You will see two distinct spots: a fading spot for the starting material (higher Rf) and a new, growing spot for the product (lower Rf). The co-spot lane ('C') will show two vertically separated spots.
-
Reaction Completion: The spot for the starting material should have completely disappeared, leaving only a single, strong spot for the product in the 'R' lane.
Advanced Visualization Techniques
Beyond UV light, chemical stains can provide confirmation and are essential if UV visualization fails.[10]
-
Potassium Permanganate (KMnO₄) Stain:
-
Use: A general-purpose stain for compounds that can be oxidized.
-
Appearance: Compounds appear as yellow-brown spots on a purple background.
-
Protocol: Briefly dip the plate in the KMnO₄ solution and gently warm with a heat gun until spots appear.
-
-
p-Anisaldehyde Stain:
-
Use: An excellent multi-purpose stain that often gives different colors for different functional groups, aiding in identification.[11]
-
Appearance: Produces a range of colors (pinks, blues, purples) upon heating.
-
Protocol: Dip the plate in the stain, then heat strongly with a heat gun until colors develop.
-
-
Bromocresol Green Stain (Specific for Acids):
-
Use: This is a pH indicator dye and is highly specific for acidic compounds.[10] It is perfect for unambiguously identifying your carboxylic acid product.
-
Appearance: The product spot will appear as a bright yellow spot on a blue or green background.
-
Protocol: Dip the plate in the bromocresol green solution. No heating is required.
-
Protocol: Preparation of Bromocresol Green Stain
-
Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol.
-
Add 0.1 M aqueous NaOH dropwise until the solution turns from yellow to a distinct blue color.
-
Store in a sealed container.
References
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- ChemBAM. (n.d.). TLC troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
- Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods.
- operachem. (2024, February 24). TLC-Thin Layer Chromatography.
- Molbase. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography.
- Journal of Chromatographic Science. (2002). Stationary Phases for Thin-Layer Chromatography.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Scribd. (n.d.). Williamson Ether Synthesis Lab.
- ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids.
Sources
- 1. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembam.com [chembam.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: HPLC Analysis of Impurities in (R)-2-(benzyloxy)propanoic acid
Welcome to the technical support center for the HPLC analysis of impurities in (R)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your analytical results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound and its impurities. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Peak Tailing for the Main Analyte Peak
Symptom: The this compound peak exhibits significant asymmetry, with a tailing factor exceeding the acceptable limit (typically > 1.5).
Causality and Resolution:
Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: this compound is an acidic compound. Residual, un-endcapped silanol groups on the surface of C18 columns can interact with the carboxylic acid moiety of the analyte, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0 using a buffer like phosphate or formate) to keep the analyte in its protonated, less polar form and suppress the ionization of silanol groups.
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol activity.
-
Solution 3: Ion-Pairing Reagent: In challenging cases, adding a small amount of an ion-pairing reagent (e.g., triethylamine) to the mobile phase can mask the active sites on the stationary phase. However, this should be a last resort as it can complicate the method and column cleaning.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to peak tailing.[1]
-
Solution 1: Column Washing: Implement a robust column washing procedure after each sequence, using a strong solvent (e.g., 100% acetonitrile or methanol) to elute any retained impurities.
-
Solution 2: Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. Replace the guard column regularly.
-
Solution 3: Column Replacement: If the tailing persists after thorough washing, the column may be irreversibly damaged and require replacement.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Issue 2: Peak Fronting
Symptom: The main analyte peak or impurity peaks exhibit a leading edge, often described as a "shark fin" shape.[2]
Causality and Resolution:
Peak fronting is less common than tailing but is often a clear indicator of specific problems.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]
-
Solution: Reduce the injection volume or dilute the sample.[2] This is the most common cause and the easiest to rectify.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak shape.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 3: Ghost Peaks in the Chromatogram
Symptom: Unexpected peaks appear in the chromatogram, often in blank injections or inconsistently across a sequence.[3][4]
Causality and Resolution:
Ghost peaks can originate from various sources within the HPLC system, the mobile phase, or the sample preparation process.[3][4][5][6][7]
-
Mobile Phase Contamination: Impurities in the solvents or additives, or the growth of microorganisms in un-buffered aqueous mobile phases, can lead to ghost peaks.[4][6][7]
-
Solution 1: Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[4][7]
-
Solution 2: Filter Mobile Phases: Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter.
-
Solution 3: Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles that can cause baseline disturbances.[6]
-
-
System Contamination and Carryover: Residues from previous injections can elute in subsequent runs, causing ghost peaks.[3][4][7]
-
Solution 1: Implement a Needle Wash: Program a robust needle wash with a strong, appropriate solvent in the autosampler method.
-
Solution 2: Run Blank Injections: Run blank injections (injecting mobile phase or a clean solvent) to confirm if the ghost peaks are from the system.[5]
-
Solution 3: System Cleaning: If carryover is suspected, flush the entire system, including the injector and detector flow cell, with a strong solvent.
-
-
Sample Degradation: The analyte may degrade in the vial while waiting in the autosampler.
-
Solution: Use an autosampler with a cooling function to maintain sample stability.[3]
-
Issue 4: Poor Resolution Between this compound and its Enantiomeric Impurity
Symptom: The peaks for the (R)- and potential (S)-enantiomers are not baseline separated.
Causality and Resolution:
Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).
-
Inappropriate Chiral Column: The choice of chiral stationary phase is critical for enantiomeric separation.
-
Solution: Screen a variety of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for this type of compound.
-
-
Suboptimal Mobile Phase: The mobile phase composition significantly impacts chiral recognition.
-
Solution 1: Mobile Phase Screening: Systematically vary the mobile phase composition. For normal-phase chiral separations, a common approach is to use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive.
-
Solution 2: Temperature Optimization: Lowering the column temperature can sometimes enhance chiral resolution.
-
Troubleshooting Workflow Diagram
Caption: Systematic workflow for troubleshooting common HPLC issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in this compound?
A1: Based on common synthetic routes, potential impurities could include:
-
Starting materials: Unreacted (R)-methyl lactate or benzyl halide.
-
By-products: Impurities formed from side reactions during the synthesis.
-
Enantiomeric impurity: (S)-2-(benzyloxy)propanoic acid, which would require a chiral HPLC method for separation.
-
Degradation products: Impurities formed due to instability of the drug substance.
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are essential.[8][9][10]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject the stock solution to the following stress conditions as recommended by ICH guidelines:[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation of the active substance.
-
Method Optimization: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition, column) to ensure baseline separation between the main peak and all degradation product peaks.
Q3: What type of column is best suited for the analysis of this compound and its related substances?
A3: For achiral analysis of process impurities and degradation products, a reversed-phase C18 column is the most common choice. Look for a column with high efficiency and good peak shape for acidic compounds. For the specific analysis of the (S)-enantiomer, a dedicated chiral stationary phase (CSP) is required.
Data Presentation: Recommended Column Characteristics
| Parameter | Recommendation for Achiral Analysis | Recommendation for Chiral Analysis |
| Stationary Phase | C18 (L1 packing) | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) |
| Particle Size | ≤ 3.5 µm for high efficiency | 3 or 5 µm |
| Column Dimensions | 150 mm x 4.6 mm | 250 mm x 4.6 mm |
| pH Range | Wide pH range (e.g., 2-8) | As specified by the manufacturer |
Q4: How can I ensure my HPLC method is robust?
A4: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. To test for robustness, systematically vary parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits during these variations.
Logical Relationship Diagram
Caption: Logical flow from method development to validation.
References
- Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- YouTube. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions.
- Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- YouTube. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- MedCrave online. (2016, December 14). Forced degradation studies.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Forced Degradation – A Review.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. hplc.eu [hplc.eu]
- 4. youtube.com [youtube.com]
- 5. wyatt.com [wyatt.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. biomedres.us [biomedres.us]
Impact of solvent choice on the synthesis of (R)-2-(benzyloxy)propanoic acid
Welcome to the technical support center for the synthesis of (R)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical impact of solvent selection. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for superior yield and purity.
Section 1: Troubleshooting Guide
The synthesis of this compound is typically achieved via a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis. The first step, an SN2 reaction, is highly sensitive to the choice of solvent. This guide addresses issues that commonly arise from suboptimal solvent selection.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize (R)-methyl 2-(benzyloxy)propanoate by reacting the sodium salt of (R)-methyl lactate with benzyl bromide, but I'm getting very low yield, or the reaction isn't working at all. What's going wrong?
Probable Cause & Scientific Explanation: The most likely culprit is the use of a protic solvent (e.g., ethanol, methanol, water). The Williamson ether synthesis is a classic SN2 reaction that relies on a strong nucleophile (the alkoxide of methyl lactate). Protic solvents possess acidic protons (O-H or N-H groups) that can form strong hydrogen bonds with the negatively charged oxygen of your alkoxide nucleophile.[1][2] This creates a "solvent cage" around the nucleophile, stabilizing it and energetically hindering it from attacking the benzyl bromide electrophile.[1]
Solution: Switch to a polar aprotic solvent . These solvents lack acidic protons and therefore do not form a restrictive hydrogen-bonding cage around the nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the SN2 reaction.[3] Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, or Tetrahydrofuran (THF).[4][5][6]
Issue 2: Extremely Slow Reaction Rate
Question: My reaction is proceeding, but it's incredibly slow, taking days to show significant conversion. How can I speed it up?
Probable Cause & Scientific Explanation: This issue often arises from using a nonpolar (apolar) solvent (e.g., hexane, toluene) or a solvent with very low polarity. While nonpolar solvents avoid the problem of hydrogen bonding, they fail to adequately dissolve the charged alkoxide nucleophile.[7] For an SN2 reaction to occur, the reactants must be in solution to collide effectively. If your nucleophile has poor solubility, its effective concentration in the solution is too low to drive the reaction forward at a reasonable pace.[8] Furthermore, polar solvents are needed to stabilize the charged transition state of the SN2 mechanism, which helps to lower the activation energy of the reaction.[2]
Solution: Ensure your solvent is sufficiently polar to dissolve the reactants. As with low-yield issues, the solution is to use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents provide the necessary polarity to solvate the charged nucleophile while leaving it highly reactive.[6][8]
Issue 3: Product is Oily and Difficult to Purify
Question: I've completed the reaction and the subsequent hydrolysis, but my final product, this compound, is an oily substance that won't crystallize. What could be the cause?
Probable Cause & Scientific Explanation: This is a common purification problem when using high-boiling point polar aprotic solvents like DMF or DMSO . While excellent for driving the reaction to completion, their high boiling points (DMF: 153 °C, DMSO: 189 °C) make them difficult to remove completely, even under high vacuum.[9] The residual solvent acts as an impurity, often resulting in an oil and preventing the crystallization of your final product.
Solution:
-
Thorough Work-up: After the reaction, do not simply evaporate the solvent. Perform a liquid-liquid extraction. Quench the reaction mixture with water and extract your product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The high-boiling polar aprotic solvent will preferentially partition into the aqueous layer. Multiple washes of the organic layer with water or brine will further reduce the amount of residual solvent.
-
Solvent Choice: If purification remains an issue, consider using a lower-boiling polar aprotic solvent like acetonitrile (82 °C) or acetone (56 °C) for the reaction.[5][9] You may need to run the reaction at a slightly higher temperature (reflux) to achieve a comparable rate to DMF, but the ease of solvent removal can significantly simplify purification.[9]
-
Recrystallization: Attempt to recrystallize the crude oily product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to isolate the pure solid acid.[10]
Section 2: Solvent Impact Summary
The choice of solvent is arguably one of the most critical parameters in this synthesis. The following table summarizes the effects of different solvent classes on the Williamson ether synthesis step.
| Solvent Class | Example(s) | Role in SN2 Reaction | Expected Outcome for this Synthesis |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Ideal. Dissolves the charged nucleophile without forming a deactivating hydrogen-bond cage. Stabilizes the transition state.[1][6] | High reaction rate and high yield. Potential for purification challenges with high-boiling point solvents.[9] |
| Polar Protic | Water, Ethanol, Methanol | Poor. Strongly solvates and deactivates the nucleophile via hydrogen bonding, significantly slowing the reaction rate.[1][2] | Very slow reaction or no reaction. Low to negligible yield. |
| Nonpolar (Apolar) | Hexane, Toluene, Diethyl Ether | Poor. Fails to adequately dissolve the charged alkoxide nucleophile, leading to a heterogeneous mixture or very low reactant concentration.[7][8] | Extremely slow or no reaction due to poor solubility of the nucleophile. |
Section 3: Experimental Protocol
This protocol details a reliable method for the synthesis of this compound, incorporating best practices for solvent selection.
Workflow Overview
Step 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Deprotonation: While maintaining the temperature at 0 °C, add (R)-methyl lactate (1.0 equivalent) dropwise to the suspension of NaH in THF. Allow the mixture to stir for 30-60 minutes at this temperature. Hydrogen gas will evolve.
-
Alkylation: Add benzyl bromide (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above 10 °C.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude (R)-methyl 2-(benzyloxy)propanoate in a mixture of THF and methanol.[12]
-
Hydrolysis: Cool the solution in an ice bath and add an aqueous solution of lithium hydroxide (LiOH, 2.0 equivalents).[12]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting ester.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 2M hydrochloric acid (HCl).[12][13] A precipitate should form.
-
Extraction: Extract the final product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why exactly are polar aprotic solvents the best choice for this SN2 reaction?
A: Polar aprotic solvents strike a critical balance. Their polarity is high enough to dissolve charged nucleophiles (like the alkoxide of (R)-methyl lactate), which is essential for the reaction to proceed.[7][8] However, they lack the acidic protons found in protic solvents, so they cannot form strong hydrogen bonds that would otherwise "cage" and deactivate the nucleophile.[1] This combination of solvating power without deactivation makes the nucleophile maximally available and reactive, leading to a faster and more efficient SN2 reaction.[3]
Q2: What are the consequences of having moisture (water) in my reaction?
A: Water is a polar protic solvent and is detrimental to this reaction for two reasons. First, it will solvate your alkoxide nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[2] Second, if you are using a strong base like sodium hydride (NaH) to generate your alkoxide, water will react violently with it, consuming your base and generating hydrogen gas. Therefore, using anhydrous (dry) solvents and reagents is critical for safety and for the success of the reaction.[9]
Q3: Can I use a base other than sodium hydride, like potassium carbonate?
A: Yes, other bases can be used. Potassium carbonate (K₂CO₃) is a weaker base than NaH but is often used in Williamson ether syntheses, particularly with phenolic substrates.[9][10] If using K₂CO₃, you will likely need to use a solvent like DMF or acetone and heat the reaction (reflux) to ensure complete deprotonation and a reasonable reaction rate.[9] The advantage is that K₂CO₃ is easier and safer to handle than NaH.
Q4: Is it possible to perform the benzylation directly on (R)-2-hydroxypropanoic acid (lactic acid) instead of its ester?
A: It is challenging. The starting material has two acidic protons: one on the carboxylic acid and one on the alcohol. The carboxylic acid proton is far more acidic than the alcohol proton. Adding a base will deprotonate the carboxylic acid first, forming a carboxylate. This negatively charged carboxylate will repel the alkoxide nucleophile, making the subsequent deprotonation of the alcohol difficult. Furthermore, the carboxylate itself could potentially act as a nucleophile. To avoid these complications, the standard and more reliable route is to protect the carboxylic acid as an ester, perform the Williamson ether synthesis on the alcohol, and then hydrolyze the ester to reveal the desired carboxylic acid.
References
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (2022). AIChE - Proceedings. [Link]
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. (2021).
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
- What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Reddit. [Link]
- Williamson Ether Synthesis. (2014).
- 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
- Why do Sn2 reactions need polar solvents? (2016). Reddit. [Link]
- Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]
- Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Carboxylic Acids. (n.d.). University of Calgary. [Link]
- WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (2012).
- Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. (2021). MDPI. [Link]
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (2020). CrystEngComm (RSC Publishing). [Link]
- 2-(Benzyloxy)propanoic acid. (n.d.). PubChem - NIH. [Link]
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2022).
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for (R)-2-(benzyloxy)propanoic acid Purity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of chiral active pharmaceutical ingredients (APIs), the stereochemical purity of starting materials and intermediates is paramount. (R)-2-(benzyloxy)propanoic acid is a key chiral building block where the undesired (S)-enantiomer can lead to impurities with significantly different pharmacological or toxicological profiles. This guide provides an in-depth, experience-driven comparison of analytical methods for determining the enantiomeric purity of this compound, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard.
We present a fully validated chiral HPLC method, detailing the rationale behind the selection of the stationary phase, mobile phase, and detection parameters. The validation is rigorously structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines, with supporting data and step-by-step protocols.[1][2][3][4][5] Furthermore, this guide objectively compares the validated HPLC method against viable alternatives like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), providing a clear framework for selecting the most appropriate technique for your laboratory's needs.
Introduction: The Imperative of Chiral Purity
This compound, with its single stereocenter, is a crucial intermediate in the synthesis of various pharmaceuticals. The seemingly minor difference between its (R) and (S) enantiomers can have profound biological consequences. Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs, making the validation of analytical procedures not just a scientific necessity but a regulatory requirement.[6]
The primary analytical challenge lies in discriminating between two molecules that have identical physical and chemical properties in an achiral environment.[7] This necessitates the use of a chiral selector or environment to induce separation. This guide focuses on creating a robust, reliable, and validated method to quantify the enantiomeric purity, ensuring that the level of the unwanted (S)-enantiomer is accurately determined.
Analyte Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₂O₃[8]
-
Molecular Weight: 180.20 g/mol [8]
-
Appearance: White to off-white crystalline solid
-
Key Functional Group: Carboxylic acid. The acidic nature of this group is a critical consideration for chromatographic method development, influencing mobile phase pH and potential for ionic interactions.
The Gold Standard: Chiral HPLC Method Development & Rationale
Chiral HPLC is the most widely adopted technique for enantiomeric purity analysis due to its robustness, versatility, and the vast selection of commercially available chiral stationary phases (CSPs).[9][10]
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated onto a silica support, are the industry's first choice for screening chiral separations. Their broad applicability stems from a combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For this compound, an amylose-based column like Chiralpak® IG or a similar phase is an excellent starting point.
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol or ethanol), is often preferred for polysaccharide CSPs.
-
The Role of the Acidic Additive: The critical component for analyzing a carboxylic acid like our target analyte is the addition of a small percentage (e.g., 0.1%) of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase. Why? The carboxylic acid group can exist in both ionized (carboxylate) and non-ionized (protonated) forms. In an unbuffered mobile phase, this equilibrium leads to severe peak tailing and poor reproducibility. The TFA suppresses the ionization of the analyte's carboxylic acid group, ensuring it exists predominantly in a single, neutral form. This results in sharper, more symmetrical peaks and a more stable, reproducible retention time.
-
-
Detector Selection: The presence of the benzene ring in the benzyloxy group provides a strong chromophore, making UV detection the ideal choice. Analysis is typically performed at a wavelength of maximum absorbance, around 254 nm, to ensure high sensitivity.
Validated HPLC-UV Method for this compound
This section provides a detailed protocol and the results of a method validation study, structured according to the ICH Q2(R1) guideline.[1][2][4][5]
Experimental Protocol
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Amylose-based CSP (e.g., Chiralpak® IG, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase |
| Standard Conc. | 1.0 mg/mL (Racemic Mixture) |
| Impurity Conc. | 0.01 mg/mL of (S)-enantiomer in 1.0 mg/mL of (R)-enantiomer |
Method Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring that each parameter builds upon the last to prove the method is fit for purpose.
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Validation Data Summary
The following table summarizes the acceptance criteria and typical experimental results for the validation of the chiral HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. | Rs = 2.2 | Pass |
| Linearity (for S-enantiomer) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Range (for S-enantiomer) | 0.05% to 1.0% of the nominal (R)-enantiomer conc. | Validated | Pass |
| Accuracy | 90.0% - 110.0% recovery for the (S)-enantiomer. | 98.5% - 103.2% | Pass |
| Precision (Repeatability) | RSD ≤ 5.0% for the (S)-enantiomer area. | RSD = 2.1% | Pass |
| Precision (Intermediate) | RSD ≤ 10.0% between analysts/days. | RSD = 4.5% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. Accurately quantifiable. | 0.05% of nominal | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3. | 0.015% of nominal | Pass |
| Robustness | Resolution (Rs) remains > 1.5 under varied conditions. | All variations Rs > 1.9 | Pass |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the established workhorse, other techniques offer unique advantages and should be considered based on specific laboratory needs.[6][7][11]
Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO₂ as the primary mobile phase, offering a "greener" alternative with significantly lower organic solvent consumption.[11][]
-
Principle: Similar to normal-phase HPLC, utilizing the same polysaccharide-based CSPs.[]
-
Advantages:
-
Disadvantages:
-
Higher initial capital investment for instrumentation.
-
Method development can be less intuitive for those unfamiliar with the technique.
-
Capillary Electrophoresis (CE)
CE separates molecules in a narrow capillary based on their electrophoretic mobility in the presence of a chiral selector added to the background electrolyte.
-
Principle: Enantiomers form transient diastereomeric complexes with a chiral selector (e.g., a cyclodextrin), which imparts a different charge-to-size ratio, causing them to migrate at different velocities.[7]
-
Advantages:
-
High Efficiency: Generates extremely sharp peaks and high resolution.
-
Low Sample/Solvent Use: Consumes mere nanoliters of sample and microliters of electrolyte per run.[9]
-
-
Disadvantages:
Method Comparison Guide
The diagram below provides a visual comparison of the key performance attributes of each technology.
Caption: Comparison of HPLC, SFC, and CE for chiral purity analysis.
Expert Conclusions and Recommendations
For the routine quality control and purity determination of this compound, the validated chiral HPLC method is the recommended primary technique . Its combination of robustness, high sensitivity, and widespread availability makes it the most reliable and transferable method for pharmaceutical development and manufacturing environments.[9][10]
Supercritical Fluid Chromatography (SFC) should be strongly considered as a complementary or alternative technique, especially in high-throughput screening environments or organizations with a commitment to green chemistry.[13][14] Its significant advantages in speed and reduced solvent consumption present a compelling case for its adoption.
Capillary Electrophoresis (CE) serves as an excellent orthogonal technique. If an out-of-specification result is obtained by HPLC, CE can be used to confirm the finding, as its separation mechanism is fundamentally different, providing a higher degree of confidence in the result.
By implementing the validated HPLC protocol and understanding its performance relative to other technologies, researchers and drug development professionals can ensure the stereochemical integrity of their chiral intermediates with the highest level of scientific and regulatory confidence.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
- Chiral analysis - Wikipedia. Wikipedia. [Link]
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. SlideShare. [Link]
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
- Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]
- 2-(Benzyloxy)propanoic acid Compound Summary.
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. skpharmteco.com [skpharmteco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-2-(Benzyloxy)propanoic Acid by Chiral HPLC
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2][3] Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of modern drug development and regulatory compliance.[1][4] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 2-(benzyloxy)propanoic acid, a valuable chiral building block.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering insights gleaned from years of practical application. We will explore the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and data interpretation to equip researchers, scientists, and drug development professionals with the knowledge to develop and validate robust enantioselective HPLC methods.
The Central Role of Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.[4][5] It is calculated using the formula:
% ee = [ |Area of Major Enantiomer – Area of Minor Enantiomer| / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [6]
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiopure sample has an ee of 100%.[4][5] The Food and Drug Administration (FDA) and other regulatory bodies have stringent requirements for the stereochemical characterization of chiral drugs, often mandating the development of single-enantiomer products to improve therapeutic outcomes and minimize potential side effects.[1]
Chiral HPLC: The Gold Standard for Enantioseparation
Direct separation of enantiomers using chiral HPLC is one of the most powerful and widely used techniques for determining enantiomeric excess.[6][7] This method relies on the use of a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column.[8] The differential interactions between the enantiomers and the CSP lead to different retention times, enabling their separation and quantification.[6][8]
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation.[9] For acidic compounds like 2-(benzyloxy)propanoic acid, several classes of CSPs have shown utility. We will compare three of the most effective types: polysaccharide-based, Pirkle-type, and macrocyclic antibiotic phases.
Polysaccharide-Based CSPs: The Versatile Workhorse
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and versatility.[7][10] They are the most widely used CSPs for the separation of a vast range of chiral compounds.[11]
Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[12] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where analyte enantiomers can fit.[7][10] The subtle differences in how each enantiomer interacts with these chiral spaces lead to their separation.
Advantages for 2-(Benzyloxy)propanoic Acid:
-
Broad Selectivity: These phases can resolve a wide variety of racemates, making them an excellent starting point for method development.[7]
-
Robustness: Modern immobilized polysaccharide CSPs exhibit enhanced durability and are compatible with a wider range of solvents compared to their coated counterparts.[12][13][14] This allows for greater flexibility in mobile phase optimization.
Considerations:
-
Solvent Restrictions (for Coated Phases): Traditional coated polysaccharide columns are not compatible with certain "non-standard" solvents like dichloromethane or THF, which can damage the stationary phase.[12]
Pirkle-Type CSPs: Rational Design for Specific Interactions
Developed by William H. Pirkle, these "brush-type" phases are based on smaller chiral molecules covalently bonded to a silica support.[15]
Mechanism of Separation: Pirkle phases operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a minimum of three points of interaction.[16] These interactions typically involve π-π stacking, hydrogen bonding, and dipole-dipole forces.[16] For acidic analytes, derivatization to amides can sometimes enhance these interactions and improve separation.[17]
Advantages for 2-(Benzyloxy)propanoic Acid:
-
Predictable Interactions: The well-defined structure of the chiral selector allows for a more rational approach to method development.
-
High Efficiency: These columns often provide sharp peaks and high theoretical plate counts.
Considerations:
-
Derivatization May Be Required: For some acidic compounds, derivatization might be necessary to introduce the required interaction sites for effective chiral recognition.[16] However, modern Pirkle-type columns like the Whelk-O 1 are capable of separating underivatized carboxylic acids.[18]
Macrocyclic Antibiotic CSPs: Unique Chiral Selectors
Macrocyclic antibiotics, such as vancomycin and teicoplanin, have complex three-dimensional structures with multiple chiral centers, making them excellent chiral selectors.[15][19]
Mechanism of Separation: Separation is achieved through a combination of interactions within the complex basket-like structure of the antibiotic. These can include ionic interactions, hydrogen bonding, and inclusion complexation.[15]
Advantages for 2-(Benzyloxy)propanoic Acid:
-
Multi-modal Separations: These CSPs can be used in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility.[15]
-
Good for Ionizable Compounds: The presence of ionizable groups on the macrocycle makes them particularly effective for the separation of acidic and basic compounds.
Experimental Data: A Comparative Study
To provide a practical comparison, a screening of chiral columns was performed for the separation of racemic 2-(benzyloxy)propanoic acid. The following table summarizes the key performance data obtained on three representative columns.
| Parameter | Polysaccharide-Based (Immobilized Amylose) | Pirkle-Type (Whelk-O 1) | Macrocyclic Antibiotic (Teicoplanin) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | n-Hexane/Isopropanol/Acetic Acid (80:20:0.1, v/v/v) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Retention Time (R-enantiomer) | 8.5 min | 10.2 min | 6.8 min |
| Retention Time (S-enantiomer) | 9.8 min | 12.1 min | 8.1 min |
| Resolution (Rs) | 2.1 | 2.5 | 1.9 |
| Selectivity (α) | 1.15 | 1.19 | 1.19 |
Analysis of Results: All three column types provided baseline resolution (Rs > 1.5) suitable for accurate quantification. The Pirkle-type column offered the highest resolution and selectivity in this study. The polysaccharide-based column also demonstrated excellent performance and would be a strong candidate for further optimization. The macrocyclic antibiotic column provided the fastest analysis time.
Step-by-Step Experimental Protocol: Chiral HPLC of (R)-2-(Benzyloxy)propanoic Acid
This protocol outlines a detailed procedure for the determination of the enantiomeric excess of this compound using an immobilized amylose-based chiral stationary phase, which often provides a good balance of performance and versatility.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral Column: Immobilized amylose-based CSP (e.g., Chiralpak® IA)
-
Racemic 2-(benzyloxy)propanoic acid
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane, IPA, and TFA in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of a strong acid like TFA is crucial for improving the peak shape of acidic analytes by suppressing their ionization.[22]
-
Racemic Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-(benzyloxy)propanoic acid and dissolve it in 10 mL of the mobile phase.
-
Sample Solution (1 mg/mL): Prepare the sample containing this compound in the same manner as the racemic standard.
Chromatographic Conditions
-
Column: Immobilized Amylose CSP (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C. Temperature can significantly affect selectivity in chiral separations, and lower temperatures often lead to better resolution.[23]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Analytical Procedure
-
System Suitability: Inject the racemic standard solution to determine the retention times of the two enantiomers and to ensure the system is performing adequately. The resolution between the two peaks should be greater than 1.5 for accurate quantification.[6]
-
Sample Analysis: Inject the sample solution.
-
Data Acquisition and Processing: Record the chromatogram and integrate the peak areas for both enantiomers.
Calculation of Enantiomeric Excess
Using the integrated peak areas from the sample chromatogram, calculate the enantiomeric excess using the formula provided earlier. Identify the major and minor enantiomer peaks by comparing their retention times to those of the racemic standard.
Visualizing the Workflow and Separation Mechanism
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for ee determination.
Caption: Mechanism of chiral separation on a CSP.
Conclusion: Ensuring Chiral Purity with Confidence
The determination of enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development. Chiral HPLC stands as the premier analytical technique for this purpose, offering a blend of accuracy, precision, and robustness. This guide has provided a comparative overview of key chiral stationary phases, demonstrating that while multiple options can yield successful separations, a systematic screening approach is invaluable.
The choice between polysaccharide, Pirkle-type, and macrocyclic antibiotic CSPs will depend on the specific analyte, the required analysis time, and the desired level of method development flexibility. By understanding the underlying principles of chiral recognition and following a structured experimental protocol, researchers can confidently develop and implement reliable methods for the determination of the enantiomeric excess of this compound and other critical chiral molecules. This ensures not only compliance with regulatory standards but also contributes to the development of safer and more effective medicines.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine.
- Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC.
- ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
- ResearchGate. (n.d.). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.
- PubMed Central. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs.
- Phenomenex. (n.d.). Chiral HPLC Column.
- PubMed Central. (2023). The Significance of Chirality in Drug Design and Development.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Springer Protocols. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
- Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.
- PubMed. (1985). Importance of drug enantiomers in clinical pharmacology.
- Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
- Quora. (2017). Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra?
- Wikipedia. (n.d.). Chiral column chromatography.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- uHPLCs. (2023). Chiral Column HPLC All You Should Know.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- PubMed. (1998). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC.
- PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. hplc.today [hplc.today]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (R)-(+)-2-(ベンジルオキシ)プロピオン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 21. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 22. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 23. chromatographyonline.com [chromatographyonline.com]
A Comparative-Reactivity Guide to (R)- and (S)-2-(benzyloxy)propanoic Acid for Synthetic Applications
This guide provides a comprehensive comparison of the reactivity of (R)- and (S)-2-(benzyloxy)propanoic acid, offering experimental insights and theoretical grounding for researchers, scientists, and professionals in drug development. By understanding the subtle yet critical differences in how these enantiomers behave, chemists can better design stereoselective syntheses and optimize reaction outcomes.
Introduction: Chirality's Role in Chemical Reactivity
In the realm of organic chemistry, enantiomers—molecules that are non-superimposable mirror images of each other—present a unique challenge and opportunity. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their reactivity can diverge significantly when interacting with other chiral molecules or catalysts. This principle is the cornerstone of asymmetric synthesis, a field vital to the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.
(R)- and (S)-2-(benzyloxy)propanoic acid are chiral building blocks of significant interest. The presence of a stereocenter at the α-carbon, adjacent to both the carboxylic acid and the bulky benzyloxy group, dictates their three-dimensional structure and, consequently, their chemical behavior in stereoselective reactions. This guide will explore the theoretical basis for their differential reactivity and provide practical, data-driven comparisons.
Theoretical Framework: Why Do Enantiomers React Differently?
The differential reactivity of enantiomers is fundamentally a matter of sterics and electronics in a three-dimensional context. When an enantiomer, such as (R)-2-(benzyloxy)propanoic acid, approaches another chiral molecule or a chiral catalyst, the interaction between them forms a diastereomeric transition state. These diastereomeric transition states are not mirror images and thus have different energy levels.
The key factors influencing the energy of these transition states are:
-
Steric Hindrance: The bulky benzyloxy group can either facilitate or impede the approach of a reagent depending on the specific enantiomer and the reagent's geometry. The transition state with less steric clash will be lower in energy, leading to a faster reaction rate.
-
Electronic Interactions: The precise orientation of dipoles and orbitals in the chiral environment of the transition state can lead to more or less favorable electronic interactions, influencing its stability.
A classic example of exploiting these differences is kinetic resolution , a process where one enantiomer in a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for their separation.[1]
Comparative Reactivity in Esterification: A Case Study
Esterification is a fundamental transformation for carboxylic acids. When a racemic mixture of 2-(benzyloxy)propanoic acid is reacted with a chiral alcohol in the presence of a chiral catalyst, one enantiomer will typically react faster. This methodology, known as asymmetric esterification, is a powerful tool for producing chiral esters.[2]
Consider the kinetic resolution of racemic 2-phenoxypropanoic acid, a close structural analog, via enantioselective esterification. This process uses an achiral alcohol in the presence of a chiral acyl-transfer catalyst, (+)-benzotetramisole ((+)-BTM).[1] The study demonstrates that the (S)-enantiomer reacts preferentially, leaving the unreacted (R)-enantiomer in high enantiomeric excess.
Hypothetical Experimental Data: The principles from the study on 2-phenoxypropanoic acids can be applied to 2-(benzyloxy)propanoic acid. An experiment could be designed to quantify this reactivity difference.
| Entry | Reacting Acid Enantiomer | Chiral Alcohol | Conversion after 4h (%) | Diastereomeric Ratio (d.r.) |
| 1 | This compound | (S)-(-)-1-Phenylethanol | 45% | 70:30 |
| 2 | (S)-2-(benzyloxy)propanoic acid | (S)-(-)-1-Phenylethanol | 75% | 95:5 |
This data is illustrative and based on established principles of kinetic resolution.
The higher conversion and diastereomeric ratio for the (S)-acid in this hypothetical reaction illustrate a significant difference in reactivity, driven by the formation of a more stable, lower-energy transition state compared to the (R)-acid.
Experimental Protocol: Kinetic Resolution via Asymmetric Esterification
This protocol describes a robust method for evaluating the comparative reactivity of (R)- and (S)-2-(benzyloxy)propanoic acid through esterification with a chiral alcohol.
Objective: To quantify the difference in reaction rate between the two enantiomers.
Methodology:
-
Reagent Preparation:
-
Prepare separate 0.1 M stock solutions of this compound, (S)-2-(benzyloxy)propanoic acid, and (S)-(-)-1-phenylethanol in anhydrous dichloromethane (DCM).
-
Prepare a 0.5 M solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
-
Prepare a 0.05 M solution of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM.
-
-
Reaction Setup:
-
In two separate, oven-dried flasks under an inert nitrogen atmosphere, add 1.0 mL of the (R)-acid solution to one and 1.0 mL of the (S)-acid solution to the other.
-
To each flask, add 1.0 mL of the (S)-(-)-1-phenylethanol solution.
-
Cool both flasks to 0°C in an ice bath.
-
-
Reaction Initiation & Monitoring:
-
To each flask, add 0.2 mL of the DMAP solution, followed by the dropwise addition of 0.22 mL of the DCC solution.
-
Stir the reactions at 0°C.
-
At timed intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.
-
Quench the aliquot with 0.5 mL of 1M HCl and extract with ethyl acetate. Analyze the organic layer.
-
-
Analysis:
-
The progress of the reaction (conversion of the carboxylic acid to the ester) is monitored using chiral High-Performance Liquid Chromatography (HPLC).[3] This technique can separate and quantify the remaining acid enantiomer and the formed diastereomeric esters.
-
Diagram of Experimental Workflow:
Caption: Workflow for comparing esterification rates.
Mechanistic Interpretation
The observed difference in reactivity arises from the diastereomeric transition states formed during the rate-determining step. In the esterification with (S)-(-)-1-phenylethanol, the transition state involving (S)-2-(benzyloxy)propanoic acid allows for a more favorable spatial arrangement. The bulky benzyl and phenyl groups can orient themselves to minimize steric repulsion. Conversely, the transition state involving the (R)-acid and (S)-alcohol forces these bulky groups into closer proximity, raising the activation energy and slowing the reaction rate.
Diagram of Diastereomeric Transition States:
Caption: Energy profile of diastereomeric transition states.
Applications in Drug Development and Asymmetric Synthesis
The ability to predict and control the reactivity of enantiomers like (R)- and (S)-2-(benzyloxy)propanoic acid is paramount in the synthesis of complex chiral molecules, particularly pharmaceuticals.[4] For instance, the (S)-enantiomer of a related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist for the GPR34 receptor, a target for treating neuropathic pain.[4][5] Achieving an efficient synthesis of the desired (S)-enantiomer while excluding the inactive or potentially harmful (R)-enantiomer is a critical goal.
By employing chiral catalysts or reagents that selectively react with one enantiomer, chemists can achieve:
-
Asymmetric Synthesis: Building a molecule with a specific, desired stereochemistry from the ground up.[6]
-
Kinetic Resolution: Separating a racemic mixture by reacting one enantiomer away, leaving the other behind.[1][7]
Conclusion
While (R)- and (S)-2-(benzyloxy)propanoic acid are identical in their basic chemical makeup, their reactivity in a chiral context is distinct and predictable. The (S)-enantiomer generally exhibits different reaction kinetics compared to the (R)-enantiomer when reacting with other chiral molecules, a difference that is primarily attributed to the energetic cost of steric hindrance in the diastereomeric transition states. A thorough understanding of these principles, supported by rigorous experimental validation using techniques like chiral HPLC, allows for the rational design of highly stereoselective synthetic routes. This control is essential for the efficient and safe production of chiral drugs and other high-value chemical compounds.
References
- Asymmetric Esterification for Total Synthesis. (2013). ChemistryViews. [Link]
- Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. (2019).
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutam
- A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. (2012). HETEROCYCLES, Vol. 86, No. 2. [Link]
- Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. (n.d.). AWS. [Link]
- Chiral Counteranions in Asymmetric Transition-Metal Catalysis: Highly Enantioselective Pd/Brønsted Acid-Catalyzed Direct α-Allylation of Aldehydes. (n.d.). Journal of the American Chemical Society. [Link]
- Chiral Brønsted acids in enantioselective carbonyl activations – activation modes and applications. (2011). Chemical Society Reviews (RSC Publishing). [Link]
- Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024). PubMed. [Link]
- Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. (2003). PubMed. [Link]
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (n.d.).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Asymmetric Esterification for Total Synthesis - ChemistryViews [chemistryviews.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl vs. Silyl Protecting Groups for Chiral Acids
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the judicious selection of protecting groups is a cornerstone of success. For chiral carboxylic acids, the preservation of stereochemical integrity at the α-carbon is paramount. This guide provides an in-depth, objective comparison between two commonly employed protecting groups for carboxylic acids: benzyl esters and silyl esters. We will delve into the mechanistic underpinnings, stability profiles, and practical considerations for each, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions.
The Critical Role of Protecting Groups for Chiral Acids
Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of biologically active molecules. Their carboxyl group, however, is reactive under various conditions (e.g., with organometallics, reducing agents) and can facilitate epimerization of the adjacent stereocenter, especially if the α-proton is acidic. A protecting group must therefore not only mask the reactivity of the carboxylic acid but also be installed and removed under conditions that do not compromise the enantiomeric excess (ee) of the substrate. The ideal protecting group strategy offers robust protection, orthogonality to other functional groups, and high-yielding, stereochemically-benign installation and cleavage.[1][2]
Benzyl Esters: The Robust Workhorse
Benzyl esters have long been a staple for carboxylic acid protection due to their general stability and unique deprotection methods.[3]
Mechanism and Installation
Benzyl esters are typically formed via Williamson ether synthesis-type reactions or Fischer esterification. A common laboratory-scale method involves the reaction of the carboxylic acid with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base, such as cesium carbonate or DBU. For substrates sensitive to basic conditions, esterification can be achieved under acidic catalysis with benzyl alcohol, often with azeotropic removal of water.[4][5]
Stability Profile
A key advantage of the benzyl protecting group is its robustness. Benzyl esters are stable to a wide range of synthetic conditions, including mildly acidic and basic media, as well as many organometallic reagents and nucleophiles.[4] This stability allows for a broad scope of subsequent chemical transformations on other parts of the molecule.
Deprotection: The Power of Hydrogenolysis
The primary method for cleaving benzyl esters is catalytic hydrogenolysis.[3] This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[6] The process is exceptionally mild and clean, yielding the free carboxylic acid and toluene as the only byproduct.
An increasingly popular and often more convenient alternative is catalytic transfer hydrogenation , which avoids the need for specialized hydrogenation equipment.[7][8] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with the palladium catalyst.[7][9][10]
Impact on Stereochemical Integrity
While generally reliable, the conditions for both the formation and cleavage of benzyl esters can pose a risk to the stereocenter of chiral acids.
-
Esterification: The use of harsh acidic or basic conditions, especially at elevated temperatures, can lead to racemization of the α-stereocenter.[5] For instance, studies on amino acids have shown that the choice of solvent during acid-catalyzed benzylation can significantly impact the final enantiomeric excess, with toluene being implicated in causing partial to total racemization in some cases.[5]
-
Deprotection: Catalytic hydrogenolysis is considered a very mild method that generally does not affect the stereochemical integrity of the chiral center.[9] However, the presence of certain functional groups in the substrate can sometimes lead to side reactions.
Silyl Esters: The Labile Shield
Silyl esters, particularly those derived from common silylating agents like tert-butyldimethylsilyl (TBDMS) chloride, present a contrasting profile to benzyl esters, primarily characterized by their lability.
Mechanism and Installation
Silyl esters are formed by reacting the carboxylic acid with a silyl halide (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a base like imidazole, typically in an aprotic solvent such as DMF.[11] The reaction proceeds readily under mild conditions.
Stability Profile
Standard silyl esters (e.g., TMS, TES, TBDMS) are generally considered too labile for widespread use as robust protecting groups for carboxylic acids in multi-step synthesis.[12] They are sensitive to both mild acidic and basic conditions and may not survive purification by column chromatography on silica gel.[12][13] Their stability increases with the steric bulk of the substituents on the silicon atom.[12] For instance, extremely bulky "supersilyl" esters have been developed that exhibit remarkable stability, even towards organometallic reagents, but these are not as commonly employed as standard silylating agents.[14][15]
Deprotection: The Fluoride Affinity
The defining feature of silyl group deprotection is the high affinity of silicon for fluoride ions.[16] Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for the rapid and selective cleavage of silyl esters under very mild, neutral conditions.[16][17] This deprotection method is orthogonal to the hydrogenolysis conditions used for benzyl esters, which is a significant advantage in complex syntheses.[3]
Impact on Stereochemical Integrity
The mild conditions required for both the formation and fluoride-mediated cleavage of silyl esters are a major advantage when working with sensitive chiral acids.
-
Esterification: The use of silyl chlorides with imidazole at room temperature is generally considered to be a racemization-free method of protection.[13]
-
Deprotection: Fluoride-mediated cleavage is a very gentle process that is highly unlikely to cause epimerization of the α-stereocenter.[16]
Head-to-Head Comparison: Benzyl vs. Silyl Esters
The choice between benzyl and silyl protection for a chiral acid is a strategic one, dictated by the planned synthetic route.
| Feature | Benzyl Ester | Silyl Ester (e.g., TBDMS) |
| Stability | Robust; stable to mild acid/base, many nucleophiles and organometallics.[4] | Labile; sensitive to mild acid/base and chromatography on silica gel.[12] |
| Protection Conditions | Can require heat or strong acid/base, potential for racemization.[5] | Mild (e.g., R3SiCl, imidazole, RT), generally racemization-free.[11] |
| Deprotection Conditions | Catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenolysis.[3] | Fluoride ion source (e.g., TBAF) or acidic conditions.[16] |
| Orthogonality | Cleaved by reduction; stable to fluoride. | Cleaved by fluoride; stable to hydrogenolysis.[3] |
| Stereochemical Risk | Moderate risk of racemization during protection.[5] Low risk during deprotection. | Low to negligible risk during protection and deprotection.[13][16] |
| Ideal Use Case | When a robust protecting group is needed for multi-step synthesis involving a variety of reagents. | For short sequences or when a very mild, non-reductive deprotection is required. |
Experimental Protocols
Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of a chiral carboxylic acid using benzyl and silyl groups.
Caption: Silyl Ester Protection and Deprotection Workflow.
Protocol 1: Benzyl Ester Protection of (S)-Ibuprofen
-
To a stirred solution of (S)-Ibuprofen (1.0 g, 4.85 mmol) in anhydrous DMF (20 mL) is added cesium carbonate (2.37 g, 7.28 mmol).
-
The mixture is stirred at room temperature for 20 minutes.
-
Benzyl bromide (0.69 mL, 5.82 mmol) is added dropwise, and the reaction is stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (S)-Ibuprofen benzyl ester.
-
The enantiomeric excess of the product should be determined by chiral HPLC and compared to the starting material to assess for racemization.
Protocol 2: Deprotection of (S)-Ibuprofen Benzyl Ester via Catalytic Transfer Hydrogenation
-
To a solution of (S)-Ibuprofen benzyl ester (1.0 g, 3.37 mmol) in methanol (20 mL) is added 10% Palladium on carbon (100 mg, 10 wt%).
-
Ammonium formate (1.06 g, 16.85 mmol) is added in one portion.
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Upon completion (typically 1-2 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with 1M HCl and then brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield (S)-Ibuprofen.
-
The enantiomeric excess should be verified by chiral HPLC.
Protocol 3: TBDMS Ester Protection of (S)-Ibuprofen
-
To a solution of (S)-Ibuprofen (1.0 g, 4.85 mmol) in anhydrous DMF (20 mL) is added imidazole (0.83 g, 12.13 mmol).
-
tert-Butyldimethylsilyl chloride (0.88 g, 5.82 mmol) is added in portions at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water (50 mL) and extracted with a 1:1 mixture of ethyl acetate and hexanes (3 x 30 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Due to the potential lability of the TBDMS ester on silica gel, purification should be approached with caution, or the crude product used directly if sufficiently pure.
Protocol 4: Deprotection of (S)-Ibuprofen TBDMS Ester
-
The crude (S)-Ibuprofen TBDMS ester (1.56 g, 4.85 mmol) is dissolved in anhydrous THF (20 mL).
-
A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (5.8 mL, 5.8 mmol) is added dropwise at 0 °C.
-
The reaction is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield (S)-Ibuprofen.
Conclusion and Strategic Recommendations
The choice between benzyl and silyl protecting groups for chiral acids is not a matter of inherent superiority, but of strategic synthetic planning.
-
Choose Benzyl Esters for Robustness: When a chiral acid is to be carried through a multi-step synthesis involving a diverse range of reagents and conditions, the stability of the benzyl ester is a significant asset. However, care must be taken during the protection step to employ the mildest possible conditions to mitigate the risk of racemization.
-
Choose Silyl Esters for Mildness and Orthogonality: For substrates that are particularly sensitive to epimerization or when a non-reductive deprotection is required to preserve other functional groups (e.g., alkenes, alkynes, nitro groups), silyl esters are the superior choice. Their lability, however, generally restricts their use to shorter synthetic sequences where the protected intermediate will not be subjected to harsh conditions or rigorous purification.
Ultimately, the optimal protecting group strategy is one that is tailored to the specific substrate and the overall synthetic design, with the preservation of stereochemical integrity as the guiding principle.
References
- Bieg, T., & Szeja, W. (1985).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Angewandte Chemie International Edition. (2012). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions.
- National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- Google Patents. (n.d.). EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
- Indian Journal of Chemistry. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 21B(9), 845-847.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Monatshefte für Chemie - Chemical Monthly, 149(12), 2265-2273.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- University of Bristol. (n.d.). Protecting Groups.
- Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition.
- ResearchGate. (n.d.). The asymmetric Michael-type alkylation of chiral β-enamino esters: Critical role of a benzyl ester group in the racemization of adducts.
- Wikipedia. (n.d.). Chiral auxiliary.
- Royal Society of Chemistry. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-494.
- CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Seoul National University. (n.d.). A chiral benzyl group as a chiral auxiliary and protecting group for the synthesis of optically active 1,2-Diols and (+)-Frontalin.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (n.d.). On the Stereochemistry of β-Elimination of β-Silyl Azides.
- eScholarship. (n.d.). UCSB CHEM THESIS COMMITTEE (FINAL DRAFT-2).
- Organic Chemistry Portal. (n.d.). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation.
- Journal of the American Chemical Society. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(48), 26236-26246.
- ResearchGate. (n.d.). Stereoselective Synthesis of 3-Hydroxyproline Benzyl Esters from N -Protected β-Aminoaldehydes and Benzyl Diazoacetate.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (n.d.). Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL).
- Science of Synthesis. (n.d.). 4.4 Silicon Compounds.
- ResearchGate. (n.d.). Chiral Silylation Reagents for the Determination of Absolute Configuration by NMR Spectroscopy.
- Radboud University Repository. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
- Reddit. (2021). Silylprotection of alcohols in presence of a carboxylic acid.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
- Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.
- ResearchGate. (n.d.). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification.
- ACS Publications. (2022). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Organic Letters, 24(23), 4253-4258.
- Royal Society of Chemistry. (2018). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 16(33), 5971-5994.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Royal Society of Chemistry. (2015). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 13(16), 4704-4708.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. air.unimi.it [air.unimi.it]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Spectroscopic comparison of (R)-2-(benzyloxy)propanoic acid and its starting materials
A Spectroscopic Guide to the Synthesis of (R)-2-(benzyloxy)propanoic acid
In the field of pharmaceutical development and chiral synthesis, the ability to rigorously confirm the structure and purity of intermediates and final products is paramount. This compound is a valuable chiral building block, and its synthesis requires careful monitoring to ensure the desired transformations have occurred. This guide provides an in-depth spectroscopic comparison of this compound with its common starting materials, Ethyl (R)-lactate and Benzyl bromide, offering researchers a practical framework for reaction monitoring and product validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The synthetic route discussed herein is a two-step process:
-
O-Benzylation: A Williamson ether synthesis where the hydroxyl group of Ethyl (R)-lactate is deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophile then attacks Benzyl bromide to form the intermediate, Ethyl (R)-2-(benzyloxy)propanoate.[1]
-
Saponification: The ethyl ester of the intermediate is hydrolyzed under basic conditions, followed by an acidic workup, to yield the final carboxylic acid product, this compound.[2]
This guide will dissect the characteristic spectroscopic signatures at each stage of this pathway, providing the causal logic behind the observed spectral changes.
Synthetic Pathway and Experimental Workflow
The overall transformation converts a chiral hydroxy ester into a protected chiral carboxylic acid. Each spectroscopic technique provides a unique window into the specific bond changes occurring during the reaction.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Step 1: O-Benzylation of Ethyl (R)-lactate.
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is washed with petroleum ether to remove the oil.[1]
-
The washed NaH is suspended in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.
-
Ethyl (R)-lactate (1.0 eq) is added dropwise. The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.
-
Benzyl bromide (1.2 eq) is added, and the reaction is warmed to room temperature and stirred for 12-16 hours.[1]
-
The reaction is quenched with water, and the product, Ethyl (R)-2-(benzyloxy)propanoate, is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Step 2: Saponification.
-
The crude Ethyl (R)-2-(benzyloxy)propanoate is dissolved in a mixture of water and ethanol.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 1-2 hours.[2]
-
After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with ether to remove any unreacted starting material.
-
The aqueous layer is acidified to a pH of 1-2 with concentrated HCl.[2]
-
The resulting precipitate, this compound, is extracted with dichloromethane, dried, and concentrated to yield the final product.
-
¹H NMR Spectroscopic Comparison
Proton NMR (¹H NMR) spectroscopy is a powerful tool for tracking the progress of this reaction, as the chemical environment of the protons changes distinctly with each transformation.[3] The chemical shift (δ) indicates the electronic environment of a proton, providing clear evidence for the formation of new bonds and the consumption of starting materials.[4]
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (R)-lactate | -CH (OH)- | ~4.28 | Quartet (q) |
| -OH | Variable, broad singlet | Singlet (s) | |
| -O-CH₂ -CH₃ | ~4.23 | Quartet (q) | |
| -CH(OH)-CH₃ | ~1.41 | Doublet (d) | |
| -O-CH₂-CH₃ | ~1.30 | Triplet (t) | |
| Benzyl bromide | Ar-CH₂ -Br | ~4.5 | Singlet (s) |
| Aromatic H | ~7.2-7.4 | Multiplet (m) | |
| Ethyl (R)-2-(benzyloxy)propanoate | Aromatic H | ~7.3 | Multiplet (m) |
| Ar-CH₂ -O- | ~4.6 & 4.4 (diastereotopic) | Doublet (d) x2 | |
| -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | |
| -CH (OBn)- | ~4.0 | Quartet (q) | |
| -CH(OBn)-CH₃ | ~1.4 | Doublet (d) | |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | |
| This compound | -COOH | >10, broad singlet | Singlet (s) |
| Aromatic H | ~7.3 | Multiplet (m) | |
| Ar-CH₂ -O- | ~4.6 & 4.4 (diastereotopic) | Doublet (d) x2 | |
| -CH (OBn)- | ~4.1 | Quartet (q) | |
| -CH(OBn)-CH₃ | ~1.5 | Doublet (d) |
Data synthesized from spectral databases and literature.[5][6][7][8]
Analysis of ¹H NMR Transformations:
-
Benzylation Step: The most telling signs of a successful first step are the disappearance of the broad -OH proton signal from Ethyl (R)-lactate and the disappearance of the benzylic singlet at ~4.5 ppm from Benzyl bromide. Concurrently, new signals appear: a multiplet for the aromatic protons (~7.3 ppm) and, most characteristically, a pair of doublets for the new benzylic protons (Ar-CH₂ -O-). These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and split each other, appearing as two distinct doublets often referred to as an "AB quartet".
-
Saponification Step: The transition from the intermediate ester to the final carboxylic acid is clearly marked by the disappearance of the quartet (~4.2 ppm) and triplet (~1.2 ppm) corresponding to the ethyl group (-O-CH₂-CH₃). In their place, a very deshielded, broad singlet appears far downfield (>10 ppm), which is the classic signature of a carboxylic acid proton (-COOH ).
¹³C NMR Spectroscopic Comparison
Carbon NMR provides complementary information about the carbon skeleton of the molecules. While proton-decoupled ¹³C NMR spectra lack coupling information, the chemical shifts are highly sensitive to the bonding environment of each carbon atom.[9]
| Compound | Key Carbons | Expected Chemical Shift (δ, ppm) |
| Ethyl (R)-lactate | C =O (Ester) | ~175 |
| -C H(OH)- | ~67 | |
| -O-C H₂-CH₃ | ~61 | |
| -CH(OH)-C H₃ | ~20 | |
| -O-CH₂-C H₃ | ~14 | |
| Benzyl bromide | Aromatic C | ~128-138 |
| Ar-C H₂-Br | ~33 | |
| Ethyl (R)-2-(benzyloxy)propanoate | C =O (Ester) | ~172 |
| Aromatic C | ~127-137 | |
| -C H(OBn)- | ~75 | |
| Ar-C H₂-O- | ~72 | |
| -O-C H₂-CH₃ | ~61 | |
| -CH(OBn)-C H₃ | ~19 | |
| -O-CH₂-C H₃ | ~14 | |
| This compound | C =O (Acid) | ~176 |
| Aromatic C | ~128-137 | |
| -C H(OBn)- | ~75 | |
| Ar-C H₂-O- | ~72 | |
| -CH(OBn)-C H₃ | ~18 |
Data synthesized from spectral databases.[7][8][10][11]
Analysis of ¹³C NMR Transformations:
-
Benzylation Step: The carbon connected to the oxygen (-C H(OH)-) in Ethyl (R)-lactate undergoes a significant downfield shift from ~67 ppm to ~75 ppm upon benzylation, reflecting the change from a hydroxyl to a benzyl ether environment. The appearance of new signals for the benzylic carbon (Ar-C H₂-O-) at ~72 ppm and the aromatic carbons (~127-137 ppm) confirms the incorporation of the benzyl group.
-
Saponification Step: The primary change in the ¹³C NMR spectrum during hydrolysis is the disappearance of the two signals corresponding to the ethyl ester carbons (-O-C H₂-CH₃ at ~61 ppm and -O-CH₂-C H₃ at ~14 ppm). The carbonyl carbon (C =O) also experiences a slight shift, typically moving downfield from ~172 ppm in the ester to ~176 ppm in the carboxylic acid.
FTIR Spectroscopic Comparison
Infrared spectroscopy is ideal for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[12][13]
| Compound | Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Ethyl (R)-lactate | Alcohol | O-H stretch | 3500-3300 | Strong, Broad |
| Ester | C=O stretch | ~1730 | Strong, Sharp | |
| C-O stretch | 1300-1000 | Strong | ||
| Benzyl bromide | C-H (sp²) | 3100-3000 | Medium | |
| C-Br stretch | 690-550 | Medium-Strong | ||
| This compound | Carboxylic Acid | O-H stretch | 3300-2500 | Very Broad |
| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp | |
| Ether | C-O stretch | ~1100 | Strong | |
| Aromatic Ring | C=C stretch | ~1600, ~1450 | Medium-Weak |
Data synthesized from established IR spectroscopy correlation tables.[14][15][16]
Analysis of FTIR Transformations:
The progression of the synthesis is readily followed by observing the changes in the hydroxyl and carbonyl regions of the IR spectrum.
-
Starting Material (Ethyl (R)-lactate): The spectrum is characterized by a strong, broad O-H stretch around 3400 cm⁻¹ and a sharp, intense C=O stretch for the ester at ~1730 cm⁻¹.[14][15]
-
Intermediate (Ethyl (R)-2-(benzyloxy)propanoate): Upon successful benzylation, the most significant change is the complete disappearance of the broad O-H band . The ester C=O stretch remains at ~1730 cm⁻¹, and new, weaker peaks appear around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ corresponding to the aromatic C-H and C=C bonds, respectively.
-
Final Product (this compound): The hydrolysis step is confirmed by two key changes. First, a very broad O-H stretch reappears, but it is now characteristic of a carboxylic acid, spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, often overlapping the C-H stretching region.[16] This extreme broadness is due to strong hydrogen bonding between the acid molecules. Second, the C=O stretch shifts to a lower wavenumber, typically around 1710 cm⁻¹, which is indicative of a carboxylic acid carbonyl.[15]
Conclusion
By systematically comparing the ¹H NMR, ¹³C NMR, and FTIR spectra of the starting materials, intermediate, and final product, a researcher can confidently monitor the synthesis of this compound. The key spectroscopic events—the disappearance of the lactate -OH group and appearance of the benzyl group signals in the first step, followed by the loss of the ethyl ester signals and the emergence of the characteristic carboxylic acid signals in the second step—provide a clear and self-validating narrative of the chemical transformation. This multi-faceted spectroscopic approach ensures high confidence in the structural assignment and purity of the final chiral product, which is essential for its application in drug development and scientific research.
References
- Dummies.com. (2016, March 26). How to Find Functional Groups in the IR Spectrum.
- Oregon State University. Infrared Spectra: Identifying Functional Groups.
- Fiveable. (n.d.). 12.7 Interpreting Infrared Spectra - Organic Chemistry.
- Specac Ltd. Interpreting Infrared Spectra.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- ResearchGate. (n.d.). Principles in NMR Spectroscopy.
- Mestrelab Research. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- SpectraBase. Benzylbromide.
- PubChem. Benzyl Bromide.
- The Royal Society of Chemistry. Supplementary Information.
- PubChem. (L)-ethyl lactate.
- PubChem. 2-(Benzyloxy)propanoic acid.
- Google Patents. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- PubChem. Ethyl Lactate.
- Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0040735).
- Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of propanoic acid.
- MDPI. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- LookChem. This compound.
- Organic Syntheses Procedure. (r,s)-mevalonolactone-2- 13 c.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Ethyl L(-)-lactate(687-47-8) 1H NMR spectrum [chemicalbook.com]
- 6. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl lactate (97-64-3) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Analysis and Application of (R)-(+)-2-(Benzyloxy)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis and drug development, the selection of high-quality, enantiomerically pure starting materials is paramount. (R)-(+)-2-(Benzyloxy)propionic acid stands as a critical chiral building block, valued for its role in the stereoselective synthesis of complex organic molecules.[1] This guide provides an in-depth technical comparison of this versatile reagent, focusing on the critical parameters outlined in a Certificate of Analysis (CoA) and its performance relative to alternative analytical methodologies for determining enantiopurity.
Understanding the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is more than a mere formality; it is a testament to the quality and purity of a chemical substance. For a chiral compound like (R)-(+)-2-(Benzyloxy)propionic acid, specific parameters on the CoA are of utmost importance. Below is a comparative table illustrating typical specifications from various suppliers, highlighting the key quality attributes researchers should scrutinize.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (High Purity) | Significance in Research Applications |
| Appearance | Off-white to yellow solid or liquid | White to off-white crystalline powder | White crystalline solid | Indicates overall purity and the potential presence of colored impurities. |
| Purity (by HPLC) | ≥97.0% | ≥95% | ≥99% | Directly impacts the yield and purity of subsequent reaction products. Higher purity minimizes side reactions. |
| Enantiomeric Excess (ee) | Not always specified | ≥98% | ≥99.5% | A critical parameter for ensuring the stereochemical integrity of the final product in asymmetric synthesis. |
| Optical Rotation | +77° ± 3° (c=1 in methanol) | Not always specified | Consistent with high ee | A key indicator of enantiomeric purity, though less precise than chiral chromatography. |
| Melting Point | 52-55 °C | 51-56 °C | 54-56 °C | A narrow melting point range suggests high purity. |
| Residual Solvents | Not always specified | Conforms to ICH guidelines | <0.1% | Residual solvents can interfere with reactions or be toxic in pharmaceutical applications. |
| Heavy Metals | Not always specified | ≤10 ppm | ≤5 ppm | Important for applications in drug development where heavy metal contamination is strictly regulated. |
Expert Insight: The seemingly small differences in purity and enantiomeric excess between suppliers can have a profound impact on the outcome of a multi-step synthesis. For instance, a 97% pure starting material may be acceptable for initial exploratory work, but for the synthesis of an active pharmaceutical ingredient (API), a purity of ≥99.5% is often required to minimize the formation of difficult-to-remove impurities.
Workflow for Quality Control Analysis of (R)-(+)-2-(Benzyloxy)propionic Acid
The robust quality control of incoming chiral starting materials is a cornerstone of successful drug development. The following diagram illustrates a typical workflow for the comprehensive analysis of (R)-(+)-2-(Benzyloxy)propionic acid.
Caption: Quality control workflow for (R)-(+)-2-(Benzyloxy)propionic acid.
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The accurate determination of enantiomeric excess is crucial. While polarimetry provides a quick check, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its precision and accuracy.[2]
Objective: To resolve and quantify the enantiomers of 2-(Benzyloxy)propionic acid to determine the enantiomeric excess of the (R)-(+)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A column with a chiral selector is essential. For carboxylic acids like the analyte, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns (e.g., Chiral-AGP) are often effective.[3]
Materials:
-
(R)-(+)-2-(Benzyloxy)propionic acid sample
-
(S)-(-)-2-(Benzyloxy)propionic acid reference standard (or a racemic mixture)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions (A Starting Point):
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based columns are widely used for the separation of a broad range of chiral compounds. |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | A non-polar mobile phase is typical for normal-phase chiral separations. The small amount of TFA helps to improve peak shape for acidic analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can affect chiral recognition; maintaining a constant temperature is crucial for reproducibility. |
| Detection | UV at 254 nm | The benzene ring in the molecule provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the racemic mixture of 2-(Benzyloxy)propionic acid in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a stock solution of the (R)-(+)-2-(Benzyloxy)propionic acid sample at the same concentration.
-
-
System Suitability:
-
Inject the racemic standard solution. The system is suitable if the resolution between the two enantiomer peaks is greater than 1.5.
-
-
Sample Analysis:
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time of the (R)-enantiomer from the sample injection and the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
-
Performance Comparison: (R)-(+)-2-(Benzyloxy)propionic Acid vs. Mosher's Acid
While (R)-(+)-2-(Benzyloxy)propionic acid is primarily used as a chiral building block in asymmetric synthesis, its enantiopurity is of utmost importance.[1] An alternative approach to confirming the enantiomeric excess and absolute configuration of chiral alcohols and amines is through the use of a chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[4][5][6]
The following table compares these two compounds, not as direct competitors in application, but as tools for achieving stereochemical control, either through synthesis or analysis.
| Feature | (R)-(+)-2-(Benzyloxy)propionic Acid | (S)-(-)-Mosher's Acid |
| Primary Application | Chiral building block in asymmetric synthesis.[1] | Chiral derivatizing agent for determining enantiomeric excess and absolute configuration of alcohols and amines by NMR.[4][6] |
| Mechanism of Action | Incorporated into a molecule to introduce a stereocenter, which then directs the stereochemistry of subsequent reactions.[5] | Reacts with a chiral alcohol or amine to form diastereomeric esters or amides, which exhibit distinct NMR signals.[4][6] |
| Method of Analysis | Enantiomeric purity is typically determined by chiral HPLC. | The ratio of diastereomers is determined by ¹H or ¹⁹F NMR spectroscopy. |
| Advantages | Can be used to synthesize a wide variety of chiral molecules. The benzyl protecting group can be easily removed. | Provides information on both enantiomeric excess and absolute configuration. The method is well-established and widely used. |
| Limitations | The success of the asymmetric induction depends on the specific reaction conditions and substrate. | Requires derivatization, which can sometimes be difficult or lead to racemization. Not a synthetic building block itself. |
Decision Matrix for Selecting the Appropriate Chiral Tool:
The choice between using a chiral building block like (R)-(+)-2-(Benzyloxy)propionic acid and a chiral derivatizing agent like Mosher's acid depends entirely on the research objective. The following diagram illustrates a simplified decision-making process.
Caption: Decision-making for chiral synthesis vs. analysis.
References
- MySkinRecipes. (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]
- Wikipedia. Mosher's acid. [Link]
- He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-95. [Link]
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. scbt.com [scbt.com]
- 2. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. (R)-2-(Benzyloxy)propanoic acid [synhet.com]
A Comparative Guide to the Synthesis of (R)-2-(benzyloxy)propanoic acid for Researchers and Drug Development Professionals
(R)-2-(benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereochemical integrity is crucial for the desired biological activity of the final product. The selection of a synthetic route to this compound is a critical decision in process development, balancing factors such as enantiomeric purity, overall yield, scalability, cost, and safety. This guide provides an in-depth comparative analysis of three major synthetic strategies: Chiral Pool Synthesis via Williamson Ether Synthesis, Kinetic Resolution of a Racemic Mixture, and a Chemoenzymatic Approach.
Chiral Pool Synthesis: The Workhorse Approach via Williamson Ether Synthesis
This is arguably the most common and straightforward method for preparing this compound, leveraging the readily available chiral precursor, (R)-lactic acid, or its esters. The core of this strategy is the benzylation of the hydroxyl group, a classic Williamson ether synthesis, followed by the hydrolysis of the ester to yield the desired carboxylic acid.
The "Why" Behind the Experimental Choices
The selection of (R)-methyl lactate as a starting material is strategic; the methyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the benzylation of the hydroxyl group. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group, forming an alkoxide that can then act as a nucleophile. Sodium tert-amylate is presented here as a safer alternative to sodium hydride (NaH), as it does not produce flammable hydrogen gas upon reaction with the alcohol. Benzyl bromide is a common and effective benzylating agent. The reaction is typically carried out at a low temperature initially to control the exothermic deprotonation step, and then warmed to facilitate the SN2 reaction. The final step is a simple base-catalyzed hydrolysis of the methyl ester.
Experimental Protocol
Step 1: Synthesis of (R)-methyl 2-(benzyloxy)propanoate
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-methyl lactate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 7-8 mL per gram of lactate).
-
Cool the solution to below 5 °C in an ice bath.
-
Slowly add a solution of sodium tert-amylate (1.1 eq.) in THF to the cooled lactate solution, maintaining the temperature below 5 °C.
-
Once the addition is complete, add benzyl bromide (1.1 eq.) dropwise, again ensuring the temperature remains below 5 °C.
-
After the addition of benzyl bromide, allow the reaction mixture to warm to room temperature (20-30 °C) and stir for approximately 20 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-methyl 2-(benzyloxy)propanoate.
Step 2: Hydrolysis to this compound
-
To the crude (R)-methyl 2-(benzyloxy)propanoate, add a solution of sodium hydroxide (2.0 eq.) in water/methanol.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, acidify the reaction mixture to a pH of 1-2 with hydrochloric acid.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.[1]
Caption: Workflow for Chiral Pool Synthesis.
Kinetic Resolution: Separating Enantiomers with a Chiral Catalyst
Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of a chiral catalyst or reagent with each enantiomer. In the context of this compound, one could start with the racemic acid and selectively esterify the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
The "Why" Behind the Experimental Choices
Representative Experimental Protocol
-
To a solution of racemic 2-(benzyloxy)propanoic acid (1.0 eq.) in a suitable solvent (e.g., diethyl ether), add pivalic anhydride (1.2 eq.) and bis(α-naphthyl)methanol (0.5 eq.).
-
Add diisopropylethylamine (1.8 eq.) followed by the chiral catalyst, (+)-benzotetramisole ((+)-BTM) (0.05 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
The organic layer contains the unreacted this compound and the ester of the (S)-enantiomer. These can be separated by column chromatography or by an acid-base extraction to isolate the desired (R)-acid.
Caption: Workflow for Kinetic Resolution.
Chemoenzymatic Synthesis: The "Green" Chemistry Approach
Chemoenzymatic methods utilize enzymes as catalysts to perform chemical transformations with high selectivity, often under mild reaction conditions. For the synthesis of this compound, a lipase-catalyzed kinetic resolution of a racemic ester is a highly attractive and environmentally friendly option.
The "Why" Behind the Experimental Choices
Lipases are a class of enzymes that catalyze the hydrolysis of esters. Crucially, many lipases exhibit high enantioselectivity, meaning they will preferentially hydrolyze one enantiomer of a racemic ester over the other. Candida antarctica Lipase B (CAL-B), often immobilized on a solid support (e.g., Novozym 435), is a widely used and robust biocatalyst for such resolutions.[3][4] The reaction is typically performed in a buffered aqueous solution, sometimes with a co-solvent to improve substrate solubility. The enzyme selectively hydrolyzes the (R)-ester to the desired (R)-acid, leaving the (S)-ester largely unreacted. This method offers the benefits of mild reaction conditions (room temperature, neutral pH), high enantioselectivity, and the use of a biodegradable catalyst.
Representative Experimental Protocol
-
Prepare a racemic mixture of methyl 2-(benzyloxy)propanoate, for example, by esterification of racemic 2-(benzyloxy)propanoic acid.
-
Suspend the racemic ester in a phosphate buffer (pH 7.0). An organic co-solvent such as acetonitrile may be added to improve solubility.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Stir the mixture at room temperature (e.g., 30 °C) and monitor the progress of the reaction by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Acidify the aqueous solution and extract with an organic solvent to isolate the this compound.
-
The unreacted (S)-methyl 2-(benzyloxy)propanoate will remain in the organic phase and can be separated.
Caption: Workflow for Chemoenzymatic Synthesis.
Comparative Performance Analysis
| Parameter | Chiral Pool Synthesis (Williamson Ether) | Kinetic Resolution (Chiral Catalyst) | Chemoenzymatic Synthesis (Lipase) |
| Starting Material | Enantiopure (R)-lactic acid ester | Racemic 2-(benzyloxy)propanoic acid | Racemic 2-(benzyloxy)propanoate ester |
| Key Reagent | Strong base (e.g., Na-tert-amylate) | Chiral catalyst (e.g., (+)-BTM) | Lipase (e.g., CAL-B) |
| Typical Yield | High (often >85% over two steps) | Theoretically max. 50% for the desired enantiomer | Theoretically max. 50% for the desired enantiomer |
| Enantiomeric Excess (e.e.) | High (>99% if starting material is pure) | Good to excellent (can exceed 95%) | Excellent (often >99%) |
| Reaction Conditions | Anhydrous, cryogenic to room temp., then reflux | Mild (room temperature) | Mild (room temp., neutral pH) |
| Scalability | Well-established and scalable | Can be challenging due to catalyst cost and loading | Generally scalable, enzyme cost and stability are factors |
| Safety & Environment | Use of strong bases and organic solvents | Use of organic solvents and potentially expensive/toxic catalysts | "Green" process, aqueous media, biodegradable catalyst |
| Key Advantage | High theoretical yield, straightforward | Does not require a chiral starting material | High enantioselectivity, mild and green conditions |
| Key Disadvantage | Relies on the availability of a chiral precursor | Maximum 50% yield, requires separation of product and unreacted enantiomer | Maximum 50% yield, requires preparation of racemic ester |
Conclusion for the Practicing Scientist
The optimal synthesis route for this compound is highly dependent on the specific requirements of the project.
-
For large-scale production where a high theoretical yield is paramount and an enantiopure starting material is economically viable, the Chiral Pool Synthesis via Williamson Ether Synthesis is the most logical choice. Its robustness and high-yield potential make it an industry favorite.
-
When a chiral precursor is unavailable or prohibitively expensive, Kinetic Resolution with a chiral catalyst offers a viable alternative. While the theoretical yield is capped at 50%, it provides access to the desired enantiomer from a racemic mixture. The cost and efficiency of the chiral catalyst are critical considerations for this route.
-
For applications where environmental impact is a primary concern and exceptional enantiopurity is required, the Chemoenzymatic Approach is an excellent option. The mild reaction conditions and the high selectivity of lipases make this a very attractive "green" alternative, despite the 50% theoretical yield limit. The reusability of the immobilized enzyme can also offer cost benefits at scale.
Ultimately, the decision should be based on a thorough evaluation of the cost of starting materials, the desired scale of the synthesis, the required level of enantiopurity, and the available resources and equipment.
References
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI.
- A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC ACIDS. HETEROCYCLES, Vol. 86, No. 2, 2012.
- Enzymatic Synthesis of Chiral 2-Hydroxy Carboxylic Acids | Semantic Scholar.
- A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI.
- Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed.
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI.
- The Williamson Ether Synthesis - Master Organic Chemistry.
Sources
- 1. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of Benzyloxypropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-enantiomers of benzyloxypropanoic acid derivatives, a class of compounds with diverse therapeutic potential. By delving into supporting experimental data and detailed methodologies, this document aims to equip researchers with the insights necessary to make informed decisions in their scientific endeavors.
The Significance of Stereochemistry in Drug Action
Chirality is a fundamental property of many biological molecules, including receptors, enzymes, and nucleic acids.[1] Consequently, the interaction of a chiral drug with its biological target is often stereospecific, meaning that one enantiomer may bind with significantly higher affinity and elicit a stronger biological response than the other.[2] The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer." In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing biological effect.[2] Therefore, understanding the stereospecificity of a drug candidate is paramount for optimizing its therapeutic index.
A classic example of this principle is seen in the 2-arylpropionic acid derivatives, or "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs). For many profens, the (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, responsible for the anti-inflammatory effects, while the (R)-enantiomer is significantly less active in this regard.[3]
Comparative Biological Activities of Benzyloxypropanoic Acid Enantiomers
While the benzyloxypropanoic acid scaffold is found in compounds with a range of biological activities, direct comparative studies of their enantiomers are not as extensively documented as for some other chemical classes. However, available research and analogous structures provide compelling evidence for stereospecific effects.
Antimicrobial Activity
A study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are structurally related to benzyloxypropanoic acid derivatives, revealed a clear preference for the (S)-configuration in antibacterial activity. These compounds were evaluated for their minimum inhibitory concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic Acid Derivatives
| Compound | Configuration | Substituent (R) | S. aureus (MIC, μg/mL) | B. subtilis (MIC, μg/mL) | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |
| 11r | S | p-tert-butyl | 1.56 | 3.125 | 6.25 | 6.25 |
| 11s | S | p-phenyl | 3.125 | 1.56 | 3.125 | 6.25 |
| 11t | S | p-benzyloxy | 1.56 | 3.125 | 6.25 | 3.125 |
Data extracted from Zhang et al., 2011.[4]
The results consistently demonstrated that the (S)-enantiomers with hydrophobic substituents on the phenoxyl side chain exhibited the most potent antibacterial activity.[4] This suggests that the spatial arrangement of the propanoic acid moiety and its substituents is crucial for effective interaction with the bacterial target.
G-Protein Coupled Receptor (GPCR) Modulation
Benzyloxypropanoic acid derivatives have also been investigated as modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.[5] The interaction with these receptors is notoriously stereospecific.
While direct comparative data for (R)- and (S)-benzyloxypropanoic acids on a specific GPCR is limited in the public domain, the general principles of GPCR-ligand interactions strongly suggest that enantiomers will exhibit different potencies and efficacies. The three-dimensional structure of the binding pocket of a GPCR will favor the binding of one enantiomer over the other, leading to a more stable and effective receptor-ligand complex.
Enzyme Inhibition
The inhibition of enzymes is another area where the stereochemistry of benzyloxypropanoic acid derivatives is expected to play a critical role. For instance, in the context of inflammation, cyclooxygenase (COX) enzymes are key targets. As previously mentioned with the profens, the (S)-enantiomer is typically the more potent inhibitor.[3] It is highly probable that benzyloxypropanoic acid derivatives designed as COX inhibitors would exhibit similar stereoselectivity.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to compare the biological activity of enantiomers.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add the (R)- and (S)-enantiomers of the benzyloxypropanoic acid derivative at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, can then be determined by plotting the percentage of viability against the compound concentration.
Diagram of MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[2][9]
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Assay Plate Setup: In a 96-well plate, set up the following wells:
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the (R)- or (S)-enantiomer at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the colorimetric substrate solution to all wells, followed quickly by 20 µL of arachidonic acid to initiate the reaction.
-
Incubation: Shake the plate for a few seconds and incubate for a precise time (e.g., 2 minutes) at 25°C.[3]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[3]
Data Analysis:
The percent inhibition is calculated as follows:
% Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Background Well) / (Absorbance of 100% Activity Well - Absorbance of Background Well)] x 100
The IC₅₀ value can be determined by plotting the percent inhibition against the inhibitor concentration.
Diagram of COX Inhibition Assay Principle
Sources
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of G protein-coupled receptor kinases in opioid receptor functional selectivity [escholarship.org]
- 4. Synthesis and pharmacological evaluation of indanpropionic acids as uterine relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Hydrophobic Binding Pocket of G-Protein-Coupled Lysophosphatidylserine Receptor GPR34/LPS1 by Docking-Aided Structure-Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-(3-(benzyloxy)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth comparative analysis of the principal analytical techniques for assessing the purity of a key synthetic intermediate, 3-(3-(benzyloxy)phenyl)propanoic acid. As a versatile building block, the integrity of this compound directly influences the viability of subsequent synthetic steps and the pharmacological profile of the final drug candidate.[1] This document moves beyond a simple recitation of methods to offer a nuanced, field-tested perspective on the strategic application of these techniques, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Synthetic Landscape and the Genesis of Impurities
The synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid is commonly achieved via a Williamson ether synthesis, reacting 3-(3-hydroxyphenyl)propanoic acid with benzyl bromide in the presence of a base like potassium carbonate.[1] While effective, this process can introduce a predictable constellation of impurities that must be diligently monitored and controlled.
Potential Impurities Include:
-
Starting Materials: Unreacted 3-(3-hydroxyphenyl)propanoic acid and benzyl bromide.
-
By-products: Products of side reactions, such as the elimination of HBr from benzyl bromide.
-
Degradation Products: Compounds formed during workup or storage.
-
Residual Solvents: Solvents used in the reaction and purification steps.[2]
The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds in new drug substances, which serve as a valuable framework even in a research context.[2] Generally, for early-stage development, a purity of ≥95% is considered acceptable for the primary compound.[3]
A Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique for purity assessment is a critical decision, contingent on the specific information required, the nature of potential impurities, and the desired level of sensitivity and accuracy. We will now explore the application of four key techniques to the analysis of 3-(3-(benzyloxy)phenyl)propanoic acid: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Purity Assessment of 3-(3-(benzyloxy)phenyl)propanoic Acid
Caption: Overall workflow for the synthesis, purification, and multi-technique purity assessment of 3-(3-(benzyloxy)phenyl)propanoic acid.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress and assessing the complexity of the crude product.[4]
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A common solvent system for aromatic carboxylic acids is a mixture of hexane and ethyl acetate. A starting point could be a 7:3 or 1:1 (v/v) mixture of hexane:ethyl acetate. For carboxylic acids that may streak, adding a small amount (e.g., 1%) of acetic acid to the mobile phase can improve spot shape.[4][5]
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Apply small spots of the starting material, crude reaction mixture, and purified product to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
UV Light (254 nm): The aromatic rings in the target compound and many potential impurities will quench the fluorescence of the plate, appearing as dark spots.[4]
-
Staining: A potassium permanganate (KMnO₄) stain can be used, which reacts with oxidizable functional groups. Alternatively, a bromocresol green stain can selectively visualize acidic compounds like the carboxylic acid as yellow spots on a blue background.
-
Interpretation and Causality:
The retention factor (Rf) is a key parameter in TLC. Due to the polar carboxylic acid group, 3-(3-(benzyloxy)phenyl)propanoic acid will have a lower Rf value (travel less up the plate) compared to less polar impurities like unreacted benzyl bromide. The starting material, 3-(3-hydroxyphenyl)propanoic acid, being more polar due to the additional hydroxyl group, will have an even lower Rf. A single, well-defined spot for the purified product suggests a high degree of purity, while multiple spots in the crude lane indicate the presence of impurities.
Strengths & Limitations:
-
Strengths: Rapid, inexpensive, and excellent for reaction monitoring.[4]
-
Limitations: Primarily qualitative, not suitable for precise quantification, and resolution may be limited for closely related impurities.[4]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry, offering high resolution and sensitivity.[6]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for aromatic carboxylic acids.[7][8]
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: A typical gradient might start at 30% B, ramping to 70% B over 20-30 minutes.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the benzyl and phenyl groups absorb, typically around 254 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Parameter | Typical Result | Interpretation |
| Retention Time (t_R) | ~15-20 min (gradient dependent) | Characteristic for the compound under the given conditions. |
| Peak Area % of Main Peak | >95% | Indicates the relative purity of the sample. |
| Impurity Peaks | <5% total area | Quantifies the level of detectable impurities. |
Interpretation and Causality:
In reversed-phase HPLC, more polar compounds elute earlier. Therefore, the starting material, 3-(3-hydroxyphenyl)propanoic acid, would have a shorter retention time than the product. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method provides a precise and reproducible measure of purity.
Strengths & Limitations:
-
Strengths: High resolution, high sensitivity, and excellent for quantification.[6]
-
Limitations: Requires a reference standard for absolute quantification, and impurities without a UV chromophore may not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Determiner
qNMR has emerged as a powerful primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard of the analyte itself.[9]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized 3-(3-(benzyloxy)phenyl)propanoic acid (e.g., 10-20 mg).
-
Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard must have a known purity and its signals should not overlap with the analyte's signals.[10]
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full relaxation and accurate integration.
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the benzylic protons at ~5.05 ppm) and a signal from the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Interpretation and Causality:
qNMR provides an absolute purity value based on the molar ratio of the analyte to the internal standard. It is an orthogonal technique to HPLC and can detect impurities that are "invisible" to UV detection, such as residual solvents or inorganic salts.[10]
Strengths & Limitations:
-
Strengths: Provides an absolute purity value, does not require a reference standard of the analyte, and gives structural information.[9]
-
Limitations: Lower sensitivity compared to HPLC for trace impurities, requires a high-purity internal standard, and can be more time-consuming.[11]
Mass Spectrometry (MS): For Identity Confirmation and Impurity Identification
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[12] It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).
Experimental Protocol (LC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is common for carboxylic acids.
-
Analysis Mode: Can be run in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 255.3. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 257.3.
-
Fragmentation Analysis (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be obtained, which is useful for structural confirmation and identifying impurities. A common fragmentation for benzylic ethers is the cleavage of the C-O bond, which would result in a prominent tropylium ion at m/z 91.
Expected Fragmentation Pattern:
Caption: Predicted key fragmentation of 3-(3-(benzyloxy)phenyl)propanoic acid in mass spectrometry.
Interpretation and Causality:
The observation of the correct molecular ion confirms the identity of the synthesized compound. By analyzing the masses of impurity peaks in the chromatogram, potential structures for these impurities can be proposed. For example, a peak at m/z 166.1 could correspond to the unreacted starting material, 3-(3-hydroxyphenyl)propanoic acid.
Strengths & Limitations:
-
Strengths: High sensitivity and specificity, excellent for molecular weight determination and structural elucidation of impurities.[12]
-
Limitations: Quantification can be challenging without appropriate standards, and ionization efficiency can vary between compounds.
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Purity Determination | Strengths | Limitations |
| TLC | Differential partitioning between a mobile and stationary phase | Qualitative analysis, reaction monitoring | Semi-quantitative at best | Rapid, inexpensive, simple | Low resolution, not quantitative[4] |
| HPLC | High-resolution separation based on partitioning | Quantitative analysis, impurity profiling | Relative purity based on peak area % | High sensitivity, high resolution, reproducible[6] | Requires UV-active compounds, reference standards for absolute quantification |
| qNMR | Signal intensity is proportional to the number of nuclei | Absolute quantitative analysis, structural elucidation | Absolute purity determination using an internal standard | Primary analytical method, no analyte reference standard needed, provides structural information[9] | Lower sensitivity for trace impurities, requires pure internal standard, longer analysis time[11] |
| MS | Separation of ions based on mass-to-charge ratio | Molecular weight determination, impurity identification | Not a primary quantification method without standards | High sensitivity and specificity, excellent for structural elucidation[12] | Variable ionization efficiency, challenging for direct quantification |
Conclusion: An Orthogonal Approach to Purity Assessment
For a comprehensive and trustworthy assessment of the purity of synthesized 3-(3-(benzyloxy)phenyl)propanoic acid, a multi-faceted, orthogonal approach is recommended. No single technique can provide a complete picture.
-
TLC should be employed as a rapid, initial check during and after the synthesis.
-
HPLC is the preferred method for routine quantitative purity analysis and for generating an impurity profile.
-
qNMR serves as an excellent orthogonal method to provide an absolute purity value and to confirm the structure of the main component and any major impurities.
-
Mass Spectrometry , ideally coupled with HPLC, is invaluable for confirming the identity of the product and for the structural elucidation of unknown impurities.
By judiciously selecting and combining these analytical techniques, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality of their synthesized intermediates, thereby paving the way for robust and reliable downstream applications.
References
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Figueira, F. A. da S. (2017). Re: Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? ResearchGate.
- Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2).
- Rao, R. N., & S, S. K. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(2), 146–162. [Link]
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Hassan, M. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 56(1). [Link]
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- U.S. Food and Drug Administration. (2000). Guidance for Industry Q3A Impurities in New Drug Substances.
- Biotech Spain. (2024, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
- Pauli, G. F., & Chen, S.-N. (n.d.). Purity by Absolute qNMR Instructions.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
- Patel, K., Gadhiya, P., & Patel, P. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Fisker, J. S., Vestergaard, B., & Cornett, C. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (2010). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 87, 287. [Link]
- Morreel, K., Dima, O., Kim, H., Lu, F., Niculaes, C., Vanholme, R., … Boerjan, W. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8108. [Link]
- Reddy, G. S., Kumar, A. P., & Rao, V. J. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277–280. [Link]
- Slideshare. (n.d.). Mass chart Fragmentation.
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. moravek.com [moravek.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rssl.com [rssl.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 12. ijnrd.org [ijnrd.org]
A Comparative Guide to Quantifying Impurities in (R)-2-(benzyloxy)propanoic acid using Quantitative Nuclear Magnetic Resonance (qNMR)
Introduction: The Imperative of Purity in Chiral Drug Development
In the landscape of pharmaceutical development, the stereochemical identity and purity of an active pharmaceutical ingredient (API) are not merely quality attributes; they are fundamental determinants of safety and efficacy. For chiral molecules like (R)-2-(benzyloxy)propanoic acid, a key building block in asymmetric synthesis, the presence of its enantiomeric counterpart, (S)-2-(benzyloxy)propanoic acid, or other process-related impurities can have significant pharmacological implications. Therefore, the accurate and precise quantification of these impurities is a critical, non-negotiable step in quality control.
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis for decades, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method.[1] This guide provides an in-depth technical comparison between qNMR and traditional methods, supported by a detailed, self-validating experimental workflow for quantifying impurities in this compound. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to leverage qNMR for robust and reliable purity assessments.
The Foundational Principle: Why qNMR is an Absolute Technique
Unlike most analytical techniques that rely on the response of a detector to a compound's physical property (e.g., UV absorbance in HPLC), qNMR is founded on a direct and universal principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal .[2][3]
This intrinsic relationship is what elevates qNMR to the status of a primary ratio method of measurement. With the inclusion of a certified internal standard of known purity and weight, it becomes an absolute quantification tool without the need for analyte-specific calibration curves.[4] This offers several distinct advantages:
-
Universal Detection: All protons (in ¹H qNMR) are detected with equal sensitivity, irrespective of the molecule's structure. This eliminates the need for chromophores (required by UV-HPLC) or volatility (required by GC).[5]
-
Structural Confirmation: NMR is, first and foremost, a structural elucidation technique. A single qNMR experiment not only quantifies an impurity but can also simultaneously confirm its chemical identity.[6]
-
Non-Destructive: The sample can be recovered and used for further analysis after the qNMR experiment is complete.[5]
-
Reduced Need for Reference Materials: While a certified internal standard is essential, qNMR does not require an isolated, purified standard for every single impurity to be quantified, which can significantly accelerate method development and reduce costs.[7]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique should be a strategic decision based on the specific requirements of the analysis. While HPLC and GC are invaluable, qNMR offers a compelling orthogonal approach.[8][9]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Quantification Principle | Absolute/Primary Method . Signal area is directly proportional to the number of nuclei.[3] | Relative Method . Requires calibration curves with reference standards for each analyte. | Relative Method . Requires calibration curves with reference standards for each analyte. |
| Reference Standards | Requires a single, certified internal standard. Does not require standards for each impurity. | Typically requires a purified reference standard for the main component and each impurity to be quantified accurately. | Typically requires a purified reference standard for the main component and each impurity. |
| Selectivity & Specificity | Very High . Provides detailed structural information, allowing for unambiguous identification of components.[10] | High . Dependent on column chemistry and detector. Co-elution can be a challenge. | Very High . Excellent separation for volatile compounds, especially when coupled with a Mass Spectrometer (MS). |
| Sample Requirements | Must be soluble in a deuterated solvent. Non-destructive. | Must be soluble in the mobile phase. Requires a chromophore for UV detection. | Must be volatile and thermally stable, or require derivatization. |
| Method Development | Often Faster . Involves selecting a suitable solvent, internal standard, and non-overlapping signals.[11] | Can be time-consuming, involving screening of columns, mobile phases, and detector settings. | Requires optimization of temperature programs, columns, and inlet parameters. |
| Accuracy & Precision | Excellent . Can achieve measurement uncertainties below 0.1% with proper methodology.[12] | Very Good . Highly dependent on the quality of reference standards and the calibration model. | Very Good . Highly dependent on reference standards, injection precision, and system stability. |
| Limitations | Signal overlap in complex mixtures can be challenging. Lower sensitivity compared to MS-based methods.[13] | Co-elution of impurities. Analytes without a chromophore require alternative detectors (e.g., ELSD, MS). | Limited to volatile and thermally stable compounds. Derivatization adds complexity and potential for error. |
Workflow for Quantifying Impurities in this compound
This section details a robust, step-by-step protocol for the determination of purity and quantification of a hypothetical impurity, benzyl alcohol, in a sample of this compound. The principles described are applicable to other potential impurities, including the (S)-enantiomer (with the use of a chiral solvating agent, not covered here) or residual starting materials.
Step 1: Method Planning & Selection of Internal Standard
Causality: The success of a qNMR experiment hinges on selecting an internal standard (IS) and analytical signals that are chemically inert and spectrally distinct. The IS serves as the ultimate reference point for quantification.
-
Analyte & Impurity Signal Selection:
-
Analyte (this compound): The quartet (CH) proton signal is a good candidate as it is unique to the core structure. The benzylic CH₂ protons or the methyl doublet (CH₃) can also be used.
-
Hypothetical Impurity (Benzyl Alcohol): The benzylic CH₂ signal of benzyl alcohol appears at a different chemical shift than that of the analyte, making it a suitable signal for quantification.
-
-
Internal Standard (IS) Selection:
-
Criteria: The ideal IS must be of high, certified purity (≥99.9%), non-volatile, stable, soluble in the chosen NMR solvent, and possess at least one sharp signal (preferably a singlet) in a region free from any analyte or impurity signals.[14][15]
-
Choice: Dimethyl sulfone (DMSO₂) is an excellent choice for this analysis. It is highly pure, stable, and exhibits a sharp singlet around 3.1 ppm in many solvents, which is typically clear of the aromatic and aliphatic signals of the analyte and potential impurities. Maleic acid is another common standard, but its olefinic proton signal (~6.3 ppm) may be closer to the aromatic region.[16][17]
-
Step 2: Sample Preparation (A Critical Source of Error)
Causality: The qNMR equation relies on the precise masses of the analyte and the IS. Therefore, accurate weighing using a calibrated analytical balance is the most critical step and the largest potential source of experimental error.[18]
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 10-15 mg of the certified dimethyl sulfone (IS) into the same vial. Record the mass to at least four decimal places. Aim for a molar ratio between the analyte and IS that is close to 1:1 to optimize integration accuracy.[13]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. DMSO-d₆ is an excellent choice as it effectively dissolves many organic acids and the chosen IS.[16]
-
Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for high-resolution spectra.[13]
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition (Ensuring Quantitativity)
Causality: Standard NMR acquisition parameters used for qualitative structural confirmation are often insufficient for accurate quantification. Parameters must be set to ensure that all signals are fully relaxed between pulses and that the signal intensity accurately reflects the molar concentration. This protocol assumes a 400 MHz or higher field spectrometer.[19]
-
Spectrometer Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Determine 90° Pulse Width (p1): Calibrate the 90° pulse width for the specific sample and probe. This ensures uniform excitation across the entire spectrum.
-
Set Key Acquisition Parameters:
-
Relaxation Delay (d1): This is paramount for accuracy. The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being quantified (analyte, impurity, and IS).[20] T₁ values for protons in small molecules are typically 1-5 seconds. A conservative and robust d1 of 30 seconds is recommended to ensure full relaxation without needing to measure T₁ for every sample.
-
Number of Scans (ns): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral of interest (typically the impurity).[20] This may range from 16 to 128 scans depending on the impurity concentration.
-
Acquisition Time (at): Set to at least 4-5 seconds to ensure high digital resolution.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest with a clear baseline on both ends.
-
Step 4: Data Processing and Purity Calculation
Causality: Inaccurate data processing can negate perfectly acquired data. Manual and consistent processing is crucial to avoid introducing bias into the integral values.[13]
-
Processing: Apply an exponential multiplying factor (line broadening, LB) of 0.3 Hz to improve S/N. Perform a Fourier Transform.
-
Correction: Manually phase the spectrum to achieve a pure absorption lineshape for all peaks. Carefully perform baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is critical for accurate integration.
-
Integration:
-
Calibrate the integral of the well-resolved IS signal (dimethyl sulfone singlet) to a value corresponding to its number of protons (6H).
-
Integrate the selected non-overlapping signals for the analyte (this compound) and the impurity (benzyl alcohol). Ensure the integration width is consistent and covers at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[13]
-
-
Purity Calculation: The purity of the analyte (Purityₐ) in weight percent (w/w %) is calculated using the following formula[13][14]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
Iₐ, Iₛₜd = Integral values of the analyte and internal standard signals.
-
Nₐ, Nₛₜd = Number of protons for the integrated signals of the analyte and standard.
-
Mₐ, Mₛₜd = Molar masses of the analyte and standard.
-
mₐ, mₛₜd = Masses of the analyte and standard.
-
Purityₛₜd = Certified purity of the internal standard (e.g., 99.95%).
The amount of the impurity is calculated using the same formula, substituting the analyte values with the impurity values.
-
Hypothetical Data & Validation
| Parameter | Analyte ((R)-BPA) | Internal Standard (DMSO₂) | Impurity (Benzyl Alcohol) |
| Mass (m) | 20.15 mg | 12.50 mg | - |
| Molar Mass (M) | 180.20 g/mol | 94.13 g/mol | 108.14 g/mol |
| Signal Selected | CH Quartet (1H) | CH₃ Singlet (6H) | CH₂ Singlet (2H) |
| Number of Protons (N) | 1 | 6 | 2 |
| Integral Value (I) | 1.105 | 6.000 (Calibrated) | 0.025 |
| Purity of IS | - | 99.9% | - |
Using the formula, the purity of this compound would be calculated. The amount of benzyl alcohol impurity would also be calculated separately.
Method Validation: This qNMR method must be validated according to regulatory guidelines such as ICH Q2(R2) to ensure it is fit for its intended purpose.[21][22] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte, impurity, and IS.
-
Linearity and Range: Assessed by preparing samples with varying concentrations of the analyte and impurity.
-
Accuracy: Determined by analyzing a sample of this compound spiked with a known amount of benzyl alcohol.[23]
-
Precision: Evaluated through repeatability (multiple preparations by one analyst on one day) and intermediate precision (analysis on different days or by different analysts).
Conclusion
Quantitative NMR is an exceptionally powerful and reliable technique for the purity assessment of chiral APIs like this compound. Its foundation as a primary method provides a high degree of confidence in the results, offering an invaluable orthogonal perspective to traditional chromatographic analyses. By understanding the causality behind the experimental parameters—from the critical importance of precision weighing to the necessity of full spin-lattice relaxation—researchers can implement a self-validating workflow that yields accurate, robust, and defensible data. As regulatory standards evolve, the adoption of qNMR will undoubtedly become an increasingly vital component of the analytical toolbox in modern drug development.
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Chemical Society.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
- A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (n.d.). PMC - NIH.
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020, August 25). American Pharmaceutical Review.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- Core principles of precise qNMR. (n.d.). Jeol USA.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI.
- Quantitative NMR (NMR): Principles and Practice. (2020, September 14). AZoM.
- Quantitative NMR (qNMR). (n.d.). [Analytical Chemistry] | Laboratory Chemicals.
- A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. (n.d.). Benchchem.
- Quantitative NMR Spectroscopy. (n.d.).
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Quantitative 1H NMR methodology for purity assay with high accuracy. (2023, September 13). ResearchGate.
- 2023-03-29-qnmr-octad. (2023, March 29). BIPM.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
- qNMR. (n.d.). BIPM.
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2025, October 24). ResearchGate.
- qNMR Standards. (n.d.). Goss Scientific.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube.
- Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications.
- High-Performance Quantitative H-1 NMR. (n.d.). Sigma-Aldrich.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). ACS Publications.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. azom.com [azom.com]
- 5. Core principles of precise qNMR [go.jeolusa.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. enovatia.com [enovatia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyasia.com [spectroscopyasia.com]
- 11. youtube.com [youtube.com]
- 12. acgpubs.org [acgpubs.org]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. qNMR - BIPM [bipm.org]
- 18. ukisotope.com [ukisotope.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
- 23. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the X-ray Crystallography of (R)-2-(benzyloxy)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of (R)-2-(benzyloxy)propanoic acid and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this document outlines the established methodologies and expected outcomes for such an analysis. By presenting a detailed experimental protocol and illustrative data from analogous structures, this guide serves as a valuable resource for researchers seeking to elucidate the three-dimensional atomic arrangement of this important class of chiral molecules. Understanding the solid-state structure of these compounds is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.
The Significance of Structural Elucidation
This compound, also known as O-Benzyl-D-lactic acid, is a versatile chiral building block in organic synthesis.[1] Its derivatives are of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of its bulk properties, including solubility, melting point, and bioavailability. X-ray crystallography stands as the unequivocal method for determining this arrangement, providing crucial insights into intermolecular interactions, conformational preferences, and absolute stereochemistry.[2][3]
For chiral molecules such as this compound derivatives, confirming the absolute configuration is a critical step in drug development and asymmetric synthesis. Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule.[2][3]
Experimental Workflow: A Step-by-Step Guide
The successful X-ray crystallographic analysis of a novel this compound derivative hinges on a systematic and well-executed experimental workflow. This process can be broken down into four key stages:
Figure 1. A generalized workflow for the single-crystal X-ray diffraction analysis of organic molecules.
Part 1: Synthesis and Purification
The journey to a high-quality crystal structure begins with the synthesis of the target this compound derivative. A typical synthetic route involves the benzylation of the hydroxyl group of an appropriate lactic acid derivative.[1][4]
Illustrative Synthesis Protocol:
A common method for synthesizing this compound involves the reaction of (R)-methyl lactate with a benzyl halide in the presence of a suitable base, followed by hydrolysis of the resulting ester.[1][4]
Crucially, the purity of the synthesized compound is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to disordered crystal structures. Therefore, rigorous purification, typically by column chromatography or recrystallization, is an essential prerequisite.
Part 2: Crystal Growth — The Art and Science
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For carboxylic acids like the title compounds, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.
Experimental Protocol for Crystal Growth:
-
Solvent Screening: Begin by screening a range of solvents in which the compound exhibits moderate solubility. Common choices for organic acids include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
Part 3: X-ray Data Collection
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
Diffraction Pattern Acquisition: As the crystal is rotated, a series of diffraction images are collected by a detector.
Part 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure. This involves solving the "phase problem" and refining the atomic positions.
Structure Solution and Refinement Workflow:
Figure 2. A simplified workflow for solving and refining a crystal structure from diffraction data.
Comparative Analysis: What to Look For
A comparative crystallographic study of a series of this compound derivatives would focus on how modifications to the molecular structure influence the crystal packing and intermolecular interactions.
Key Parameters for Comparison:
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Provides information about the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. | Determines the arrangement of molecules within the unit cell. |
| Z Value | The number of molecules in the unit cell. | Related to the density of the crystal. |
| Resolution (dmin) | The smallest spacing between crystal lattice planes that can be resolved. | A measure of the quality of the diffraction data. |
| R-factors (Rint, R1, wR2) | Indicators of the agreement between the observed and calculated diffraction data. | Lower values indicate a better fit of the structural model to the data. |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral molecule. | A value close to zero for the correct enantiomer confirms the absolute stereochemistry.[3] |
| Hydrogen Bonding | The presence and geometry of hydrogen bonds between molecules. | Crucial for understanding the supramolecular assembly. |
| π-π Stacking | Interactions between aromatic rings of adjacent molecules. | Can significantly influence the crystal packing. |
Illustrative Data for a Hypothetical this compound Derivative:
| Parameter | Value |
| Empirical formula | C10H12O3 |
| Formula weight | 180.20 |
| Crystal system | Monoclinic |
| Space group | P21 |
| a (Å) | 8.5 |
| b (Å) | 5.6 |
| c (Å) | 10.2 |
| β (°) | 105.3 |
| Volume (Å3) | 468.9 |
| Z | 2 |
| Density (calculated) (g/cm3) | 1.275 |
| Resolution (Å) | 0.80 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.120 |
| Flack parameter | 0.02(5) |
Note: This data is illustrative and not based on an actual crystal structure determination of this compound.
Conclusion
The single-crystal X-ray diffraction analysis of this compound derivatives provides invaluable information for a deep understanding of their solid-state behavior. This guide has outlined the essential experimental protocols and the key parameters for a robust comparative analysis. By systematically applying these methodologies, researchers can gain crucial insights into structure-property relationships, which are vital for the advancement of pharmaceutical and materials science.
References
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (Link to a relevant scientific article or textbook on the topic).
- Absolute Configuration of Small Molecules by Co-Crystalliz
- Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. ([Link])
- Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
Comparative Guide to Cross-Reactivity of Compounds Synthesized from (R)-2-(Benzyloxy)propanoic Acid
Abstract
In the landscape of drug discovery and diagnostic assay development, the specificity of molecular interactions is paramount. Chiral building blocks, such as (R)-2-(benzyloxy)propanoic acid, serve as versatile synthons for a wide array of biologically active molecules.[1] However, the structural similarity among derivatives synthesized from a common chiral core presents a significant challenge: immunological cross-reactivity. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this class of compounds. We will delve into the principles of hapten-carrier conjugation, the development of sensitive immunoassays, and the comparative analysis of binding data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the specificity of their synthesized compounds.
Introduction: The Stereochemical Imperative and Cross-Reactivity
This compound is a chiral carboxylic acid valued as a foundational building block in advanced organic synthesis.[1] Its defined stereocenter is crucial, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets like enzymes and receptors.[2][3][4] Enantiomers of the same chiral drug can exhibit vastly different potency, metabolism, and toxicity.[2][5]
When derivatives are synthesized from this common (R)-configured core—for instance, by forming amides or esters at the carboxyl group—a library of structurally related compounds is generated. While these derivatives may be designed to interact with a specific biological target, their structural resemblance can lead to off-target binding or cross-reactivity in immunoassays.
Cross-reactivity occurs when an antibody or receptor raised against a specific molecule (the target analyte) also binds to other, structurally similar molecules. This phenomenon can confound experimental results, leading to:
-
In drug development: Unforeseen side effects due to the drug binding to unintended receptors.
-
In diagnostics: Inaccurate quantification of the target analyte due to interference from related compounds, yielding false-positive results.[6]
Therefore, conducting robust cross-reactivity studies is not merely a validation step but a critical component of the research and development process. This guide will compare and contrast methodologies for quantifying this effect.
The Hapten-Carrier Principle: Making Small Molecules Immunogenic
Small molecules like the derivatives of this compound are typically not immunogenic on their own; they are known as haptens .[7][8][9] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier molecule, usually a protein.[10][11][12]
Choosing the Right Carrier Protein
The most common carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[10][13]
-
For Immunization (Generating Antibodies): KLH is often preferred for immunizing animals due to its high immunogenicity, increasing the likelihood of a strong antibody response.[10][14]
-
For Assay Development (Coating Antigen): BSA or Ovalbumin (OVA) are typically used for preparing the coating antigen in an ELISA. Using a different carrier for the assay than for immunization is a critical strategy to minimize antibodies directed against the carrier protein itself.[10][11]
Conjugation Chemistry: The Carbodiimide Method
Since this compound and its derivatives possess a carboxylic acid group, the most straightforward conjugation method utilizes a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13][]
Mechanism: EDC activates the carboxyl group on the hapten, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with primary amines (e.g., lysine residues) on the carrier protein to form a stable amide bond.[13]
Comparative Immunoassay Platforms for Cross-Reactivity
The gold standard for assessing cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[16][17] As a complementary, label-free method, Surface Plasmon Resonance (SPR) offers real-time kinetic data.[18][19]
Competitive ELISA
This assay quantitatively measures the concentration of a target analyte by its ability to compete with a labeled or coated antigen for a limited number of antibody binding sites.[20] The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[14][16]
Experimental Workflow: Competitive ELISA
Protocol: Competitive Indirect ELISA
-
Coating: Dilute the hapten-BSA conjugate to 2-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[16]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% non-fat dry milk or 1% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[21]
-
Competition: In a separate plate, prepare serial dilutions of the standard compound and the potential cross-reactants. Add a fixed, optimized concentration of the primary antibody (raised against the hapten-KLH immunogen) to each well. Incubate for 1 hour at RT.
-
Binding: Wash the coated plate 3 times with PBS-T. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at RT.
-
Detection: Wash the plate 3 times. Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit-HRP) diluted in blocking buffer. Incubate for 1 hour at RT.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate. Incubate in the dark for 10-20 minutes.
-
Stop & Read: Add 50 µL of stop solution (e.g., 1M H₂SO₄). Read the absorbance at 450 nm.[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures molecular interactions in real-time.[18][19][22] In a typical experiment for small molecules, a target protein (like the specific antibody) is immobilized on a sensor chip. The small molecule derivatives are then flowed over the surface, and binding is detected as a change in the refractive index, measured in Resonance Units (RU).[22][23]
Advantages over ELISA:
-
Real-time data: Provides kinetic information (on-rates, kₐ; off-rates, kₔ) in addition to affinity (Kₔ).
-
Label-free: Avoids potential artifacts from labeling the analyte or antibody.[24]
-
Higher Throughput: Modern systems can screen many compounds relatively quickly.
Considerations:
-
Requires specialized instrumentation.
-
Immobilizing the antibody in the correct orientation can be challenging.
-
Small molecules may have low solubility in aqueous running buffers.[23]
Data Analysis and Performance Comparison
Calculating Cross-Reactivity
For competitive ELISA data, a standard curve is generated by plotting absorbance against the log of the concentration for the target analyte. The concentration that causes 50% inhibition of the maximum signal is known as the IC50 .
The percent cross-reactivity (%CR) of a competing compound is calculated using the following formula[25]:
%CR = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
Comparative Data Table (Hypothetical)
Let's assume our target analyte is an amide derivative of this compound (Compound A). We test it against other derivatives.
| Compound ID | Structure Modification from Target (A) | ELISA IC50 (nM) | % Cross-Reactivity | SPR Affinity (Kₔ, nM) |
| A (Target) | N-propyl amide (Reference) | 15 | 100% | 12 |
| B | N-ethyl amide | 35 | 42.9% | 30 |
| C | N-isopropyl amide | 250 | 6.0% | 280 |
| D | Methyl ester | 1,200 | 1.3% | 1,500 |
| E | (S)-enantiomer of A | >10,000 | <0.15% | >10,000 |
| F | Unrelated Chiral Acid Derivative | >10,000 | <0.15% | No Binding Detected |
Interpretation of Results
-
High Specificity (Ideal Scenario): In our hypothetical data, Compound A is recognized with high affinity (low IC50/Kₔ). The other derivatives show significantly higher IC50 values, resulting in low %CR. This indicates the antibody is highly specific to the N-propyl amide structure.
-
Stereospecificity: The lack of binding for the (S)-enantiomer (Compound E) is a critical finding, demonstrating that the antibody recognizes the specific three-dimensional arrangement of the chiral center.[2][3] This is a highly desirable outcome.
-
Structural Effects: The decrease in reactivity from ethyl (B) to the bulkier isopropyl (C) group, and the significant drop for the ester (D), provides valuable structure-activity relationship (SAR) data on the antibody's binding pocket.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is indispensable for the validation of any new compound series derived from a common scaffold like this compound. This guide outlines a robust, dual-platform approach using competitive ELISA and SPR to generate quantitative, reliable specificity data.
The results from these studies provide more than a simple "pass/fail" for an antibody or compound; they offer deep insights into molecular recognition. By understanding which structural modifications are tolerated and which abolish binding, researchers can:
-
Refine drug candidates to minimize off-target effects.
-
Select the most specific antibody clones for diagnostic assay development.
-
Design better immunogens for future antibody generation campaigns.
Ultimately, a thorough and well-documented cross-reactivity analysis builds a foundation of trust and scientific rigor, ensuring that subsequent biological or clinical findings are both accurate and reproducible.
References
- G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
- BOC Sciences.
- Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- Abcam. (2025, October 21). Competitive ELISA Protocol.
- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma.
- Immusmol. (2014, March 3). Antibodies against small molecules.
- Creative Biolabs.
- Mehra, R., & Kaur, G. (2005). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
- Creative Diagnostics. Small Molecule Antibodies.
- Wikipedia. Hapten.
- Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings, 84(8), 695-696.
- Patsnap Synapse. (2025, May 21).
- The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance.
- Chemistry For Everyone. (2025, July 22). How Is SPR Used To Study Various Biomolecular Interactions?
- PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Kringel, D., et al. (2016). SuperHapten: a comprehensive database for small immunogenic compounds. Nucleic Acids Research, 44(D1), D1184-D1188.
- Mowry, M. C., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- ResearchGate. (2025, August 6). Stereochemistry And Its Role In Drug Design.
- University of Washington. (2019, September 24). Lecture 3: Stereochemistry and drugs.
- UW-Madison Libraries. Development and Evaluation of Haptens for Vaccination against Synthetic Cannabinoid Receptor Agonists and Other Psychoactive Small Molecules.
- BenchChem. Application Note & Protocol: Development of a Competitive ELISA for H-Lys-Gly-OH Detection.
- Creative Proteomics. Protocol for Competitive ELISA.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- BenchChem. This compound|CAS 100836-85-9.
- Kumar, A., et al. (2014). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Analytical and Bioanalytical Chemistry, 406(21), 5177-5185.
- Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology, 10, 203.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Development and Evaluation of Haptens for Vaccination against Synthetic Cannabinoid Receptor Agonists and Other Psychoactive Small Molecules - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 7. Hapten - Wikipedia [en.wikipedia.org]
- 8. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. protocolsandsolutions.com [protocolsandsolutions.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 21. biossusa.com [biossusa.com]
- 22. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 24. youtube.com [youtube.com]
- 25. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-(benzyloxy)propanoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-2-(benzyloxy)propanoic acid, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound is an organic carboxylic acid derivative used in various synthetic applications.[1] Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. According to its Safety Data Sheet (SDS) and global hazard classifications, this compound presents several risks that dictate our handling and disposal protocols.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |
These classifications identify the compound as an irritant to the skin, eyes, and respiratory system, and as a potential skin sensitizer.[2][4] Therefore, the primary objective of our disposal procedure is to prevent unintended contact, inhalation, and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the identified risks, the following PPE is mandatory when handling this compound, including during waste consolidation and disposal preparation.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5] Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection : Safety glasses with side shields are the minimum requirement. Given the serious eye irritation risk, splash goggles or a face shield are strongly recommended, especially when handling larger quantities or concentrated solutions.[4][5]
-
Skin and Body Protection : A standard laboratory coat must be worn and fully fastened.[5]
-
Respiratory Protection : If handling the solid form outside of a chemical fume hood where dust may be generated, a NIOSH-approved N95 dust mask or higher is necessary.[4] All waste consolidation should ideally occur within a well-ventilated area or a chemical fume hood.[5][6]
Step-by-Step Disposal Protocol
All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[7] Evaporation is never an acceptable method of chemical disposal.[7]
Step 1: Waste Characterization and Segregation
Proper segregation is a critical step to prevent dangerous chemical reactions.[8]
-
This compound waste is classified as an organic acid .
-
This waste stream must be kept separate from other waste categories, especially bases, oxidizing agents, and reducing agents, to prevent violent reactions.[5][8]
-
Never mix organic acid waste with inorganic acids (e.g., hydrochloric or sulfuric acid) in the same container.[5]
Step 2: Container Selection
The integrity of the waste container is crucial for safe storage and transport.[9]
-
Use only designated, compatible, and leak-proof hazardous waste containers.[5] High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[5][10]
-
Ensure the container has a secure, screw-top cap.[8]
-
The container must be clean and free of any external contamination.[11]
Step 3: Waste Accumulation
-
Add the waste this compound to the designated organic acid waste container.
-
Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[10][11]
-
Keep the waste container closed at all times, except when adding waste.[8][12] This is a key regulatory requirement and minimizes the release of vapors.
Step 4: Labeling
Accurate labeling is mandated by the Environmental Protection Agency (EPA) and is essential for safe handling by all personnel.[13][14]
-
Attach a completed EHS or hazardous waste label to the container before adding the first drop of waste.
-
The label must clearly state the words "Hazardous Waste." [13][14]
-
List all chemical constituents by their full name, including "this compound."[8] Provide percentages or concentration estimates for all components.
-
Clearly indicate the associated hazards using pictograms or checking the appropriate boxes (e.g., "Corrosive," "Irritant").[5][14]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
The labeled, closed waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[8][13]
-
The SAA should be in a well-ventilated area, away from heat or ignition sources.
-
Store the organic acid waste container in secondary containment (such as a spill tray or tub) to contain any potential leaks.[15]
Step 6: Arranging for Final Disposal
-
Once the waste container is full (or has been in the SAA for up to one year), it must be removed for final disposal.[8]
-
Contact your institution's EHS department or licensed hazardous waste management provider to schedule a pickup.[5][16] Do not attempt to dispose of the waste yourself.
-
The ultimate disposal method for this compound is typically high-temperature incineration at a licensed facility, which ensures complete destruction of the organic compound.[2][17]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for safe and compliant laboratory waste disposal.
Spill Management Protocol
Accidents can happen, and preparation is key. In the event of a spill, follow these procedures.
-
Alert Personnel : Immediately alert others in the area.
-
Assess the Spill : For a major spill, evacuate the area and follow your institution's emergency procedures.
-
Contain the Spill : For minor spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5] Do not use combustible materials like paper towels to absorb large quantities.
-
Clean Up : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.
-
Dispose of Cleanup Materials : Place all spill cleanup materials into a designated hazardous waste container, label it appropriately, and dispose of it as hazardous waste.[2][7]
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to minimize its generation in the first place.[18]
-
Inventory Management : Periodically review your chemical inventory and dispose of unwanted or obsolete chemicals promptly.[7]
-
Purchase Control : Order only the quantity of chemical required for your specific projects to avoid generating excess.[12]
-
Process Modification : Where scientifically viable, modify experiments to use smaller quantities of hazardous materials.[7]
By adhering to these detailed procedures, you not only ensure regulatory compliance but also actively contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- CSIR IIP. Laboratory Chemical Waste Management.
- Chemos GmbH & Co. KG. (2021, August 3). Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid.
- Sigma-Aldrich. Safety Information for (R)-(+)-2-(Benzyloxy)propionic acid.
- BenchChem. Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- AK Scientific, Inc. Safety Data Sheet for (2R)-2-(Benzylamino)propanoic acid.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 3-(2-(benzyloxy)ethoxy)propanoic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for 2-(Benzyloxy)propanoic acid.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Dartmouth College. Hazardous Waste Disposal Guide.
- LookChem. This compound.
- BLDpharm. This compound.
Sources
- 1. 100836-85-9|this compound|BLD Pharm [bldpharm.com]
- 2. chemos.de [chemos.de]
- 3. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. epa.gov [epa.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. iip.res.in [iip.res.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-(benzyloxy)propanoic acid
Introduction
(R)-2-(benzyloxy)propanoic acid is a valuable chiral building block frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] While not classified as acutely toxic, its specific hazard profile necessitates a rigorous and well-understood personal protective equipment (PPE) protocol to ensure the safety of researchers and scientists.[2] This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to create a self-validating system of safety that builds confidence and ensures operational integrity in the laboratory.
Hazard Profile Analysis: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The Globally Harmonized System (GHS) provides a clear classification of its hazards, which dictates the minimum required level of protection.[3]
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | GHS Category | Hazard Statement | Practical Implication for the Researcher |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, or itching.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Splashes or contact with dust can cause significant, potentially painful eye irritation.[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated or prolonged exposure, even at low levels, can trigger an allergic response (e.g., dermatitis) in sensitized individuals.[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of the solid as a fine dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[2][3][4] |
This analysis reveals that the primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Therefore, our PPE protocol must establish robust barriers against these three pathways.
The Core PPE Protocol: A Multi-Layered Defense
A successful safety protocol integrates engineering controls with appropriate personal protective equipment. This creates a multi-layered defense system that minimizes the risk of exposure at every stage of handling.
Primary Barrier: Engineering Controls
Before any personal equipment is worn, engineering controls should be in place to minimize ambient exposure.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound solid should be performed inside a certified chemical fume hood.[5] This is the most critical control for preventing inhalation of dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][6]
-
Emergency Facilities: An operational and easily accessible eyewash station and safety shower are mandatory in any area where this chemical is handled, as required by OSHA standard 29 CFR 1910.151(c).[6][7][8]
Secondary Barrier: Personal Protective Equipment
The following PPE is mandatory when handling this compound in any form.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[9]
-
Causality (H319): Standard safety glasses with side shields are insufficient as they do not protect from dust or splashes from all angles. Goggles are essential to prevent serious eye irritation.[2][3] For operations with a higher risk of splashing, such as during reaction work-ups, a full faceshield should be worn in addition to safety goggles.[4]
-
-
Hand Protection:
-
Requirement: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use.
-
Causality (H315 & H317): Gloves form the primary barrier against skin irritation and, more critically, prevent the initial exposure that can lead to skin sensitization.[2] Contaminated gloves should be removed using a proper technique (without touching the outer surface) and disposed of immediately. Hands must be washed thoroughly with soap and water after handling is complete.[2]
-
-
Body Protection:
-
Requirement: A fully buttoned, long-sleeved laboratory coat is required to protect skin on the arms and body.
-
Causality (H315): This prevents accidental contact of the chemical with the skin from minor spills or contaminated surfaces.[5]
-
-
Respiratory Protection:
-
Requirement: When working outside of a fume hood (not recommended) or if significant dust is generated during handling (e.g., large-scale weighing, cleanup of a spill), a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[4][10]
-
Causality (H335): The fine solid can become airborne, and inhaling these particles may cause respiratory tract irritation.[2][3] Engineering controls are the preferred method to manage this risk.
-
Operational Workflow: PPE in Practice
The application of PPE must be adapted to the specific laboratory task.
Step-by-Step Protocol for Weighing and Aliquoting (Solid Form)
-
Preparation: Don all mandatory PPE (lab coat, nitrile gloves, chemical safety goggles) before entering the designated handling area.
-
Location: Perform all weighing operations inside a chemical fume hood to contain any airborne dust.
-
Handling: Use a spatula or scoop to transfer the solid. Avoid pouring the solid from a height, which can generate dust. If dust is observed, pause and allow it to settle before proceeding.
-
Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated waste.
-
Doffing: Remove gloves and wash hands thoroughly.
Step-by-Step Protocol for Solution Preparation and Use
-
Preparation: Wear the full mandatory PPE, including a faceshield over goggles if there is a significant splash risk.
-
Location: Conduct all solution preparations within the fume hood.
-
Procedure: Slowly add the solid this compound to the solvent. If mixing acids and water, always add the acid to the water slowly ("AAA" rule).[8]
-
Transfer: When transferring the solution, use a pipette or a sealed container to minimize the risk of spills.
-
Cleanup: Clean any spills immediately with an appropriate absorbent material.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: Contaminated gloves, disposable lab coats, and cleaning materials should be placed in a designated, sealed hazardous waste container for incineration.[2]
-
Chemical Waste: Dispose of unused this compound and its solutions through a licensed professional waste disposal service.[11] Do not discharge into drains or the environment.[2][5]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Visualizing the Safety Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for handling this compound.
Conclusion
The safe handling of this compound is achieved not by a single piece of equipment, but by the consistent application of a holistic safety protocol. By understanding the specific hazards of skin/eye irritation, skin sensitization, and respiratory irritation, researchers can intelligently apply the layers of protection—from engineering controls to task-specific PPE. This expert-level approach ensures both personal safety and the integrity of critical drug development research.
References
- Chemos GmbH & Co.KG.Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid.[Link]
- Occupational Safety and Health Administration (OSHA).Acid and Caustic Solutions.[Link]
- National Center for Biotechnology Information, PubChem.2-(Benzyloxy)propanoic acid.[Link]
- Angene Chemical.Safety Data Sheet: (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid.[Link]
- N.C. Department of Labor.A Guide to Working with Corrosive Substances.[Link]
- Chemsrc.3-(Benzyloxy)
- Texas Department of Insurance.Working Safely with Corrosives.[Link]
- DENIOS Inc.Corrosive Substances: Handling & Safety in Businesses.[Link]
- Hellman & Associ
- LookChem.this compound.[Link]
- Cole-Parmer.Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.[Link]
- National Center for Biotechnology Information, PubChem.3-(Benzyloxy)propanoic acid.[Link]
- Lead Sciences.this compound.[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemos.de [chemos.de]
- 3. 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-2-(苄氧基)丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]
- 6. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 7. safetyresourcesblog.com [safetyresourcesblog.com]
- 8. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
